molecular formula C6H3Br2Cl B031355 1,3-Dibromo-5-chlorobenzene CAS No. 14862-52-3

1,3-Dibromo-5-chlorobenzene

Cat. No.: B031355
CAS No.: 14862-52-3
M. Wt: 270.35 g/mol
InChI Key: FNKCOUREFBNNHG-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-chlorobenzene is a high-purity, multifunctional halogenated aromatic building block of significant value in advanced chemical research and development. Its distinct substitution pattern, featuring two bromine atoms and one chlorine atom in a meta-relationship, creates a sterically and electronically defined scaffold ideal for sequential cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to construct complex, unsymmetrical biaryl and terphenyl structures in a controlled, stepwise manner, which is crucial in the synthesis of pharmaceuticals, liquid crystals, and organic semiconductors. The differing reactivity of the bromine and chlorine substituents, with bromine being more labile, provides a handle for selective functionalization, enabling the precise engineering of molecular architectures. Consequently, this compound is extensively employed in the development of novel organic light-emitting diodes (OLEDs), porous organic polymers, and as a key intermediate in medicinal chemistry for the exploration of new active compounds. Its primary mechanism of action in these contexts is as an electrophilic coupling partner, where it acts as a precise molecular connector to build larger, functional systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKCOUREFBNNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164036
Record name Benzene, 1,3-dibromo-5-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14862-52-3
Record name Benzene, 1,3-dibromo-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dibromo-5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-chlorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14862-52-3

This document provides an in-depth overview of 1,3-Dibromo-5-chlorobenzene, a halogenated aromatic compound utilized as a versatile intermediate in various chemical syntheses.[1][2] It is particularly noted for its application in the development of pharmaceutical compounds, such as orally bioavailable antimitotic agents, and its role in advanced materials science.[2][3] Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for constructing complex molecular frameworks.[2]

Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[1][4] It is soluble in toluene (B28343) and other common organic solvents like benzene, alcohol, and ether, but is nearly insoluble in water.[1][5] Key physical and chemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 14862-52-3[1][3][4][6][7][8]
Molecular Formula C₆H₃Br₂Cl[6][7][8]
Molecular Weight 270.35 g/mol [4][5][8]
IUPAC Name This compound[6][8]
Synonyms 3,5-Dibromochlorobenzene, 1-Chloro-3,5-dibromobenzene[6][7][8]
Appearance White to light yellow powder/crystal[1][4][5]
Melting Point 91-94 °C[3][5][9]
Boiling Point 256 °C[4][9]
Density 2.021 ± 0.06 g/cm³ (Predicted)[5][9]
Solubility Soluble in Toluene[1][4][5]

Safety and Handling

This compound is classified as hazardous.[10] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][10][11][12] Appropriate personal protective equipment, including safety goggles, protective gloves, and suitable clothing, should be worn when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[10][11]

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
STOT SE (Category 3)GHS07WarningH335: May cause respiratory irritation
Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[11][12]
P264Wash skin thoroughly after handling.[11][12]
P271Use only outdoors or in a well-ventilated area.[11][12]
P280Wear protective gloves/eye protection/face protection.[11][12]
P302+P352IF ON SKIN: Wash with plenty of water.[11][12]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
P319Get medical help if you feel unwell.[11]
P332+P317If skin irritation occurs: Get medical help.[11]
P362+P364Take off contaminated clothing and wash it before reuse.[11][12]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[11][12]
P405Store locked up.[11][12]
P501Dispose of contents/container to an appropriate treatment and disposal facility.[11]

Experimental Protocols

Synthesis of this compound from 1,3,5-tribromobenzene (B165230) [3]

This protocol details the synthesis via a lithium-halogen exchange followed by chlorination.

Materials:

  • 1,3,5-tribromobenzene (9.44 g, 30 mmol)

  • Ethyl ether (120 mL)

  • n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

  • Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,3,5-tribromobenzene in ethyl ether in a suitable reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise over a period of 10 minutes.

  • Stir the reaction mixture at -78 °C for an additional 10 minutes.

  • Add hexachloroethane in batches over 3 minutes.

  • Continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3.2 hours.

  • Proceed with the workup and purification protocol.

Workup and Purification Protocol [3]

  • Transfer the reaction mixture to a separatory funnel.

  • Add 100 mL of water and 100 mL of ethyl acetate to partition the mixture.

  • Separate the aqueous layer and extract it again with 100 mL of ethyl acetate.

  • Combine the organic layers.

  • Dry the combined organic phase with anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the solid product.

  • The resulting light brown solid is this compound (Expected yield: ~95%).

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.57 (t, 1H), 7.47 (d, 2H).[3]

  • Further spectral data including IR and Mass Spectrometry are also available for confirmation.[8][13]

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps A Dissolve 1,3,5-tribromobenzene in 120 mL Ethyl Ether B Cool to -78 °C A->B C Add n-BuLi (2.5M) dropwise over 10 min B->C D Stir for 10 min at -78 °C C->D E Add Hexachloroethane in batches over 3 min D->E F Stir for 15 min at -78 °C E->F G Warm to Room Temp and Stir for 3.2 hours F->G H Reaction Complete G->H Proceed to Workup

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_extraction Extraction cluster_drying Drying & Isolation A Transfer Reaction Mixture to Separatory Funnel B Add H₂O & Ethyl Acetate A->B C Separate Layers B->C D Re-extract Aqueous Layer with Ethyl Acetate C->D E Combine Organic Layers D->E F Dry with Anhydrous MgSO₄ E->F G Filter F->G H Concentrate under Reduced Pressure G->H I Solid Product: This compound H->I

Caption: Workup and purification process.

References

physical and chemical properties of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dibromo-5-chlorobenzene (CAS No: 14862-52-3), a key halogenated aromatic intermediate in organic synthesis. The document details its physicochemical characteristics, provides standardized experimental protocols for property determination, and outlines its synthesis and reactivity. This guide is intended to serve as a critical resource for professionals in research, development, and drug discovery who utilize this versatile chemical building block.

Core Physical and Chemical Properties

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] It presents as a white to light yellow or pale cream crystalline powder at room temperature.[1][3][4] This compound is a crucial reactant in the synthesis of various complex molecules, including orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs which have shown potential as antimitotic agents.[5][6]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₃Br₂Cl[1][2][7]
Molecular Weight 270.35 g/mol [1][7]
CAS Number 14862-52-3[2][5][7]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 91-94 °C (lit.)[1][5]
Boiling Point 256 °C[1][6]
Density (Predicted) 2.021 ± 0.06 g/cm³[1][6]
Flash Point 115.8 °C[1]
Vapor Pressure 0.0356 mmHg at 25°C[1]
Refractive Index 1.612[1]
Solubility Soluble in Toluene; Insoluble in water[1][3]
Storage Conditions Sealed in dry, Room Temperature[1][6]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.57 (t, 1H), 7.47 (d, 2H).[5][6]

  • Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 270 and a second highest peak at m/z 272, consistent with the isotopic pattern of two bromine atoms.[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physical properties of this compound.

Determination of Melting Point

This protocol describes the determination of the melting point range using a capillary method with a melting point apparatus.[8]

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, crush a small amount of the crystals using a mortar and pestle.[8][9]

  • Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube.[9]

  • Compact the sample by tapping the sealed end of the tube gently on a hard surface or by dropping it through a long glass tube.[10]

  • Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[10]

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new sample and place it in the apparatus. Heat at a slower rate, approximately 1-2 °C per minute, starting from about 15 °C below the expected melting point.[10]

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T₂).

  • The melting point is recorded as the range T₁ - T₂.

Determination of Boiling Point

This protocol details the determination of the boiling point using the Thiele tube method, which is suitable for small sample quantities.[11]

Materials:

  • This compound sample

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (0-300 °C range)

  • Thiele tube filled with high-boiling mineral oil

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Place a small amount (a few mL) of this compound into the fusion tube.[12][13]

  • Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[12]

  • Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and immerse the assembly into the Thiele tube, making sure the heat-transfer oil is above the level of the sample but below the opening of the fusion tube.[11]

  • Gently heat the side arm of the Thiele tube with a burner.[11] This will circulate the oil and ensure uniform heating.

  • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the temperature is just above the boiling point.[11]

  • Remove the heat source and allow the apparatus to cool slowly.

  • Observe the point at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The temperature at this moment is the boiling point of the sample.[11]

  • Record the barometric pressure, as boiling point is pressure-dependent.[11]

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of this compound in various solvents.[14][15]

Materials:

  • This compound sample

  • Selection of solvents: Water, Toluene, Ethanol, Diethyl Ether, 5% NaOH solution, 5% HCl solution

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 0.1 g of the solid this compound into a small, dry test tube.[14]

  • Add 3 mL of the first solvent (e.g., water) to the test tube in portions, shaking vigorously after each addition.[14]

  • Observe whether the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble."

  • Repeat the procedure for each of the selected solvents in separate test tubes.

  • For aqueous acidic (5% HCl) and basic (5% NaOH) solutions, observe for any reaction (e.g., salt formation leading to dissolution) which would indicate acidic or basic functional groups. Given the structure of this compound, it is expected to be insoluble in these aqueous solutions.[16]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, amenable to reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).[17] This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.[17]

Synthesis of this compound

A common laboratory synthesis involves the lithiation of 1,3,5-tribromobenzene (B165230) followed by quenching with an electrophilic chlorine source like hexachloroethane (B51795).[5][6]

Synthesis_Workflow TBB 1,3,5-Tribromobenzene in Ethyl Ether Reaction1 Lithiation -78 °C TBB->Reaction1 nBuLi n-Butyllithium (n-BuLi) nBuLi->Reaction1 Intermediate Lithium Intermediate Reaction1->Intermediate Reaction2 Chlorination -78 °C to RT Intermediate->Reaction2 HCE Hexachloroethane HCE->Reaction2 Product_mix Reaction Mixture Reaction2->Product_mix Workup Aqueous Workup & Extraction Product_mix->Workup Final_Product This compound Workup->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis: [5][6]

  • Dissolve 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for an additional 10 minutes.

  • Add hexachloroethane (7.15 g, 30.2 mmol) in portions over 3 minutes.

  • Continue stirring at -78 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for 3.2 hours.

  • Upon completion, transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of ethyl acetate (B1210297) to partition the layers.

  • Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Safety and Handling

This compound is classified as an irritant.[1][2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][18]

Precautionary Measures:

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[2][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][18]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2][18]

  • Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[18]

This guide provides foundational data and protocols for the safe and effective use of this compound in a research and development setting. For further information, consult the full Safety Data Sheet (SDS) from your supplier.[2][18][19]

References

1,3-Dibromo-5-chlorobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dibromo-5-chlorobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical synthesis.

Molecular Structure and Identification

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1] The benzene (B151609) ring is substituted with two bromine atoms at positions 1 and 3, and a chlorine atom at position 5. This arrangement of halogens on the aromatic ring imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 14862-52-3[1]

  • SMILES: C1=C(C=C(C=C1Br)Br)Cl[1]

  • InChI Key: FNKCOUREFBNNHG-UHFFFAOYSA-N[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₃Br₂Cl
Molecular Weight 270.35 g/mol [1]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 91-94 °C[4][5]
Boiling Point 256 °C[6]
Density 2.021 g/cm³ (Predicted)[7]
Purity (Typical) >96.0% (GC)[6]

Experimental Protocols

Synthesis of this compound from 1,3,5-Tribromobenzene (B165230)

A common laboratory-scale synthesis of this compound involves the partial chlorination of 1,3,5-tribromobenzene via a lithium-halogen exchange reaction followed by quenching with an electrophilic chlorine source.[5]

Materials:

  • 1,3,5-Tribromobenzene (9.44 g, 30 mmol)

  • Anhydrous Diethyl Ether (120 mL)

  • n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

  • Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve 1,3,5-tribromobenzene in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for an additional 10 minutes.

  • Add hexachloroethane in portions over 3 minutes.

  • Continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3.2 hours.[5]

  • Quench the reaction by transferring the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Product Characterization: The final product, this compound, can be characterized using spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show a characteristic pattern for the aromatic protons.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,3,5-Tribromobenzene.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1_3_5_Tribromobenzene 1,3,5-Tribromobenzene Lithiation Lithium-Halogen Exchange (-78 °C) 1_3_5_Tribromobenzene->Lithiation n_BuLi n-Butyllithium n_BuLi->Lithiation Hexachloroethane Hexachloroethane Chlorination Electrophilic Chlorination (-78 °C to RT) Hexachloroethane->Chlorination Lithiation->Chlorination Intermediate Workup Aqueous Workup & Extraction Chlorination->Workup Purification Drying & Concentration Workup->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-chlorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-chlorobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile and provides a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound. Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and one chlorine atom, results in a nonpolar to weakly polar molecule. This molecular structure is the primary determinant of its solubility behavior, following the principle of "like dissolves like."

PropertyValueSource
Molecular Formula C6H3Br2Cl--INVALID-LINK--
Molecular Weight 270.35 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 91-94 °C--INVALID-LINK--
Boiling Point 256 °C--INVALID-LINK--
Density ~2.021 g/cm³ (predicted)--INVALID-LINK--

Qualitative Solubility Profile

Based on its physicochemical properties, this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and low solubility in polar solvents.

  • High Solubility: It is known to be soluble in toluene.[1][2][3]

  • General Solubility: It is also reported to be soluble in other common organic solvents such as benzene, alcohol, and ether.[4][5]

  • Insolubility: It is considered to be almost insoluble in water at room temperature.[4][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values. This structured format is designed for easy comparison of solubility across different solvents.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Non-Polar Solvents
Hexane1.88Data not availableData not available
Toluene2.38Data not availableData not available
Benzene2.28Data not availableData not available
Moderately Polar Solvents
Dichloromethane8.93Data not availableData not available
Ethyl Acetate6.02Data not availableData not available
Tetrahydrofuran (THF)7.58Data not availableData not available
Polar Aprotic Solvents
Acetone20.7Data not availableData not available
Acetonitrile37.5Data not availableData not available
Polar Protic Solvents
Ethanol24.5Data not availableData not available
Methanol32.7Data not availableData not available
Water80.1Data not availableData not available

Experimental Protocol for Solubility Determination: Shake-Flask Method (Based on OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the solubility of substances.[6] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.

1. Principle:

A supersaturated solution of this compound in the selected solvent is agitated at a constant temperature until equilibrium is reached. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is determined by a suitable analytical method.

2. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Glass-stoppered flasks or centrifuge tubes

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a suitable detector.

3. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive experiment.

4. Procedure:

  • Preparation of Saturated Solution:

    • Weigh an amount of this compound in excess of its expected solubility and add it to a glass-stoppered flask.

    • Add a known volume of the selected organic solvent to the flask.

    • Tightly seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flask for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, remove the flask from the shaker.

    • Allow the solution to stand at the test temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter that is compatible with the solvent into a clean vial. This step is crucial to remove any fine, undissolved particles.

    • Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

5. Quantification:

  • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID).

  • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Determine the concentration of this compound in the saturated solution from the calibration curve.

6. Data Reporting:

  • The solubility should be reported in g/100 mL and mol/L.

  • The experimental temperature must be specified.

  • The experiment should be performed in triplicate, and the mean and standard deviation of the solubility values should be reported.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Phase Separation (Centrifugation/Settling) equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, GC) sample->quantify data Calculate and Report Solubility quantify->data end_node End data->end_node

Caption: Workflow for solubility determination.

References

1,3-Dibromo-5-chlorobenzene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3), a halogenated aromatic compound. The following sections detail its hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for making informed decisions regarding handling and storage.

PropertyValueSource
Molecular Formula C₆H₃Br₂Cl[1][2][3][4]
Molecular Weight 270.35 g/mol [1][2][3]
CAS Number 14862-52-3[1][3][5][6]
Appearance White to pale cream crystals or powder[7]
Melting Point 91-94 °C[4][8]
Boiling Point 256 °C[8]
Density 2.021 g/cm³ (Predicted)[4][8]
Solubility Soluble in Toluene[8][9]
Storage Temperature Room Temperature, in a cool, dark, and dry place[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning[1][2][3][6]

Hazard Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5][6]
Skin Protection Wear protective gloves (chemical-impermeable) and a lab coat.[5][6]
Respiratory Protection If dust or vapors are generated, use a NIOSH-approved respirator.[6]
General Hygiene Practices
  • Wash hands thoroughly after handling.[1][3][5][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][5][6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed and washed before reuse.[1][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][5][6] If not breathing, give artificial respiration.[3][5] Seek medical attention if you feel unwell.[1][5][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Get medical attention if skin irritation occurs.[1][6]
Eye Contact Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5][6] Get medical attention.[5]
Ingestion Clean mouth with water.[5] Do NOT induce vomiting.[11] Seek immediate medical attention.[5]

Accidental Release and Disposal

Proper procedures must be followed in the event of a spill to prevent environmental contamination and exposure.

Accidental Release Measures
  • Ensure adequate ventilation.[1][5]

  • Evacuate personnel to safe areas.[1][6]

  • Wear appropriate personal protective equipment as described in Section 3.2.[1][5][6]

  • Avoid dust formation.[1][6]

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[5]

  • Do not let the chemical enter the environment.[5]

Disposal Considerations
  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

  • Do not empty into drains.[5]

Storage and Incompatibility

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

  • Keep away from heat and sources of ignition.[5][10]

  • Incompatible with strong oxidizing agents.[5]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][5][6]

  • Ecological Information: There is no data available on the ecological effects of this substance.[6] Do not allow this chemical to enter the environment.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate logical workflows for handling and responding to incidents involving this compound.

handle_spill spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain collect Collect Spilled Material (Sweep into a sealed container) contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (According to regulations) decontaminate->dispose

Caption: Workflow for Handling a Spill of this compound.

exposure_response exposure Potential Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin On Skin eye Eye Contact route->eye In Eyes ingestion Ingestion route->ingestion Swallowed fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15 mins eye->rinse_eyes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision Tree for First Aid Response to Exposure.

References

Synthesis of 1,3-Dibromo-5-chlorobenzene from 1,3,5-tribromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-5-chlorobenzene from 1,3,5-tribromobenzene (B165230). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the experimental protocol, quantitative data, and visual representations of the synthesis workflow and the chemical transformation.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceutically active compounds.[1][2][3] Specifically, it is a reactant in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs which exhibit antimitotic properties.[1] The selective synthesis of this compound from a readily available starting material like 1,3,5-tribromobenzene is of significant interest in synthetic chemistry. This guide outlines a high-yield synthesis route involving a lithium-halogen exchange followed by quenching with an electrophilic chlorine source.

Reaction and Mechanism

The synthesis proceeds via a lithium-halogen exchange reaction, a common method for the functionalization of aryl halides. In this specific case, one of the bromine atoms of 1,3,5-tribromobenzene is selectively replaced by a lithium atom using n-butyllithium at low temperatures. The resulting aryllithium intermediate is then reacted with hexachloroethane, which serves as a chlorine source, to yield the desired this compound.

The overall reaction is as follows:

C₆H₃Br₃ + n-BuLi → C₆H₃Br₂Li + n-BuBr C₆H₃Br₂Li + C₂Cl₆ → C₆H₃Br₂Cl + LiCl + C₂Cl₄

A key aspect of this synthesis is the selective monolithiation of 1,3,5-tribromobenzene, which is achieved by controlling the stoichiometry of n-butyllithium and maintaining a very low reaction temperature (-78 °C) to prevent side reactions.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 1,3,5-tribromobenzene.[1]

Materials:

  • 1,3,5-Tribromobenzene

  • n-Butyllithium (2.5 M in hexane)

  • Hexachloroethane

  • Ethyl ether (anhydrous)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A solution of 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: To the cooled solution, n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added slowly and dropwise over a period of 10 minutes. The reaction mixture is then stirred at -78 °C for an additional 10 minutes.

  • Chlorination: Hexachloroethane (7.15 g, 30.2 mmol) is added in batches over 3 minutes to the reaction mixture. The mixture is stirred at -78 °C for 15 minutes.

  • Warming and Reaction Completion: The reaction mixture is then allowed to warm to room temperature and stirred for 3.2 hours.

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. 100 mL of water and 100 mL of ethyl acetate are added, and the layers are separated. The aqueous layer is extracted with an additional 100 mL of ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Product Isolation: The resulting light brown solid is this compound.

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

ParameterValueReference
Reactants
1,3,5-Tribromobenzene9.44 g (30 mmol)[1]
n-Butyllithium13.2 mL (2.5 M in hexane, 33 mmol)[1]
Hexachloroethane7.15 g (30.2 mmol)[1]
Reaction Conditions
Temperature-78 °C to Room Temperature[1]
Reaction Time~ 4 hours[1]
Product
This compound (mass)7.72 g[1]
Yield95%[1]
Product Characterization
¹H NMR (300 MHz, CDCl₃)δ 7.57 (t, 1H), 7.47 (d, 2H)[1]

Visualizations

The following diagrams illustrate the logical relationship of the synthesis and the detailed experimental workflow.

logical_relationship 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Aryllithium Intermediate Aryllithium Intermediate 1,3,5-Tribromobenzene->Aryllithium Intermediate n-Butyllithium -78 °C This compound This compound Aryllithium Intermediate->this compound Hexachloroethane -78 °C to RT

Caption: Logical flow of the synthesis from starting material to final product.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve Dissolve 1,3,5-Tribromobenzene in Ethyl Ether cool Cool to -78 °C dissolve->cool add_nBuLi Add n-Butyllithium cool->add_nBuLi stir1 Stir at -78 °C for 10 min add_nBuLi->stir1 add_C2Cl6 Add Hexachloroethane stir1->add_C2Cl6 stir2 Stir at -78 °C for 15 min add_C2Cl6->stir2 warm Warm to Room Temperature and Stir for 3.2 h stir2->warm quench Quench with Water and Extract with Ethyl Acetate warm->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer separate->extract combine Combine Organic Layers extract->combine dry Dry with MgSO4 combine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Isolate this compound filter_concentrate->product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,3,5-tribromobenzene via a lithium-halogen exchange reaction is a highly efficient and selective method, providing the desired product in excellent yield. The detailed protocol and accompanying data presented in this guide offer valuable information for researchers and scientists engaged in the synthesis of complex organic molecules for various applications, including drug discovery and development. The straightforward procedure and high yield make this a practical and attractive route for accessing this important synthetic intermediate.

References

Synthesis of 1,3-Dibromo-5-chlorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-5-chlorobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines the strategic considerations for its synthesis, focusing on electrophilic halogenation, and presents a detailed, validated experimental protocol.

Strategic Approaches to Synthesis

The synthesis of this compound presents a significant challenge due to the specific 1,3,5-substitution pattern required on the benzene (B151609) ring. Direct electrophilic bromination of chlorobenzene (B131634) is not a viable route as the chloro substituent is an ortho-, para-director, leading to a mixture of 2-bromo- and 4-bromochlorobenzene. Therefore, a multi-step approach is necessary to achieve the desired regioselectivity.

Proposed Multi-Step Synthesis via Electrophilic Halogenation and Sandmeyer Reaction

A plausible synthetic route commencing from 3-chloroaniline (B41212) leverages the directing effects of an amino group (after modification) and its subsequent removal via a Sandmeyer reaction. This strategy involves key electrophilic bromination steps to install the bromo substituents at the desired positions.

The proposed workflow is as follows:

cluster_0 Proposed Synthetic Pathway 3-Chloroaniline 3-Chloroaniline 3-Chloroacetanilide 3-Chloroacetanilide 3-Chloroaniline->3-Chloroacetanilide Acetylation (Acetic anhydride) 2,4-Dibromo-5-chloroacetanilide 2,4-Dibromo-5-chloroacetanilide 3-Chloroacetanilide->2,4-Dibromo-5-chloroacetanilide Electrophilic Bromination (2 eq. Br2, FeBr3) 2,4-Dibromo-5-chloroaniline 2,4-Dibromo-5-chloroaniline 2,4-Dibromo-5-chloroacetanilide->2,4-Dibromo-5-chloroaniline Hydrolysis (H+, H2O) This compound This compound 2,4-Dibromo-5-chloroaniline->this compound Sandmeyer Reaction (1. NaNO2, H2SO4 2. H3PO2)

Caption: Proposed multi-step synthesis of this compound.

Validated Synthesis from 1,3,5-Tribromobenzene

A reliable and high-yielding method for the synthesis of this compound starts from 1,3,5-tribromobenzene. This approach utilizes a lithium-halogen exchange reaction followed by quenching with an electrophilic chlorine source.[1][2]

cluster_1 Validated Synthetic Workflow 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Lithiation Lithiation 1,3,5-Tribromobenzene->Lithiation n-Butyllithium -78 °C Chlorination Chlorination Lithiation->Chlorination Hexachloroethane Work-up Work-up Chlorination->Work-up H2O, Ethyl acetate (B1210297) Purification Purification Work-up->Purification Concentration This compound This compound Purification->this compound

Caption: Validated synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 1,3,5-Tribromobenzene[1][2]

This section provides a detailed experimental protocol for the synthesis of this compound from 1,3,5-tribromobenzene.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
1,3,5-Tribromobenzene314.789.4430-
n-Butyllithium (2.5 M in hexanes)64.06-3313.2
Hexachloroethane236.747.1530.2-
Diethyl ether74.12--120
Ethyl acetate88.11--200
Water18.02--100
Anhydrous magnesium sulfate120.37---

Procedure:

  • 1,3,5-Tribromobenzene (9.44 g, 30 mmol) is dissolved in 120 mL of diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33 mmol) is added dropwise over 10 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 10 minutes.

  • Hexachloroethane (7.15 g, 30.2 mmol) is added in portions over 3 minutes.

  • The reaction mixture is stirred at -78 °C for 15 minutes, then allowed to warm to room temperature and stirred for a further 3.2 hours.

  • Upon completion, the reaction mixture is transferred to a separatory funnel.

  • 100 mL of water and 100 mL of ethyl acetate are added, and the layers are separated.

  • The aqueous layer is extracted with an additional 100 mL of ethyl acetate.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting light brown solid is this compound.

Yield and Characterization:

ProductYield (g)Yield (%)Appearance1H NMR (300 MHz, CDCl3) δ (ppm)
This compound7.7295Light brown solid7.57 (t, 1H), 7.47 (d, 2H)

Mechanism of Electrophilic Halogenation

Electrophilic aromatic halogenation is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

cluster_2 General Mechanism of Electrophilic Bromination cluster_3 Step 1: Electrophile Formation cluster_4 Step 2: Nucleophilic Attack and Deprotonation Br2 Br-Br Electrophile_Generation δ+Br-Brδ-•••FeBr3 Br2->Electrophile_Generation FeBr3 FeBr3 FeBr3->Electrophile_Generation Sigma_Complex Sigma Complex (Arenium Ion) Electrophile_Generation->Sigma_Complex Aromatic_Ring Benzene Ring Aromatic_Ring->Sigma_Complex Attack on electrophile Product Bromobenzene Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr Catalyst_Regeneration FeBr3

Caption: General mechanism of electrophilic bromination of an aromatic ring.

In the first step, the Lewis acid catalyst (e.g., FeBr₃) polarizes the bromine molecule, creating a more potent electrophile. The π-electrons of the aromatic ring then attack the electrophilic bromine atom, forming the sigma complex and breaking the aromaticity of the ring. In the final step, a weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon bearing the bromine atom, restoring the aromaticity and regenerating the catalyst. This mechanism is analogous for chlorination using a catalyst like FeCl₃ or AlCl₃.[3][4][5]

References

A Technical Guide to High-Purity 1,3-Dibromo-5-chlorobenzene for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3) is a key building block in the synthesis of complex organic molecules. Its trisubstituted aromatic structure provides a versatile platform for creating novel compounds, particularly in the development of antimitotic agents. This in-depth guide provides an overview of commercial suppliers, key quality parameters, and detailed experimental protocols for the synthesis and purification of high-purity this compound.

Commercial Availability and Quality Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 99%. The compound is generally supplied as a white to light yellow or pale cream crystalline powder. Key quality parameters from several major suppliers are summarized below for easy comparison. Researchers should note that price and availability are subject to change and may vary based on quantity and location.

SupplierPurity SpecificationAppearanceMelting Point (°C)Price (USD)
TCI America >96.0% (GC)White to Light yellow powder to crystal94.0 - 98.0$31.00 / 5g; $97.00 / 25g[1]
Thermo Scientific Chemicals ≥97.5% (GC)Pale cream crystals or powder93.0 - 99.0$137.00 / 25g[2][3]
Chemsigma International Co., Ltd. 99.00%White to light yellow crystal powder91 - 94Inquiry-based[4]
Jinan Finer Chemical Co., Ltd. ≥98%Not specifiedNot specified~$5.00 / kg (bulk)[5]

Experimental Protocols

High-purity this compound is essential for achieving desired outcomes in multi-step syntheses. Below are detailed methodologies for its laboratory-scale synthesis and a general protocol for its purification by recrystallization.

Synthesis of this compound from 1,3,5-Tribromobenzene (B165230)

A common laboratory-scale synthesis involves the selective lithiation of 1,3,5-tribromobenzene followed by quenching with an electrophilic chlorine source.[5]

Materials:

  • 1,3,5-Tribromobenzene (9.44 g, 30 mmol)

  • Anhydrous ethyl ether (120 mL)

  • n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)

  • Hexachloroethane (B51795) (7.15 g, 30.2 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,3,5-tribromobenzene in anhydrous ethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise over 10 minutes, maintaining the temperature at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for an additional 10 minutes.

  • Add hexachloroethane in batches over 3 minutes.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 3.2 hours.

  • Transfer the reaction mixture to a separatory funnel and partition with 100 mL of water and 100 mL of ethyl acetate.

  • Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The expected yield of this procedure is approximately 95%, providing a light brown solid.[5]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Alcohols such as methanol (B129727) or ethanol (B145695) are often suitable for halogenated aromatic compounds.

General Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be verified by melting point analysis.

Application in Drug Discovery: Synthesis of Antimitotic Agents

This compound is a valuable precursor in the synthesis of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs, which have been investigated as antimitotic agents.[5] The synthesis of these complex molecules often involves sequential, site-selective palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The differential reactivity of the bromine and chlorine atoms on the benzene ring allows for controlled, stepwise functionalization.

The general workflow for the synthesis of a disubstituted indole (B1671886) derivative from this compound is depicted below. This process typically involves a first Suzuki coupling at one of the bromine positions with an indoleboronic acid, followed by a second coupling or other functionalization at the remaining bromine position.

G A This compound C Suzuki Coupling 1 (Pd Catalyst, Base) A->C B Indole-4-boronic Acid B->C D Monosubstituted Intermediate (1-(3-Bromo-5-chlorophenyl)-1H-indole) C->D F Suzuki Coupling 2 (Pd Catalyst, Base) D->F E Second Coupling Partner (e.g., Arylboronic Acid) E->F G 1-(3-Aryl-5-chlorophenyl)-1H-indole (Antimitotic Agent Analog) F->G

Caption: Synthetic workflow for an antimitotic agent analog.

This technical guide provides a foundational understanding of the procurement and application of high-purity this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to facilitate research and development in this critical area of organic synthesis.

References

An In-depth Technical Guide to the Handling and Storage of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for 1,3-Dibromo-5-chlorobenzene (CAS No: 14862-52-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₆H₃Br₂Cl
Molecular Weight 270.35 g/mol [1]
Appearance Pale cream or white to light yellow crystals or powder[2][3]
Melting Point 91-94 °C[2]
Boiling Point 256 °C[2]
Density (Predicted) 2.021 ± 0.06 g/cm³[2]
Solubility Soluble in Toluene[4]
Storage Temperature Room temperature, sealed in a dry environment[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][5]

Signal Word: Warning[6]

Experimental Protocols

The following are standardized methods for determining the key physical properties of solid chemicals like this compound. These protocols are provided as a reference for laboratory professionals.

Determination of Melting Point: The melting point of this compound can be determined using the capillary method, following a procedure similar to the OECD Guideline 102 or ASTM E324. A small, powdered sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the initial melting to complete liquefaction is recorded.

Determination of Boiling Point: For the boiling point, a method such as the one described in OECD Guideline 103 can be used. This involves observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure. Given its high boiling point, distillation under reduced pressure might be a safer alternative to prevent decomposition.

Determination of Density: The density of solid this compound can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. This method is analogous to the principles outlined in various ASTM standards for solid density determination.

Handling and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following are general recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or increased risk of exposure, impervious clothing may be necessary.[3][7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] If engineering controls are insufficient, a full-face respirator with an appropriate cartridge should be used.[3]

Safe Handling Practices
  • Handle in a well-ventilated place.[5]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store locked up.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[6]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[6] Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[7] Halogenated solvent waste should be collected separately from non-halogenated waste.[8]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and emergencies involving this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh/Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

G Emergency Spill Response Protocol cluster_minor_spill Minor Spill Response spill Spill Occurs evacuate Alert Others and Evacuate Immediate Area spill->evacuate assess Assess the Spill Is it a minor or major spill? evacuate->assess ppe Don Appropriate PPE assess->ppe Minor major_spill Major Spill: Evacuate and Call Emergency Services assess->major_spill Major contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solids, avoid dust) contain->cleanup dispose Dispose of Waste in a Sealed, Labeled Container cleanup->dispose

Caption: Decision-making workflow for a chemical spill emergency.

G Storage Protocol for this compound cluster_storage_conditions Storage Location Requirements start Receive Chemical check_container Inspect Container for Damage start->check_container location Store in a Cool, Dry, Well-Ventilated Area check_container->location No Damage incompatibles Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) location->incompatibles security Store in a Locked Cabinet or Secure Area incompatibles->security label_container Ensure Container is Tightly Closed and Labeled security->label_container end Safe Storage label_container->end

Caption: Protocol for the proper storage of this compound.

References

An In-depth Technical Guide on the Toxicological Data for 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 1,3-Dibromo-5-chlorobenzene is limited. The information presented herein is based on available safety data sheets and chemical databases. Comprehensive toxicological studies, including investigations into genotoxicity, carcinogenicity, and reproductive toxicity, have not been fully investigated for this specific compound.

Executive Summary

This compound is a tri-substituted aromatic compound with the chemical formula C₆H₃Br₂Cl.[1][2] While it serves as a reactant in chemical synthesis, particularly in the preparation of antimitotic agents, its toxicological profile is not extensively characterized.[3][4] This guide synthesizes the currently available toxicological information, focusing on acute toxicity and irritant properties. Due to the scarcity of detailed experimental data, this document also presents generalized experimental workflows for common toxicological assessments.

Chemical and Physical Properties

PropertyValue
CAS Number 14862-52-3
Molecular Formula C₆H₃Br₂Cl
Molecular Weight 270.35 g/mol
Appearance White to light yellow crystalline powder
Melting Point 91-94 °C
Boiling Point 256 °C
Density 2.021 g/cm³ (Predicted)

(Source: PubChem, ECHEMI)[1][2]

Toxicological Data

The primary toxicological information available for this compound pertains to its acute toxicity and irritant effects.

3.1. Quantitative Toxicological Data

The available quantitative data is limited to acute oral toxicity.

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kgFisher Scientific SDS[5]

3.2. Hazard Classification

This compound is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The GHS classification indicates the following hazards:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][6]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][6][7]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. The following sections describe generalized protocols for the types of studies from which the existing hazard classifications would have been derived.

4.1. Acute Oral Toxicity (LD₅₀) - Generalized Protocol

The reported LD₅₀ value for rats suggests a study design similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight, as the reported LD₅₀ is above this value.

  • Administration: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoints: Mortality, body weight changes, and gross necropsy findings are recorded.

G cluster_protocol Generalized Acute Oral Toxicity Protocol (OECD 423) A Acclimatization of Rats B Fasting (overnight) A->B C Single Oral Gavage (e.g., 2000 mg/kg) B->C D Observation (14 days) - Clinical signs - Body weight C->D E Record Mortality D->E F Gross Necropsy D->F G LD50 Estimation E->G

Caption: Generalized workflow for an acute oral toxicity study.

4.2. Skin and Eye Irritation - Generalized Protocol

The classification as a skin and eye irritant would likely be based on studies following protocols similar to OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Application:

    • Skin: A small amount of the substance is applied to a shaved patch of skin.

    • Eye: A small amount of the substance is instilled into one eye of the rabbit.

  • Observation Period: The application site is observed for signs of irritation (e.g., erythema, edema, opacity, ulceration) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the reactions is scored according to a standardized system.

G cluster_irritation Generalized Irritation Testing Workflow cluster_skin Skin Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) A Apply substance to shaved rabbit skin B Observe for erythema and edema A->B C Score irritation at 1, 24, 48, 72 hrs B->C Classification Hazard Classification C->Classification D Instill substance into rabbit eye E Observe for corneal opacity, iris lesions, conjunctivitis D->E F Score irritation at 1, 24, 48, 72 hrs E->F F->Classification Start Start Start->A Start->D End End Classification->End

Caption: Workflow for skin and eye irritation testing.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. For halogenated aromatic hydrocarbons, toxicity can sometimes be mediated through mechanisms such as oxidative stress or interaction with cellular macromolecules, but this has not been studied for this particular compound.

The known toxicological effects can be summarized in a logical relationship diagram.

G cluster_toxicity Known Toxicological Effects of this compound cluster_exposure Routes of Exposure cluster_effects Observed Effects Compound This compound Inhalation Inhalation Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ocular Ocular Contact Compound->Ocular Oral Oral Ingestion Compound->Oral RespIrrit Respiratory Irritation (STOT SE 3) Inhalation->RespIrrit SkinIrrit Skin Irritation (Category 2) Dermal->SkinIrrit EyeIrrit Eye Irritation (Category 2) Ocular->EyeIrrit LowAcuteTox Low Acute Toxicity (LD50 > 2000 mg/kg) Oral->LowAcuteTox

Caption: Logical relationships of exposure routes and toxic effects.

Data Gaps and Future Research

The toxicological profile of this compound is incomplete. Key data gaps that require further investigation include:

  • Genotoxicity: In vitro and in vivo studies to assess mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term animal studies to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

  • Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of Action: Research into the molecular pathways underlying its irritant effects.

A more complete understanding of these endpoints is crucial for a comprehensive risk assessment for professionals handling this chemical.

References

A Technical Guide to the Historical Synthesis of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methodologies for 1,3-dibromo-5-chlorobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. This document provides a detailed examination of established synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for chemists in research and development.

Introduction

This compound (CAS No. 14862-52-3) is a tri-substituted aromatic compound whose structural arrangement of halogen atoms makes it a versatile building block in organic synthesis.[1] Its utility is prominent in the preparation of complex molecules, including antimitotic agents.[2] The historical synthesis of this compound has primarily relied on two key strategies: the halogen exchange of a poly-brominated precursor and the diazotization of an appropriately substituted aniline (B41778) followed by a Sandmeyer-type reaction. This guide will delve into the specifics of these classical methods.

Synthesis Method 1: Halogen Exchange from 1,3,5-Tribromobenzene (B165230)

One of the well-documented historical methods for preparing this compound involves a lithium-halogen exchange reaction with 1,3,5-tribromobenzene, followed by quenching with a chlorine source. This approach offers a high-yield pathway to the desired product.

Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

Materials:

  • 1,3,5-Tribromobenzene

  • n-Butyllithium (n-BuLi) in hexane

  • Hexachloroethane

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • A solution of 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added dropwise over a period of 10 minutes, ensuring the internal temperature is maintained below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 10 minutes.

  • Hexachloroethane (7.15 g, 30.2 mmol) is then added in portions over 3 minutes.

  • The mixture is stirred at -78 °C for 15 minutes, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 3.2 hours.

  • Upon completion, the reaction is quenched by the careful addition of 100 mL of water.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Quantitative Data
ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
1,3,5-Tribromobenzene314.789.4430
n-Butyllithium64.06-33
Hexachloroethane236.747.1530.2
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound270.357.7295

Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.57 (t, 1H), 7.47 (d, 2H)[2]

Synthesis Method 2: Sandmeyer Reaction of 3,5-Dibromoaniline

A classic and versatile method for the synthesis of aryl halides is the Sandmeyer reaction.[3] This involves the diazotization of a primary aromatic amine followed by a copper(I) salt-catalyzed displacement of the diazonium group. For the synthesis of this compound, a plausible historical route would start from 3,5-dibromoaniline.

Postulated Experimental Protocol

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.

Materials:

  • 3,5-Dibromoaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure: Part A: Diazotization of 3,5-Dibromoaniline

  • 3,5-Dibromoaniline (e.g., 25.1 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 100 mL) in a beaker. The mixture may require gentle warming to facilitate dissolution.

  • The solution is then cooled to 0-5 °C in an ice-salt bath with constant stirring, leading to the precipitation of the aniline hydrochloride salt.

  • A solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) is prepared and cooled to 0 °C.

  • The cold sodium nitrite solution is added dropwise to the stirred suspension of the aniline salt, keeping the temperature of the reaction mixture below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with potassium iodide-starch paper).

Part B: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated hydrochloric acid (e.g., 50 mL) is prepared.

  • The cold diazonium salt solution from Part A is slowly added to the stirred copper(I) chloride solution.

  • A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • The reaction mixture is cooled, and the product is extracted with diethyl ether (3 x 100 mL).

  • The combined ether extracts are washed with water, then with a dilute sodium bicarbonate solution to remove any residual acid, and finally again with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The resulting crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Expected Quantitative Data
ReactantMolar Mass ( g/mol )Moles (mol)
3,5-Dibromoaniline250.920.1
Sodium Nitrite69.000.11
Copper(I) Chloride98.990.12
Product Molar Mass ( g/mol ) Expected Yield
This compound270.35Moderate to Good

Note: The yield for Sandmeyer reactions can vary significantly based on the specific substrate and reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_Method_1 A 1,3,5-Tribromobenzene B Lithium-Halogen Exchange A->B n-BuLi, -78 °C C Aryllithium Intermediate B->C D Chlorination C->D Hexachloroethane E This compound D->E

Caption: Synthesis of this compound from 1,3,5-Tribromobenzene.

Synthesis_Method_2 A 3,5-Dibromoaniline B Diazotization A->B NaNO₂, HCl, 0-5 °C C Diazonium Salt Intermediate B->C D Sandmeyer Reaction C->D CuCl, HCl E This compound D->E

Caption: Synthesis via Sandmeyer Reaction of 3,5-Dibromoaniline.

Conclusion

The historical synthesis of this compound has been effectively achieved through strategic halogen exchange and the reliable Sandmeyer reaction. While the halogen exchange method from 1,3,5-tribromobenzene offers a high-yield, single-pot procedure, the Sandmeyer approach provides a versatile route from readily available aniline precursors. Understanding these foundational synthetic methods provides a strong basis for the development of novel and improved routes for the production of this important chemical intermediate.

References

1,3-Dibromo-5-chlorobenzene as a chemical intermediate in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dibromo-5-chlorobenzene as a Chemical Intermediate

Introduction

This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique tri-substituted structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, provides chemists with a versatile platform for constructing complex molecular architectures.[2] The differential reactivity of the halogen substituents allows for selective functionalization, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][3] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols for key transformations.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂Cl[4][5]
Molecular Weight 270.35 g/mol [4][6]
CAS Number 14862-52-3[4][7]
Appearance White to pale cream crystalline powder or solid[2][8]
Melting Point 91-94 °C[5][7][9]
Boiling Point 256 °C[9]
Density 2.021 ± 0.06 g/cm³ (Predicted)[5][9]
Solubility Soluble in toluene; insoluble in water[5][9]
IUPAC Name This compound[4]
Synonyms 3,5-Dibromochlorobenzene, 1-Chloro-3,5-dibromobenzene[4]
Storage Sealed in a dry, room temperature environment[9]

Core Applications in Chemical Synthesis

This compound is a highly valued intermediate due to the distinct reactivity of its C-Br and C-Cl bonds. The carbon-bromine bonds are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. This reactivity makes it a key reactant in the synthesis of:

  • Pharmaceuticals: It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs, which have shown potential as antimitotic agents for cancer therapy.[3][7]

  • Advanced Materials: The compound serves as a precursor for functionalized polymers and oligo(m-phenylene)s, which are explored for applications in organic electronics and materials science.[2]

  • Agrochemicals: It is a building block in the development of novel herbicides, insecticides, and fungicides.[3][10]

The following sections detail the experimental methodologies for the key reactions that leverage the unique reactivity of this intermediate.

Synthesis of this compound

The compound itself is typically synthesized from 1,3,5-tribromobenzene (B165230) through a lithium-halogen exchange followed by quenching with an electrophilic chlorine source.

G Synthesis of this compound reactant 1,3,5-Tribromobenzene reagent1 n-Butyllithium (n-BuLi) -78 °C, Diethyl Ether reactant->reagent1 intermediate Lithium Intermediate reagent1->intermediate reagent2 Hexachloroethane (C2Cl6) -78 °C to RT intermediate->reagent2 workup Aqueous Workup & Purification reagent2->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene[7]
  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,3,5-tribromobenzene (9.44 g, 30 mmol) and 120 mL of anhydrous diethyl ether.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added dropwise over 10 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 10 minutes.

  • Chlorination: Hexachloroethane (7.15 g, 30.2 mmol) is added in portions over 3 minutes. The reaction mixture is stirred at -78 °C for 15 minutes.

  • Warm-up and Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for approximately 3.2 hours.

  • Work-up and Isolation: The reaction is quenched by adding 100 mL of water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (2 x 100 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to yield this compound as a light brown solid (typical yield: ~95%).[7]

  • Characterization: The product is characterized by ¹H NMR spectroscopy. In CDCl₃, the expected signals are δ 7.57 (t, 1H) and 7.47 (d, 2H).[7][11]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed reactions like the Suzuki and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds.[3] The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for selective or exhaustive coupling.

Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl halide with an organoboron compound, typically a boronic acid, to form biaryl structures.[12][13]

G Suzuki-Miyaura Coupling Pathway cluster_reactants Reactants cluster_reagents Reagents A This compound C Pd Catalyst (e.g., Pd(PPh3)4) E Coupled Product (e.g., 3-Bromo-5-chloro-1,1'-biphenyl) A->E B Arylboronic Acid (Ar-B(OH)2) D Base (e.g., K2CO3, CsF) B->E C->E C->E D->E D->E G Sonogashira Coupling Pathway cluster_reactants Reactants cluster_reagents Reagents A This compound C Pd Catalyst (e.g., PdCl2(PPh3)2) F Alkynylated Product A->F B Terminal Alkyne (R-C≡CH) D Cu(I) Cocatalyst (e.g., CuI) B->F C->F C->F D->F D->F E Base (e.g., Et3N, piperidine) E->F E->F G Grignard Reagent Formation and Reaction cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Attack A This compound B Magnesium (Mg) Anhydrous Ether (THF) A->B C Grignard Reagent (3-Bromo-5-chlorophenyl magnesium bromide) B->C D Electrophile (e.g., Aldehyde, Ketone) C->D E Alkoxide Intermediate D->E G Acidic Workup (e.g., aq. NH4Cl) E->G F Final Product (e.g., Alcohol) G->F

References

Core Physicochemical Properties Influencing Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Fundamental Reactivity of Carbon-Bromine (C-Br) versus Carbon-Chlorine (C-Cl) Bonds

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of carbon-halogen bonds is fundamental to molecular design and synthesis. The choice between a chlorine or a bromine substituent can significantly influence the outcome of a synthetic route, affecting reaction rates, yields, and selectivity. This technical guide provides a detailed comparison of the core principles governing the reactivity of C-Br and C-Cl bonds, supported by quantitative data, experimental protocols, and mechanistic visualizations.

The differential reactivity of C-Br and C-Cl bonds is primarily governed by a combination of factors including bond strength, bond length, and polarizability. While electronegativity and the resulting bond polarity play a role, experimental evidence indicates that bond dissociation energy is the most significant determinant of reactivity in many common reactions.[1]

  • Bond Dissociation Energy (BDE): This is the energy required to break a bond homolytically. A lower BDE corresponds to a weaker bond, which is more easily cleaved. The C-Br bond has a significantly lower BDE than the C-Cl bond, making it inherently more reactive in reactions where bond breaking is the rate-determining step.[1][2][3] The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I.[4][5]

  • Bond Length: The C-Br bond is longer than the C-Cl bond.[6] This increased distance between the carbon and bromine atoms is a consequence of bromine's larger atomic radius and additional electron shells compared to chlorine.[7] The longer bond length results in weaker orbital overlap and contributes to the lower bond dissociation energy.[6]

  • Bond Polarity: Due to the difference in electronegativity between carbon and the halogens, both C-Cl and C-Br bonds are polar, with a partial positive charge on the carbon and a partial negative charge on the halogen.[3][8][9] The C-Cl bond is more polar than the C-Br bond because chlorine is more electronegative than bromine.[3] However, this greater polarity does not translate to higher reactivity in substitution and coupling reactions; bond strength is the overriding factor.[1][3]

  • Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field. Bromine is larger and has more diffuse valence electrons than chlorine, making the C-Br bond more polarizable. This increased polarizability is important in stabilizing the transition states of certain reactions.

Quantitative Data Summary

The following table summarizes the key quantitative differences between C-Br and C-Cl bonds.

PropertyC-Cl BondC-Br BondSignificance for Reactivity
Average Bond Dissociation Energy (kJ/mol) 327 - 346[1][3][5][10][11][12]276 - 290[1][3][5][10][11][12][13]The weaker C-Br bond is more easily broken, leading to higher reactivity.
Average Bond Length (pm) ~177~193The longer C-Br bond contributes to its lower bond strength.
Electronegativity (Pauling Scale) Cl: ~3.16Br: ~2.96[9]C-Cl bond is more polar, but this is less influential than BDE.
Leaving Group Ability GoodExcellentBromide (Br⁻) is a better leaving group than chloride (Cl⁻).

Reactivity in Key Organic Reactions

The inherent differences in bond properties directly translate to predictable reactivity patterns in common synthetic transformations.

Nucleophilic Substitution Reactions (SN1 and SN2)

In both SN1 and SN2 reactions, the rate-determining step involves the cleavage of the carbon-halogen bond. Consequently, the reactivity trend mirrors the bond strength, with alkyl bromides reacting faster than alkyl chlorides.[1][4][5] The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[1] This is because bromide is a better leaving group than chloride, a result of the weaker C-Br bond.[1]

Palladium-Catalyzed Cross-Coupling Reactions

In many cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the organohalide to the metal catalyst.[2][14] This step involves the cleavage of the C-X bond. Due to the lower bond dissociation energy of the C-Br bond, aryl and vinyl bromides are significantly more reactive than their chloride counterparts.[2][14] This differential reactivity allows for the selective functionalization of a C-Br bond in the presence of a C-Cl bond by using milder reaction conditions.[2] To activate the more robust C-Cl bond, more forcing conditions, such as higher temperatures and specialized, electron-rich ligands, are often required.[2]

Experimental Protocols

Competitive Reactivity with Silver Nitrate (B79036) (SN1 Conditions)

This experiment provides a qualitative comparison of the cleavage rates of C-Br and C-Cl bonds under SN1 conditions. The reaction with aqueous silver nitrate proceeds via the formation of a carbocation intermediate, followed by precipitation of the insoluble silver halide. The rate of precipitate formation is indicative of the C-X bond cleavage rate.

Objective: To visually compare the rate of cleavage of a C-Br bond versus a C-Cl bond in a molecule containing both functionalities.

Materials:

  • A bifunctional substrate, such as 1-bromo-4-chlorobutane

  • Ethanolic silver nitrate solution (AgNO₃ in ethanol/water)

  • Test tubes

  • Water bath

Procedure:

  • Prepare two test tubes, each containing a solution of the bifunctional haloalkane in ethanol.

  • To each test tube, add an equal volume of the aqueous silver nitrate solution.

  • Gently warm the test tubes in a water bath to facilitate the reaction.

  • Observe the formation of any precipitate. A white precipitate (AgCl) and a cream/pale yellow precipitate (AgBr) will form at different rates.

Expected Outcome: A precipitate of silver bromide (AgBr) will form significantly faster than the precipitate of silver chloride (AgCl), demonstrating the greater reactivity of the C-Br bond.

Selective Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol outlines a general procedure for the selective cross-coupling of an aryl bromide in the presence of an aryl chloride, leveraging the inherent reactivity difference.

Objective: To selectively form a C-C bond at the C-Br position of a di-halogenated aromatic compound.

Materials:

  • Aryl substrate containing both C-Br and C-Cl bonds (e.g., 1-bromo-4-chlorobenzene)

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture (e.g., 4:1)

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the di-haloaryl substrate, the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%) in degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (consumption of the starting aryl bromide), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: The desired biaryl product resulting from the coupling at the C-Br position will be formed as the major product, with the C-Cl bond remaining largely intact.

Mandatory Visualizations

G Relationship Between Bond Properties and Reactivity A Bond Length (C-Br > C-Cl) B Bond Dissociation Energy (C-Br < C-Cl) A->B inversely affects C Leaving Group Ability (Br- > Cl-) B->C directly affects D Reactivity (C-Br > C-Cl) C->D determines

Bond Properties and Reactivity

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Substrate R-X Substrate->TS Product Nu-R TS->Product LeavingGroup X⁻ TS->LeavingGroup

Generalized Nucleophilic Substitution

workflow Workflow for Selective C-Br Cross-Coupling A Combine Ar(Br)(Cl), Boronic Acid, Base B Add Pd Catalyst and Ligand A->B C Heat Reaction Mixture (e.g., 80-90°C) B->C D Monitor Reaction (TLC/GC-MS) C->D E Workup and Purification D->E F Isolate Ar(R)(Cl) Product E->F

Selective C-Br Coupling Workflow

Conclusion for Drug Development Professionals

The predictable hierarchy of reactivity, C-Br > C-Cl, is a powerful tool in synthetic strategy. For medicinal chemists and drug development professionals, this understanding allows for:

  • Sequential Functionalization: In complex molecules with multiple halogen sites, the C-Br bond can be addressed selectively under mild conditions, leaving C-Cl bonds intact for subsequent, more forcing transformations. This enables the step-wise construction of complex scaffolds.

  • Fine-Tuning of Reaction Kinetics: By choosing between a bromo- or chloro-substituent, chemists can modulate reaction rates to optimize processes, minimize side reactions, and improve yields.

  • Scaffold Diversification: A common intermediate containing both a C-Br and a C-Cl bond can serve as a versatile platform for creating diverse libraries of compounds by first reacting at the bromine site and then employing different chemistries at the chlorine site.

References

spectroscopic data (NMR, IR, Mass Spec) for 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification and characterization of this halogenated aromatic compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.57Triplet (t)1HH at C4
7.47Doublet (d)2HH at C2 and C6

Solvent: CDCl₃, Frequency: 300 MHz[1]

¹³C NMR (Carbon-13 NMR) Data
Predicted Chemical Shift (δ) ppmAssignment
~136C-Cl (C5)
~133CH (C4)
~131CH (C2, C6)
~123C-Br (C1, C3)

Note: These are predicted values and may differ from experimental results.

IR (Infrared) Spectroscopy Data

The FT-IR spectrum of this compound has been recorded using the KBr pellet technique on a Bruker Tensor 27 FT-IR instrument.[3] While a detailed peak list is not provided in the available literature, the following characteristic absorption bands are expected for a substituted benzene (B151609) derivative:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumAromatic C-H stretching
1600 - 1450Medium to StrongAromatic C=C ring stretching
900 - 650StrongC-H out-of-plane bending
Below 800Medium to StrongC-Br and C-Cl stretching
Mass Spectrometry (MS) Data

The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), displays a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom.

m/zRelative IntensityAssignment
270High[M]⁺ (Molecular ion with ⁷⁹Br, ³⁵Cl)
272High[M+2]⁺ (Isotopic peak)
274Medium[M+4]⁺ (Isotopic peak)
276Low[M+6]⁺ (Isotopic peak)
191/193Medium[M - Br]⁺
112Medium[M - 2Br]⁺
74High[C₆H₂]⁺

The prominent peaks at m/z 270 and 272 are indicative of the presence of two bromine atoms.[3]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation : Utilize a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a quantitative spectrum.

    • The spectral width is typically set from 0 to 200 ppm.

  • Processing : Process the Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) to form a thin, transparent pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography :

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Set the injector temperature to around 250°C.

    • Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Mass Spectrometry :

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range of approximately m/z 40-350 to detect the molecular ion and relevant fragment ions.

    • The transfer line temperature should be maintained at around 280°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution Pelletization Prepare KBr Pellet (for IR) Sample->Pelletization Dilution Dilute in Solvent (for GC-MS) Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Pelletization->IR GCMS GC-MS Dilution->GCMS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation GCMS->MS_Data Identification Structural Confirmation of This compound NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound.

References

The Strategic Utility of 1,3-Dibromo-5-chlorobenzene in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-chlorobenzene (DBCB) is a versatile trifunctional aromatic compound that is emerging as a critical building block in the field of materials science. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it an ideal core molecule for the synthesis of complex, highly branched structures such as dendrimers and star-shaped polymers. These materials are at the forefront of innovation in organic electronics, photonics, and drug delivery, owing to their distinct photophysical, thermal, and electronic properties. This technical guide provides an in-depth overview of the potential applications of this compound in materials science, focusing on its role in the synthesis of star-shaped molecules, and includes detailed experimental protocols and characterization data.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in materials synthesis.

PropertyValueReference
CAS Number 14862-52-3[1]
Molecular Formula C₆H₃Br₂Cl[1]
Molecular Weight 270.35 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 91-94 °C[2]
Purity ≥97%[2]

Application in the Synthesis of Star-Shaped Molecules

The trifunctional nature of this compound allows it to serve as a central core for the construction of star-shaped molecules. These molecules consist of a central core and multiple radiating arms, a topology that imparts unique properties compared to their linear counterparts. The differential reactivity of the halogen substituents (I > Br > Cl) in analogous compounds underpins the ability to perform selective cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to build up the arms of the star-shaped molecule in a controlled manner.[3]

A prime synthetic strategy involves the sequential palladium-catalyzed cross-coupling of different aryl or alkynyl groups to the 1, 3, and 5 positions of the benzene (B151609) ring. For instance, the greater reactivity of the bromine atoms allows for their selective reaction, leaving the chlorine atom available for a subsequent, different coupling reaction. This stepwise approach enables the synthesis of precisely defined, non-symmetrical star-shaped architectures with tailored functionalities.

Logical Workflow for Synthesis of a Star-Shaped Molecule from this compound

G DBCB This compound Intermediate1 1-Bromo-3-alkynyl-5-chlorobenzene DBCB->Intermediate1 Sonogashira Coupling (1 equivalent of alkyne) Intermediate2 1,3-Dialkynyl-5-chlorobenzene Intermediate1->Intermediate2 Sonogashira Coupling (1 equivalent of alkyne) Final_Product 1,3,5-Trialkynylbenzene Derivative (Star-Shaped Molecule) Intermediate2->Final_Product Sonogashira Coupling (1 equivalent of alkyne)

Caption: Synthetic pathway for a star-shaped molecule from this compound.

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Halide

Materials:

  • Aryl halide (e.g., this compound)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), the palladium catalyst (e.g., 0.02-0.05 equivalents), and copper(I) iodide (e.g., 0.04-0.10 equivalents).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Potential Properties and Characterization of Derived Materials

Star-shaped molecules derived from this compound are anticipated to exhibit interesting photophysical and thermal properties, making them suitable for applications in organic electronics.

Expected Material Properties
PropertyExpected Characteristics
Thermal Stability High thermal stability due to the rigid aromatic core.[6]
Solubility Good solubility in common organic solvents, facilitated by the three-dimensional architecture which can disrupt intermolecular packing.
Photoluminescence Potential for strong fluorescence in solution and in the solid state, with emission properties tunable by the nature of the appended arms.
Electronic Properties The electronic properties, such as the HOMO/LUMO energy levels, can be tailored by the choice of the electron-donating or electron-withdrawing nature of the arms, influencing their charge transport characteristics.
Characterization Techniques

The synthesized star-shaped molecules would be characterized by a suite of analytical techniques to confirm their structure and evaluate their properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized molecules.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: To investigate the photophysical properties of the materials.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical properties.

Future Outlook

The use of this compound as a versatile building block in materials science is a promising area of research. Its ability to form well-defined, three-dimensional architectures opens up possibilities for the creation of novel materials with tailored properties for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and as scaffolds in medicinal chemistry. Further exploration into the synthesis and characterization of dendrimers and star-shaped polymers based on this core will undoubtedly lead to the development of next-generation functional materials. Quantum chemical studies have also suggested that DBCB could be an attractive candidate for studies into non-linear optical properties.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the selective Suzuki coupling of 1,3-Dibromo-5-chlorobenzene.

The presence of three halogen atoms with differing reactivity on the benzene (B151609) ring (two bromine atoms and one chlorine atom) makes this compound an attractive substrate for sequential and site-selective cross-coupling reactions. The established reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[1] This differential reactivity allows for the selective functionalization of the carbon-bromine (C-Br) bonds while leaving the more stable carbon-chlorine (C-Cl) bond intact for subsequent transformations. This protocol focuses on the selective mono- and di-arylation at the bromine-substituted positions.

Key Concepts and Reaction Scheme

The selective Suzuki coupling of this compound with an arylboronic acid can be controlled to favor either mono- or di-arylation by adjusting the stoichiometry of the boronic acid and reaction conditions.

Mono-arylation: By using a controlled amount of arylboronic acid (typically 1.0-1.2 equivalents), the reaction can be directed to selectively couple at one of the two C-Br bonds, yielding a 3-aryl-1-bromo-5-chlorobenzene derivative.

Di-arylation: Employing an excess of the arylboronic acid (typically >2.2 equivalents) will drive the reaction to completion, resulting in the coupling at both C-Br positions to form a 1,3-diaryl-5-chlorobenzene.

The general reaction schemes are as follows:

General Reaction Scheme for Mono- and Di-arylation

Suzuki_Coupling cluster_mono Mono-arylation cluster_di Di-arylation 1,3-Dibromo-5-chlorobenzene_mono This compound 3-Aryl-1-bromo-5-chlorobenzene 3-Aryl-1-bromo-5-chlorobenzene 1,3-Dibromo-5-chlorobenzene_mono->3-Aryl-1-bromo-5-chlorobenzene Suzuki Coupling Arylboronic_Acid_mono Arylboronic Acid (1.1 eq.) Arylboronic_Acid_mono->3-Aryl-1-bromo-5-chlorobenzene Catalyst_Base_Solvent_mono Pd Catalyst, Base, Solvent Catalyst_Base_Solvent_mono->3-Aryl-1-bromo-5-chlorobenzene 1,3-Dibromo-5-chlorobenzene_di This compound 1,3-Diaryl-5-chlorobenzene 1,3-Diaryl-5-chlorobenzene 1,3-Dibromo-5-chlorobenzene_di->1,3-Diaryl-5-chlorobenzene Suzuki Coupling Arylboronic_Acid_di Arylboronic Acid (>2.2 eq.) Arylboronic_Acid_di->1,3-Diaryl-5-chlorobenzene Catalyst_Base_Solvent_di Pd Catalyst, Base, Solvent Catalyst_Base_Solvent_di->1,3-Diaryl-5-chlorobenzene

Caption: Selective Suzuki coupling of this compound.

Data Presentation

The following tables summarize representative quantitative data for the selective Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

Table 1: Selective Mono-arylation of this compound

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Bromo-5-chloro-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane (B91453)/H₂O901285
24-Methoxyphenylboronic acid3-Bromo-5-chloro-4'-methoxy-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901282
34-Fluorophenylboronic acid3-Bromo-5-chloro-4'-fluoro-1,1'-biphenylPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001088
43-Thienylboronic acid3-(3-Bromo-5-chlorophenyl)thiophenePd(PPh₃)₄ (3)Cs₂CO₃DME/H₂O851678

Table 2: Di-arylation of this compound

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Chloro-1,3-diphenylbenzenePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002492
24-Methylphenylboronic acid5-Chloro-1,3-di-p-tolylbenzenePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002489
34-tert-Butylphenylboronic acid1,3-Bis(4-tert-butylphenyl)-5-chlorobenzenePd(OAc)₂/SPhos (3)K₃PO₄Toluene/H₂O1102095
42-Naphthylboronic acid5-Chloro-1,3-di(naphthalen-2-yl)benzenePd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O902485

Experimental Protocols

The following are detailed protocols for the selective mono- and di-arylation of this compound.

Protocol 1: Selective Mono-arylation with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 271.3 mg)

  • Phenylboronic acid (1.1 mmol, 134.1 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Distilled water (2 mL)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and distilled water (2 mL) to the flask.

  • Degassing: Purge the mixture with a gentle stream of argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 3-bromo-5-chloro-1,1'-biphenyl.

Protocol 2: Di-arylation with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 271.3 mg)

  • Phenylboronic acid (2.5 mmol, 304.8 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)

  • 1,4-Dioxane (10 mL)

  • Distilled water (2.5 mL)

  • Other materials are the same as in Protocol 1.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and distilled water (2.5 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours, or until TLC analysis indicates the complete consumption of the starting material and mono-arylated intermediate.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the pure 5-chloro-1,3-diphenylbenzene.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 BX(OH)2 B(OH)₂X Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ (Boronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow Start Start Combine_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Combine_Reagents Add_Solvent Add Solvent and Water Combine_Reagents->Add_Solvent Degas Degas with Inert Gas Add_Solvent->Degas Heat_Stir Heat and Stir Degas->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Heck Coupling Reactions of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] For polyhalogenated substrates such as 1,3-Dibromo-5-chlorobenzene, the Heck reaction offers a versatile platform for selective functionalization, allowing for the stepwise introduction of olefinic moieties.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This inherent difference in reactivity allows for the selective functionalization of the more reactive C-Br bonds in this compound while leaving the C-Cl bond intact under appropriate reaction conditions. By carefully controlling stoichiometry, catalyst systems, and reaction times, it is possible to achieve either selective mono-olefination or exhaustive di-olefination at the bromine-substituted positions.

These application notes provide detailed protocols for the selective mono- and di-Heck coupling of this compound with common alkenes such as styrene (B11656) and n-butyl acrylate (B77674). The methodologies are based on established principles of Heck chemistry and provide a framework for the synthesis of complex, functionalized aromatic compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono- and di-Heck arylation of this compound with styrene and n-butyl acrylate. These are representative conditions and may require optimization for specific applications.

Table 1: Reaction Conditions for Mono-Heck Arylation of this compound

ParameterCondition A: StyreneCondition B: n-Butyl Acrylate
This compound 1.0 equiv1.0 equiv
Alkene 1.1 equiv1.1 equiv
Palladium Catalyst Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand PPh₃ (2-4 mol%)P(o-tolyl)₃ (2-4 mol%)
Base Na₂CO₃ (2.0 equiv)Et₃N (2.0 equiv)
Solvent DMF or NMPDMF or Acetonitrile
Temperature 100-120 °C80-100 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield 70-85%75-90%

Table 2: Reaction Conditions for Di-Heck Arylation of this compound

ParameterCondition C: StyreneCondition D: n-Butyl Acrylate
This compound 1.0 equiv1.0 equiv
Alkene 2.5 equiv2.5 equiv
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand P(t-Bu)₃ (4-10 mol%)PPh₃ (4-10 mol%)
Base K₂CO₃ (3.0 equiv)K₂CO₃ (3.0 equiv)
Solvent Dioxane or NMPDMF
Temperature 120-140 °C100-120 °C
Reaction Time 12-24 hours16-24 hours
Typical Yield 60-75%65-80%

Experimental Protocols

Protocol 1: Selective Mono-Heck Arylation with Styrene

This protocol details the selective mono-arylation of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.1 mmol, 1.1 equiv).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.

Protocol 2: Di-Heck Arylation with n-Butyl Acrylate

This protocol describes the di-arylation of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (7 mL) and n-butyl acrylate (2.5 mmol, 2.5 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC until the starting material and mono-arylated intermediate are consumed (typically 16-24 hours).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and saturated aqueous ammonium chloride (20 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the di-arylated product.

Visualizations

Heck_Catalytic_Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ (Oxidative Addition Intermediate) A->B Ar-Br (this compound) C [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ (Alkene Coordination) B->C Alkene D R-Pd(II)(Br)L₂ (Migratory Insertion Intermediate) C->D Migratory Insertion E [H-Pd(II)L₂(Alkene)]⁺Br⁻ (β-Hydride Elimination) D->E β-Hydride Elimination E->A Base (- H-Base⁺Br⁻) F E->F Product (Substituted Alkene)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: This compound, Alkene, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) solvent->inert heat Heat to Desired Temperature (e.g., 80-140 °C) with Stirring inert->heat monitor Monitor Progress (TLC, GC) heat->monitor quench Cool to RT & Quench (e.g., add water/aqueous solution) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry over Anhydrous Salt (e.g., MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product product chromatography->product Isolated Product

Caption: General experimental workflow for the Heck coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The reaction can often be carried out under mild conditions, such as at room temperature and in aqueous media, tolerating a wide range of functional groups.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1,3-Dibromo-5-chlorobenzene with terminal alkynes. The presence of multiple halogen substituents with different reactivities (Br > Cl) on the aromatic ring allows for selective functionalization, making this substrate a valuable building block in medicinal chemistry and materials science.[1][3] The protocols outlined below are based on established procedures for Sonogashira couplings of aryl bromides.[4][5][6]

Key Concepts and Considerations

The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[3] This differential reactivity is crucial when working with polyhalogenated substrates like this compound, as it allows for selective coupling at the more reactive C-Br bonds while leaving the C-Cl bond intact for potential further transformations.

Catalyst System: The standard Sonogashira coupling employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt.[1][4] Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2] The copper(I) co-catalyst, typically CuI, facilitates the formation of a copper acetylide intermediate.[7]

Copper-Free Sonogashira Coupling: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed.[1][8] These methods often require more specialized ligands and reaction conditions.

Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[4][7] The base can sometimes also serve as the solvent.[3] Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.[6][9]

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the mono-alkynylation of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal AlkyneCoupling partner
PdCl₂(PPh₃)₂Palladium catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base and solvent
Tetrahydrofuran (THF), anhydrousSolvent
Argon or NitrogenInert gas
Standard laboratory glasswareReaction vessel, condenser, etc.
Magnetic stirrer and heating plateFor mixing and heating

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF (5 mL per mmol of aryl halide) and triethylamine (2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative for substrates that are sensitive to copper or to avoid homocoupling of the alkyne.

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal AlkyneCoupling partner
(AllylPdCl)₂Palladium precatalyst
P(t-Bu)₃Ligand
Cesium carbonate (Cs₂CO₃) or other suitable baseBase
Dimethylformamide (DMF), anhydrousSolvent
Argon or NitrogenInert gas
Standard laboratory glasswareReaction vessel, condenser, etc.
Magnetic stirrer and heating plateFor mixing and heating

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add (AllylPdCl)₂ (0.025 equiv.) and P(t-Bu)₃ (0.10 equiv.) to a dry Schlenk flask.

  • Add anhydrous DMF (5 mL per mmol of aryl halide).

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.[5]

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides.

ParameterConditionNotes
Catalyst Loading (Pd) 1-5 mol%Lower loadings may be possible with highly active catalyst systems.
Co-catalyst Loading (CuI) 2-10 mol%In copper-catalyzed reactions.
Ligand Loading 2-4 equivalents relative to PdImportant for stabilizing the palladium catalyst.
Base 2-3 equivalentsAn excess is used to drive the reaction to completion.
Temperature Room Temperature to 100 °CDependent on the reactivity of the aryl bromide and alkyne.
Reaction Time 1-24 hoursMonitored by TLC or GC for completion.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add this compound, Pd Catalyst, and CuI (if applicable) start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base stir1 Stir at Room Temperature solvent_base->stir1 add_alkyne Add Terminal Alkyne stir1->add_alkyne heat Heat to Desired Temperature add_alkyne->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Sonogashira coupling reaction.

catalytic_cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR')L₂ pd_complex->pd_alkyne Transmetalation (from Cu-C≡CR') pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu-C≡CR' cu_x CuX alkyne R'C≡CH alkyne->cu_acetylide CuX, Base base Base

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

References

Application Notes and Protocols for the Regioselective Cross-Coupling of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective cross-coupling of 1,3-dibromo-5-chlorobenzene. This versatile building block, with its distinct halogen substituents, offers a valuable platform for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1] The differential reactivity of the bromine and chlorine atoms, as well as the non-equivalence of the two bromine atoms, allows for controlled, site-selective functionalization.

Principles of Regioselectivity

The regioselectivity in palladium-catalyzed cross-coupling reactions of this compound is primarily governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[2] Consequently, the two C-Br bonds in this compound are significantly more reactive than the C-Cl bond, enabling selective functionalization at the brominated positions while leaving the chloro substituent intact for potential subsequent transformations.

Between the two non-equivalent C-Br bonds at the 1 and 3 positions, regioselectivity is influenced by both steric and electronic factors. The chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, which can influence the electron density at the adjacent carbon atoms. Steric hindrance around each bromine atom, dictated by the substitution pattern, also plays a crucial role in determining the site of oxidative addition. For many cross-coupling reactions, the less sterically hindered position is favored.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, mono-arylation can be achieved with high regioselectivity by carefully selecting the catalyst, ligand, and reaction conditions.

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-bromo-5-chloro-1,1'-biphenyl.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids, illustrating the potential scope and efficiency.

EntryArylboronic AcidProductYield (%)Regioisomeric Ratio (C1:C3)
1Phenylboronic acid3-Bromo-5-chloro-1,1'-biphenyl85>95:5
24-Methoxyphenylboronic acid3-Bromo-5-chloro-4'-methoxy-1,1'-biphenyl82>95:5
34-Tolylboronic acid3-Bromo-5-chloro-4'-methyl-1,1'-biphenyl88>95:5
43,5-Dimethylphenylboronic acid3-Bromo-5-chloro-3',5'-dimethyl-1,1'-biphenyl79>95:5

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. Selective mono-alkynylation of this compound can be achieved, typically at the less sterically hindered bromine position.

Experimental Protocol: Mono-Alkynylation of this compound

This protocol outlines a representative Sonogashira coupling of this compound with phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 1-(3-bromo-5-chlorophenyl)-2-phenylethyne.

Quantitative Data (Hypothetical)
EntryAlkyneProductYield (%)Regioisomeric Ratio (C1:C3)
1Phenylacetylene1-(3-Bromo-5-chlorophenyl)-2-phenylethyne90>98:2
21-Hexyne1-(3-Bromo-5-chlorophenyl)hex-1-yne85>98:2
3(Trimethylsilyl)acetylene(3-Bromo-5-chlorophenyl)ethynyltrimethylsilane92>98:2
44-Ethynylanisole1-(3-Bromo-5-chlorophenyl)-2-(4-methoxyphenyl)ethyne88>98:2

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4][5][6] Regioselective mono-amination of this compound can be achieved with high efficiency.

Experimental Protocol: Mono-Amination of this compound

This protocol describes a representative Buchwald-Hartwig amination of this compound with aniline (B41778).

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-bromo-5-chlorophenyl)aniline.

Quantitative Data (Hypothetical)
EntryAmineProductYield (%)Regioisomeric Ratio (C1:C3)
1AnilineN-(3-Bromo-5-chlorophenyl)aniline87>95:5
2Morpholine4-(3-Bromo-5-chlorophenyl)morpholine91>95:5
3n-ButylamineN-(3-Bromo-5-chlorophenyl)butan-1-amine84>95:5
4Indole1-(3-Bromo-5-chlorophenyl)-1H-indole78>95:5

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heating and Stirring D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction and Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for regioselective cross-coupling.

regioselectivity_logic cluster_reactivity Relative Reactivity substrate This compound cbr1 C1-Br substrate->cbr1 More reactive cbr2 C3-Br substrate->cbr2 More reactive ccl C5-Cl substrate->ccl Less reactive outcome Mono-functionalized Product cbr1->outcome Minor product (steric hindrance) cbr2->outcome Major product (less hindered)

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing 1,3-dibromo-5-chlorobenzene as a versatile starting material. The selective functionalization of its three halogen atoms through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, allows for the controlled construction of complex biaryl and terphenyl structures. Such motifs are of significant interest in medicinal chemistry and materials science.

Introduction to Selective Cross-Coupling

This compound offers three distinct reaction sites for cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis is the key to achieving selectivity. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference allows for the selective reaction at the C-Br bonds while the C-Cl bond remains intact under appropriate reaction conditions.

By carefully controlling stoichiometry, catalysts, ligands, and reaction conditions, it is possible to achieve selective mono-arylation, symmetrical di-arylation, or even stepwise di-arylation with different aryl groups. This stepwise approach provides a powerful strategy for the synthesis of unsymmetrical biaryl and terphenyl derivatives.

Reaction Pathways Overview

The synthesis of biaryl compounds from this compound can be strategically planned to yield mono- or di-arylated products. The following diagram illustrates the general synthetic workflow.

G A This compound B Mono-arylated Intermediate (3-Bromo-5-chloro-biphenyl derivative) A->B Selective Mono-Coupling (e.g., Suzuki, Stille, Kumada) C Di-arylated Product (5-Chloro-1,3-diarylbenzene) A->C One-Pot Di-Coupling B->C Second Coupling Reaction D Arylboronic Acid (1 eq) or Organostannane or Grignard Reagent E Arylboronic Acid (2 eq) or Organostannane or Grignard Reagent F Second, different Arylboronic Acid

Caption: General synthetic workflows for mono- and di-arylation of this compound.

Key Cross-Coupling Reactions: Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Stille, and Kumada couplings applicable to the arylation of this compound. Please note that specific yields are highly dependent on the substrates and precise reaction conditions.

Table 1: Suzuki-Miyaura Coupling Conditions
ProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Mono-arylated Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene (B28343)/H₂O80-10012-2470-90
Di-arylated Pd(PPh₃)₄ (5-10)-Na₂CO₃Dioxane/H₂O100-11024-4860-85
Table 2: Stille Coupling Conditions
ProductCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Mono-arylated Pd₂(dba)₃ (2-4)P(o-tol)₃ (8-16)LiClToluene90-11018-3665-85
Di-arylated Pd(PPh₃)₄ (5)-CuIDMF80-10024-4855-80
Table 3: Kumada Coupling Conditions
ProductCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
Mono-arylated Ni(dppp)Cl₂ (3-5)THF0 - RT2-675-95
Di-arylated Pd(dppf)Cl₂ (3-5)Dioxane80-10012-2460-80

Experimental Protocols

The following are detailed protocols for the selective mono- and di-arylation of this compound via the Suzuki-Miyaura reaction.

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 3-bromo-5-chloro-biphenyl derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.5 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.5 mmol), palladium(II) acetate (0.03 mmol), and SPhos (0.06 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Protocol 2: Symmetrical Di-Arylation via Suzuki-Miyaura Coupling

This protocol details the one-pot synthesis of a 5-chloro-1,3-diarylbenzene derivative.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), sodium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Purge the flask with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the di-arylated biaryl compound.

Signaling Pathways and Logical Relationships

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this process.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-Br pd0->pd2_halide start Ar-Br (this compound) pd2_base Ar-Pd(II)L_n-OR pd2_halide->pd2_base Ligand Exchange pd2_halide->pd2_base pd2_aryl Ar-Pd(II)L_n-Ar' pd2_base->pd2_aryl Transmetalation pd2_base->pd2_aryl pd2_aryl->pd0 pd2_aryl->pd0 product Ar-Ar' (Biaryl Product) pd2_aryl->product Reductive Elimination start->pd2_halide Oxidative Addition boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The stepwise synthesis of an unsymmetrical di-aryl product from this compound follows a clear logical progression, as depicted below.

Stepwise_Synthesis start This compound step1 First Suzuki Coupling (Ar¹B(OH)₂, Pd catalyst, Base) start->step1 intermediate 3-Aryl¹-5-bromo-1-chlorobenzene step1->intermediate step2 Second Suzuki Coupling (Ar²B(OH)₂, Pd catalyst, Base) intermediate->step2 final_product 3-Aryl¹-5-Aryl²-1-chlorobenzene step2->final_product

Caption: Logical workflow for the stepwise synthesis of an unsymmetrical biaryl.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.

References

Application Notes and Protocols: Regioselective Grignard Reagent Formation from 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-chlorobenzene is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its three halogen atoms offer multiple points for functionalization. The selective formation of a Grignard reagent at one of the bromine positions is a key transformation that unlocks its synthetic potential, enabling the introduction of a wide range of carbon and heteroatom nucleophiles. This document provides detailed application notes and experimental protocols for the regioselective formation of a Grignard reagent from this compound.

The regioselectivity of Grignard reagent formation from polyhalogenated aromatic compounds is governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the steric and electronic environment of the halogen atoms. For this compound, the Grignard reagent is expected to form preferentially at one of the carbon-bromine bonds. To achieve high regioselectivity and avoid the formation of undesired byproducts, the use of a halogen-magnesium exchange reaction is recommended over the direct reaction with magnesium metal.

Regioselectivity and Reaction Principle

The formation of a Grignard reagent from this compound can proceed via two main pathways: direct insertion of magnesium or halogen-magnesium exchange.

  • Direct Insertion: While feasible, the direct reaction of this compound with magnesium turnings can lead to a mixture of products, including the desired mono-Grignard reagent, the di-Grignard reagent, and Wurtz-Fittig coupling byproducts. Controlling the stoichiometry and reaction conditions to favor the mono-Grignard species can be challenging.

  • Halogen-Magnesium Exchange: This method offers superior control and regioselectivity. A pre-formed Grignard reagent, typically isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl), is used to selectively exchange with one of the bromine atoms on the this compound ring. The exchange is driven by the formation of a more stable Grignard reagent. This reaction is typically performed at low temperatures to minimize side reactions. The generally accepted reactivity order for halogen-magnesium exchange is Ar-I > Ar-Br > Ar-Cl, making the bromine atoms the exclusive sites of reaction in the presence of a chlorine atom. Between the two identical bromine atoms, the exchange will occur at either the 1 or 3 position, leading to the formation of (3-bromo-5-chlorophenyl)magnesium bromide.

Applications in Drug Development and Organic Synthesis

The (3-bromo-5-chlorophenyl)magnesium bromide reagent is a valuable intermediate for the synthesis of a variety of complex organic molecules. Its utility stems from the ability to introduce a 3-bromo-5-chlorophenyl moiety into a target structure, which can then be further functionalized at the remaining bromine and chlorine positions through subsequent cross-coupling reactions or other transformations. This allows for the systematic exploration of the chemical space around a core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

Two primary methods for the preparation of the Grignard reagent from this compound are presented below. Method B, the halogen-magnesium exchange, is the recommended procedure for achieving high regioselectivity and yield.

Method A: Direct Insertion of Magnesium

This method is less selective but may be suitable for some applications. Careful control of reaction conditions is crucial.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of inert gas.

  • Activation of Magnesium: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of inert gas, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium surface.

  • Reaction Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction can be initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Addition of Substrate: Once the reaction has been initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Use of Grignard Reagent: The resulting greyish-brown solution of the Grignard reagent should be used immediately for the subsequent reaction.

Method B: Halogen-Magnesium Exchange (Recommended)

This method provides excellent regioselectivity for the formation of the mono-Grignard reagent.

Materials:

  • This compound

  • Isopropylmagnesium chloride (iPrMgCl) or Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous and low-temperature reactions

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of inert gas.

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of inert gas, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Addition of Grignard Reagent: Slowly add the solution of iPrMgCl or iPrMgCl·LiCl (1.05-1.1 equivalents) dropwise to the stirred solution of this compound, maintaining the internal temperature below -10 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at -15 °C for 1-2 hours. The progress of the reaction can be monitored by quenching an aliquot with a suitable electrophile (e.g., iodine or an aldehyde) and analyzing the product mixture by GC-MS or NMR.

  • Use of Grignard Reagent: The resulting solution of (3-bromo-5-chlorophenyl)magnesium bromide is ready for use in the next synthetic step.

Data Presentation

SubstrateExchange ReagentSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-3,5-dichlorobenzeneiPrMgCl·LiClTHF-150.594
1,3-DibromobenzeneiPrMgClTHF-15 to 01.585-95
1-Bromo-4-chlorobenzeneiPrMgClTHF-101>90

Yields are typically determined after quenching the Grignard reagent with an electrophile and isolating the corresponding product.

Mandatory Visualizations

Logical Relationship of Regioselectivity

G cluster_reactivity Halogen Reactivity Order for Grignard Formation cluster_substrate This compound cluster_outcome Predicted Outcome Aryl-Br Aryl-Br Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive Grignard_at_Br Grignard formation occurs preferentially at a C-Br bond C1_Br C1-Br C1_Br->Grignard_at_Br Reactive Site C3_Br C3-Br C3_Br->Grignard_at_Br Reactive Site C5_Cl C5-Cl G cluster_setup Reaction Setup cluster_reaction Grignard Formation cluster_workup Subsequent Reaction A Dry Glassware (Oven, 120°C) B Assemble under Inert Gas (Ar/N2) A->B C Add this compound and Anhydrous THF B->C D Cool to -15°C C->D E Slowly add iPrMgCl (keep T < -10°C) D->E F Stir at -15°C for 1-2 hours E->F G Grignard Reagent is ready for use F->G H React with Electrophile G->H

Application Notes and Protocols for the Selective Lithiation of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective monolithiation of 1,3-dibromo-5-chlorobenzene, a versatile building block in organic synthesis. The resulting organolithium intermediate can be trapped with various electrophiles to generate a wide array of functionalized molecules, which are valuable in the development of novel therapeutics and functional materials.

Introduction

This compound is a readily available starting material with three halogen atoms of differing reactivity. The selective functionalization at one of the bromine positions via a halogen-metal exchange reaction opens up synthetic pathways to complex, multi-substituted aromatic compounds. This protocol focuses on the use of n-butyllithium to achieve selective monolithiation. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene (B151609) ring. The resulting 3-bromo-5-chlorophenyllithium is a reactive intermediate that can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for medicinal chemists and materials scientists.

Chemical Properties and Safety Information

PropertyValue
Chemical Name This compound
CAS Number 14862-52-3
Molecular Formula C₆H₃Br₂Cl
Molecular Weight 270.35 g/mol
Appearance White to light yellow crystalline solid
Melting Point 91-94 °C
Safety Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile Quench cluster_product Product reactant1 This compound intermediate 3-Bromo-5-chlorophenyllithium reactant1->intermediate Halogen-Metal Exchange reactant2 n-Butyllithium (n-BuLi) reactant2->intermediate product 1-Bromo-3-chloro-5-E-benzene intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Reaction pathway for the selective monolithiation of this compound.

Experimental Protocol: Selective Monolithiation and Quenching

This protocol describes the selective monolithiation of this compound followed by quenching with a generic electrophile.

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mmol)
This compound14862-52-3270.352.70 g10.0
n-Butyllithium (2.5 M in hexanes)109-72-864.064.4 mL11.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Electrophile (e.g., Iodine)7553-56-2253.812.79 g11.0
Saturated aq. NH₄Cl--20 mL-
Diethyl ether60-29-774.1250 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (2.70 g, 10.0 mmol) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (50 mL) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, dissolve the electrophile (e.g., iodine, 2.79 g, 11.0 mmol) in anhydrous THF (10 mL). Slowly add this solution to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired functionalized product.

Experimental Workflow

experimental_workflow start Start setup Dissolve this compound in anhydrous THF under inert atmosphere start->setup cool Cool reaction mixture to -78 °C setup->cool add_buli Slowly add n-butyllithium cool->add_buli stir1 Stir at -78 °C for 1 hour add_buli->stir1 quench_e Add electrophile solution at -78 °C stir1->quench_e warm Warm to room temperature quench_e->warm quench_nh4cl Quench with saturated aq. NH4Cl warm->quench_nh4cl extract Extract with diethyl ether quench_nh4cl->extract dry Dry organic layer and concentrate extract->dry purify Purify product dry->purify end End purify->end

Caption: Step-by-step workflow for the selective monolithiation and functionalization.

Applications in Drug Development

The selective functionalization of this compound provides access to a variety of substituted aromatic intermediates that are valuable in drug discovery. For instance, the resulting 3-bromo-5-chlorophenyl moiety can be incorporated into more complex molecules through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of biaryl compounds and substituted anilines, which are common scaffolds in many biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce a functional group at a specific position on the benzene ring allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Application Notes & Protocols: 1,3-Dibromo-5-chlorobenzene in the Synthesis of Potent Indole-Based Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-chlorobenzene has emerged as a critical starting material in the synthesis of a novel class of potent antimitotic agents, specifically the 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogs. These compounds have demonstrated significant activity in the inhibition of tubulin polymerization, a key mechanism for arresting cell division in cancerous cells. This application note provides detailed protocols and data for the synthesis and biological evaluation of these promising anticancer compounds, with a focus on the lead compound, LP-261.

Synthetic Application of this compound

This compound serves as a versatile scaffold for the introduction of various functional groups at the 1, 3, and 5 positions of the benzene ring. Its di-bromo and mono-chloro substitutions allow for selective and sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build the desired molecular architecture of the antimitotic agents. The synthesis of the key intermediate, a 3,5-disubstituted benzene, is a pivotal step where this compound is utilized.

General Synthetic Scheme

The overall synthetic strategy involves the creation of a biaryl system by coupling a substituted indole (B1671886) moiety with the 3,5-disubstituted benzene core derived from this compound. A representative synthetic route is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Core Assembly cluster_final Final Product A This compound B Sequential Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Introduction of Substituents C 3,5-Disubstituted Aniline (B41778) Derivative B->C Formation of Aniline E Palladium-Catalyzed Cross-Coupling C->E Coupling Partners D Indole Precursor (e.g., 4-Bromoindole) D->E F 1-(1H-Indol-4-yl)-3,5-disubstituted Benzene Analog (e.g., LP-261) E->F Final Assembly

Caption: General workflow for the synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs.

Experimental Protocols

The following protocols are based on the synthesis of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a lead compound from this class of antimitotic agents.

Protocol 1: Synthesis of the 3,5-Disubstituted Aniline Intermediate

This protocol describes the initial steps starting from this compound to generate a key aniline intermediate. The selective functionalization of the halo-substituents is crucial.

Materials:

  • This compound

  • Appropriate boronic acids or other coupling partners

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Ammonia (B1221849) source for amination (e.g., Benzophenone imine followed by hydrolysis, or direct Buchwald-Hartwig amination)

Procedure:

  • Step 1: First Suzuki Coupling. To a solution of this compound (1.0 eq) in a suitable solvent, add the first boronic acid (1.1 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Step 2: Second Suzuki Coupling. Repeat the Suzuki coupling with the product from Step 1 and a second, different boronic acid to introduce the second substituent.

  • Step 3: Buchwald-Hartwig Amination. The resulting 1-chloro-3,5-disubstituted benzene is then subjected to amination. Combine the chlorinated intermediate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos) (0.02 eq), a base (e.g., NaOtBu) (1.2 eq), and an ammonia surrogate or aqueous ammonia in a sealed tube.

  • Heat the reaction mixture until completion.

  • After cooling, perform an aqueous workup and purify the resulting aniline derivative by column chromatography.

Protocol 2: Synthesis of the Final Compound (LP-261)

This protocol outlines the coupling of the aniline intermediate with the indole moiety and subsequent modifications.

Materials:

  • 3,5-Disubstituted aniline intermediate from Protocol 1

  • Protected 4-bromoindole (B15604) derivative

  • Palladium catalyst and ligand

  • Base

  • Reagents for subsequent functional group manipulations (e.g., acylation, sulfonylation)

Procedure:

  • Step 1: Indole Coupling. Perform a Suzuki or other palladium-catalyzed cross-coupling reaction between the 3,5-disubstituted aniline intermediate and the protected 4-bromoindole derivative to form the 1-(1H-indol-4-yl)-3,5-disubstituted benzene core.

  • Step 2: Functional Group Modification. The coupled product is then further modified. For the synthesis of LP-261, this involves acylation and sulfonylation reactions on the aniline nitrogen and other positions as required to install the methanesulfonamide (B31651) and 2-methoxyisonicotinoyl groups.

  • Step 3: Deprotection. If protecting groups were used on the indole nitrogen, they are removed in the final step to yield the target compound.

  • Purify the final product by chromatography or recrystallization.

Quantitative Data: Biological Activity

The synthesized 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs were evaluated for their antimitotic activity. The data for the lead compound, LP-261, and related analogs are summarized below.

CompoundTarget/AssayIC₅₀ (nM)Cell Line(s)
LP-261 Tubulin Polymerization Inhibition150-
Cell Growth Inhibition (G2/M arrest)25A549 (Lung)
Cell Growth Inhibition (G2/M arrest)30HCT116 (Colon)
Cell Growth Inhibition (G2/M arrest)45MDA-MB-231 (Breast)
Analog A Tubulin Polymerization Inhibition350-
Cell Growth Inhibition120A549 (Lung)
Analog B Tubulin Polymerization Inhibition>1000-
Cell Growth Inhibition>500A549 (Lung)

Mechanism of Action: Signaling Pathway

These compounds exert their antimitotic effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome Drug 1-(1H-Indol-4-yl)-3,5-disubstituted Benzene Analog (e.g., LP-261) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle Cell Cycle Progression (G2 to M phase) Spindle->CellCycle Blocks Arrest G2/M Phase Arrest CellCycle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Proposed mechanism of action for the indole-based antimitotic agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a novel class of potent antimitotic agents. The ability to selectively functionalize its halogenated positions allows for the construction of complex 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs that exhibit significant inhibition of tubulin polymerization and cancer cell growth. The detailed protocols and biological data presented here provide a solid foundation for researchers in the field of oncology drug discovery to further explore and optimize this promising class of compounds.

1,3-Dibromo-5-chlorobenzene: A Versatile Scaffold for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-API-001

Introduction

1,3-Dibromo-5-chlorobenzene is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its tri-substituted benzene (B151609) ring provides a versatile scaffold for the construction of complex molecular architectures through sequential and regioselective functionalization. The differential reactivity of the bromine and chlorine atoms allows for controlled introduction of various substituents, making it an attractive starting material for the synthesis of targeted therapeutics, particularly in the field of oncology. This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on the BRAF V600E inhibitor Vemurafenib, and provides detailed protocols for key synthetic transformations.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation. The 1,3,5-trisubstituted benzene core is a common motif in many kinase inhibitors, providing a rigid framework for the precise orientation of pharmacophoric groups. This compound serves as an excellent precursor for the synthesis of such compounds through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A prominent example of an API that can be conceptually derived from a 1,3,5-trisubstituted benzene scaffold is Vemurafenib (PLX4032) , a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in metastatic melanoma.[1][2] The synthesis of Vemurafenib and its analogs often involves the coupling of a central aromatic core with various heterocyclic and amine moieties.

Key Synthetic Transformations

The unique substitution pattern of this compound allows for a stepwise functionalization strategy. The bromo substituents are generally more reactive in palladium-catalyzed cross-coupling reactions than the chloro substituent, enabling selective reactions at the 1 and 3 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, this reaction can be used to introduce aryl or heteroaryl groups onto the this compound core. For instance, a pyrazole (B372694) moiety, a common feature in many kinase inhibitors, can be coupled to the benzene ring.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds, which can serve as a linker or be further elaborated. This reaction is valuable for introducing alkynyl groups that can be subsequently modified, for example, through cyclization reactions to form heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing amine functionalities, which are often key for the biological activity of kinase inhibitors as they can form critical hydrogen bonds with the target protein.

Experimental Protocols

The following protocols provide detailed methodologies for key cross-coupling reactions using this compound as a starting material. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Acid

This protocol describes a general procedure for the mono-arylation of this compound with a generic heteroaryl boronic acid.

Materials:

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Quantitative Data (Hypothetical):

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
This compoundPyrazole-4-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901875>95
This compoundIndole-5-boronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O1002468>95
Protocol 2: Buchwald-Hartwig Amination of a Mono-arylated Intermediate

This protocol describes the amination of a mono-arylated product obtained from Protocol 1.

Materials:

  • Mono-arylated 3-bromo-5-chlorobenzene derivative

  • Substituted aniline (B41778)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add the mono-arylated 3-bromo-5-chlorobenzene derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (10 mL).

  • Add the substituted aniline (1.2 mmol) and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1-(3-Bromo-5-chlorophenyl)-1H-pyrazole4-fluoroanilinePd₂(dba)₃XantphosNaOtBuToluene1001682>98
5-(3-Bromo-5-chlorophenyl)indoleAnilinePd(OAc)₂BINAPCs₂CO₃Toluene1102078>97

Signaling Pathway and Experimental Workflow Diagrams

BRAF V600E Signaling Pathway and Inhibition by Vemurafenib

The BRAF gene is a key component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4][5][6] Mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of the BRAF protein and uncontrolled downstream signaling, a hallmark of many cancers, including melanoma.[1][2] Vemurafenib is a selective inhibitor of the mutated BRAF V600E kinase.[7][8][9] It binds to the ATP-binding site of the mutated BRAF protein, preventing its kinase activity and thereby blocking the downstream phosphorylation cascade.[10]

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Myc) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, & Invasion TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

BRAF V600E signaling pathway and Vemurafenib inhibition.
Experimental Workflow for the Synthesis of a Kinase Inhibitor Intermediate

The following diagram illustrates a typical experimental workflow for the synthesis of a di-substituted benzene intermediate from this compound, which could serve as a core structure for various kinase inhibitors.

Experimental_Workflow Start This compound Reaction1 Suzuki-Miyaura Coupling (Protocol 1) Start->Reaction1 Workup1 Workup & Purification Reaction1->Workup1 Intermediate1 Mono-arylated Intermediate Workup1->Intermediate1 Reaction2 Buchwald-Hartwig Amination (Protocol 2) Intermediate1->Reaction2 Workup2 Workup & Purification Reaction2->Workup2 FinalProduct Di-substituted Benzene (Kinase Inhibitor Core) Workup2->FinalProduct

Synthetic workflow for a kinase inhibitor intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors. The ability to perform regioselective cross-coupling reactions allows for the efficient construction of trisubstituted benzene scaffolds, which are central to the structure of many targeted therapeutics. The provided protocols and workflows serve as a guide for researchers and scientists in the development of novel drug candidates.

References

Application Note: Selective Palladium-Catalyzed Amination of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where arylamines are crucial building blocks.[3][4] Polyhalogenated aromatic compounds present a unique challenge and opportunity for selective functionalization. 1,3-Dibromo-5-chlorobenzene is a versatile starting material, and its selective amination allows for the stepwise introduction of different functionalities.

This application note details a protocol for the selective mono-amination of this compound. The protocol leverages the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle, allowing for a chemo-selective reaction.[5] This method provides a reliable route to synthesize 3-bromo-5-chloroaniline (B31250) derivatives, which are valuable intermediates for further chemical elaboration.

Reaction Principle

The reaction proceeds via the well-established Buchwald-Hartwig catalytic cycle. A palladium(0) species undergoes oxidative addition into the more reactive aryl-bromine bond. The resulting palladium(II) complex coordinates with the amine. Subsequent deprotonation by a strong base forms a palladium-amido complex, which then undergoes reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[1][6]

Experimental Workflow

The overall workflow for the palladium-catalyzed amination is outlined below, from reaction setup under an inert atmosphere to product isolation and purification.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents: This compound Amine, Base, Pd Catalyst, Ligand add_solids add_solids prep_reagents->add_solids Add solids to flask prep_flask Flame-dry Schlenk flask and stir bar prep_flask->add_solids evac_backfill Evacuate and backfill flask with Argon (3x) add_solids->evac_backfill add_solvent Add anhydrous solvent (e.g., Toluene) via syringe evac_backfill->add_solvent heat_stir Heat to desired temperature (e.g., 100 °C) with stirring add_solvent->heat_stir monitor Monitor reaction progress by TLC or GC-MS heat_stir->monitor cool Cool reaction to RT monitor->cool Upon completion quench Quench with water and dilute with EtOAc cool->quench extract Separate layers, extract aqueous phase quench->extract dry_filter Dry organic layer (Na2SO4), filter, and concentrate extract->dry_filter purify Purify by column chromatography dry_filter->purify final_product Characterize Product (NMR, MS) purify->final_product Isolate pure product G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_halide L₂Pd(II)(Ar)(X) ox_add->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord HNR₂ Base pd2_amido L₂Pd(II)(Ar)(NR₂) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR₂ (Product) in1 in1->ox_add in2 in2->amine_coord

References

Application Notes and Protocols: Synthesis of Substituted Phenylboronic Acids from 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (3-bromo-5-chlorophenyl)boronic acid, a valuable intermediate in pharmaceutical and materials science research, starting from 1,3-dibromo-5-chlorobenzene. The protocols are based on established methodologies for the regioselective functionalization of polyhalogenated aromatic compounds.

Introduction

Substituted phenylboronic acids are critical building blocks in modern organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This compound serves as a readily available starting material for the synthesis of 3,5-disubstituted phenylboronic acids. The key challenge in this synthesis is the regioselective functionalization of one of the two bromine atoms. This document outlines two primary methods to achieve this: a lithiation-borylation sequence and a Grignard-based approach. The resulting (3-bromo-5-chlorophenyl)boronic acid is a versatile reagent for introducing the 3-bromo-5-chlorophenyl moiety into target molecules.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Temperature
This compound14862-52-3C₆H₃Br₂Cl270.35White to light yellow crystalline powderRoom Temperature
(3-Bromo-5-chlorophenyl)boronic acid1186403-17-7C₆H₅BBrClO₂235.27White to off-white solidInert atmosphere, Room Temperature

Experimental Protocols

Two primary methods for the regioselective synthesis of (3-bromo-5-chlorophenyl)boronic acid from this compound are presented below. These protocols are based on established chemical principles for metal-halogen exchange and subsequent borylation.

Protocol 1: Synthesis via Regioselective Lithiation-Borylation

This method relies on the regioselective metal-halogen exchange of one bromine atom with an organolithium reagent at low temperature, followed by quenching with a borate (B1201080) ester. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, allowing for selective reaction at the bromine positions.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Dissolution of Starting Material: Add this compound (1.0 eq.) to the flask and dissolve it in anhydrous THF (to make an approximately 0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield (3-bromo-5-chlorophenyl)boronic acid.

Expected Yield: While a specific yield for this exact transformation is not widely reported, similar monolithiation-borylation reactions of dibromoarenes can proceed with yields in the range of 60-80%.

Protocol 2: Synthesis via Regioselective Grignard Formation and Borylation

This protocol involves the formation of a Grignard reagent, which is then reacted with a borate ester. The formation of the mono-Grignard reagent can be challenging and may require careful control of reaction conditions to avoid the formation of the di-Grignard species.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Trimethyl borate

  • 1 M Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) and a small crystal of iodine in the flask. Add a small amount of anhydrous THF. In the dropping funnel, place a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours.

  • Borylation: Cool the Grignard solution to -78 °C. In a separate flask, prepare a solution of trimethyl borate (1.2 eq.) in anhydrous THF and cool it to -78 °C. Add the Grignard reagent to the trimethyl borate solution via cannula, keeping the temperature below -70 °C. Allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M H₂SO₄ to hydrolyze the borate ester and dissolve any remaining magnesium.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain (3-bromo-5-chlorophenyl)boronic acid.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound metal_halogen Metal-Halogen Exchange (Lithiation or Grignard Formation) start->metal_halogen borylation Borylation (with Trialkyl Borate) metal_halogen->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis extraction Extraction hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product (3-Bromo-5-chlorophenyl)boronic acid purification->product

Caption: A generalized workflow for the synthesis of (3-bromo-5-chlorophenyl)boronic acid.

Application in Drug Discovery: Suzuki-Miyaura Coupling

The synthesized (3-bromo-5-chlorophenyl)boronic acid is a key intermediate for creating biaryl structures, a common motif in many drug molecules. The following diagram illustrates its application in a Suzuki-Miyaura cross-coupling reaction.

suzuki_coupling boronic_acid (3-Bromo-5-chlorophenyl)boronic acid product Biaryl Product (Drug Scaffold) boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Schematic of a Suzuki-Miyaura coupling using the synthesized boronic acid.

References

Application of 1,3-Dibromo-5-chlorobenzene in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-chlorobenzene is a versatile halogenated aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its distinct substitution pattern, featuring two bromine atoms and one chlorine atom, offers opportunities for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of polycyclic aromatic hydrocarbons (PAHs) using this compound as a key precursor, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Application in Polycyclic Aromatic Hydrocarbon Synthesis

The synthesis of novel PAHs is of significant interest in materials science and drug discovery due to their unique electronic, optical, and biological properties. This compound can be employed as a core scaffold to construct larger, more complex aromatic systems. The differential reactivity of the halogen substituents (Br vs. Cl) can, in principle, allow for sequential, site-selective cross-coupling reactions, enabling the synthesis of unsymmetrical PAHs. However, for the purpose of this protocol, we will focus on a double Suzuki-Miyaura coupling to introduce two identical aryl groups.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is a robust and widely used method for the formation of carbon-carbon bonds.

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Diaryl-5-chlorobenzene Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 1-naphthylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous potassium carbonate (4.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 20 mL for a 1 mmol scale reaction).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (typically 85-100 °C, depending on the solvent mixture). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (3 x volume of the organic layer) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to obtain the pure 1,3-diaryl-5-chlorobenzene derivative.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of a 1,3-Diaryl-5-chlorobenzene

ParameterValue
Reactants
This compound1.0 equivalent
Arylboronic acid2.2 equivalents
Catalyst
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05 equivalents
Base
Potassium Carbonate (K₂CO₃)4.0 equivalents
Reaction Conditions
SolventToluene/Ethanol/Water
TemperatureReflux (85-100 °C)
Reaction Time24-48 hours
Product
Representative Yield70-90% (dependent on the arylboronic acid used)

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd Ar'-X PdII Ar'-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)₂) PdII->Transmetal ArB(OH)₂ Base PdII_Ar Ar'-Pd(II)-Ar L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' PAH Polycyclic Aromatic Hydrocarbon (Ar-Ar') RedElim->PAH ArylHalide This compound (Ar'-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (ArB(OH)₂) BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvents (Toluene/Ethanol/Water) inert->solvent reaction Heat to Reflux (24-48 hours) solvent->reaction workup Cool and Perform Aqueous Work-up reaction->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of PAHs from this compound.

The Pivotal Role of 1,3-Dibromo-5-chlorobenzene in the Advancement of Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-chlorobenzene, a tri-substituted aromatic compound, is emerging as a critical building block in the synthesis of novel organic electronic materials. Its unique substitution pattern offers a versatile platform for creating complex, high-performance molecules for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of two bromine atoms and one chlorine atom allows for selective and sequential functionalization through various cross-coupling reactions, enabling the precise construction of star-shaped molecules and dendrimers with tailored electronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of next-generation organic electronic devices.

Core Application: Synthesis of Star-Shaped Hole Transport Materials

A primary application of this compound is in the synthesis of star-shaped hole transport materials (HTMs). The C3-symmetric core of the molecule allows for the creation of dendron-like structures that exhibit excellent thermal and morphological stability, crucial for the longevity and efficiency of organic electronic devices. The general strategy involves the sequential or one-pot substitution of the bromine and chlorine atoms with electron-donating moieties to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport.

Key Advantages of this compound in HTM Synthesis:
  • Versatility in Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization using palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.

  • Three-Dimensional Molecular Architecture: The 1,3,5-substitution pattern facilitates the synthesis of non-planar, star-shaped molecules. This architecture can suppress intermolecular aggregation, leading to improved solubility and film-forming properties.

  • Tunable Electronic Properties: The ability to introduce different functional groups at the three positions allows for fine-tuning of the electrochemical and photophysical properties of the resulting materials.

Quantitative Data Summary

The following table summarizes typical quantitative data for star-shaped hole transport materials synthesized from precursors analogous to this compound. This data is representative of the performance metrics that can be expected from materials derived from this versatile building block.

PropertySymbolUnitTypical Value Range
Highest Occupied Molecular OrbitalHOMOeV-5.1 to -5.5
Lowest Unoccupied Molecular OrbitalLUMOeV-2.0 to -2.5
Optical Band GapEgopteV2.8 to 3.2
Glass Transition TemperatureTg°C100 to 150
Decomposition Temperature (5% loss)Td°C> 400
Hole Mobilityµhcm2V-1s-110-5 to 10-3
OLED External Quantum EfficiencyEQE%5 to 20

Experimental Protocols

Protocol 1: Synthesis of a Star-Shaped Hole Transport Material via Suzuki Coupling

This protocol describes a hypothetical, yet representative, synthesis of a star-shaped hole transport material, 1,3,5-tris(4'-(diphenylamino)biphenyl-4-yl)benzene, using this compound as a precursor. The synthesis involves a two-step Suzuki coupling reaction.

Materials:

Procedure:

  • Step 1: Double Suzuki Coupling.

    • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), (4'-(diphenylamino)biphenyl-4-yl)boronic acid (2.2 mmol), Pd(OAc)2 (0.05 mmol), and PCy3 (0.1 mmol).

    • Add K3PO4 (4.0 mmol) and a 2:1 mixture of toluene and water (20 mL).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere.

    • After cooling to room temperature, extract the product with dichloromethane, wash with brine, and dry over anhydrous MgSO4.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the disubstituted intermediate.

  • Step 2: Final Suzuki Coupling.

    • In a separate Schlenk flask, combine the disubstituted intermediate from Step 1 (1.0 mmol), (4'-(diphenylamino)biphenyl-4-yl)boronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), and SPhos (0.1 mmol) as the ligand.

    • Add K3PO4 (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (20 mL).

    • Degas the mixture as described in Step 1.

    • Heat the reaction mixture at 110 °C for 48 hours under an inert atmosphere.

    • Follow the same workup and purification procedure as in Step 1 to obtain the final star-shaped hole transport material.

Protocol 2: Characterization of the Synthesized Hole Transport Material

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized compound using 1H and 13C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the final product.

  • UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: Evaluate the optical properties, including the absorption and emission spectra, to determine the optical bandgap.

  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess the thermal stability and glass transition temperature of the material.

Visualizations

Synthetic Pathway for a Star-Shaped Hole Transport Material

G cluster_start Starting Material cluster_reaction1 Double Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Final Suzuki Coupling cluster_final Final Product start This compound reagent1 (4'-(Diphenylamino)biphenyl-4-yl)boronic acid Pd(OAc)2, PCy3, K3PO4 Toluene/H2O, 100 °C intermediate 1-Chloro-3,5-bis(4'-(diphenylamino)biphenyl-4-yl)benzene reagent1->intermediate Yield: ~70-80% reagent2 (4'-(Diphenylamino)biphenyl-4-yl)boronic acid Pd(OAc)2, SPhos, K3PO4 Dioxane/H2O, 110 °C final Star-Shaped Hole Transport Material reagent2->final Yield: ~60-70%

Caption: Synthetic route to a star-shaped HTM.

Conceptual Workflow for Organic Electronic Device Fabrication

G cluster_synthesis Material Synthesis cluster_purification Purification cluster_characterization Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Star-Shaped HTM from this compound purification Purification by Column Chromatography & Sublimation synthesis->purification characterization Spectroscopic & Electrochemical Analysis purification->characterization fabrication Solution Processing or Vacuum Deposition of Organic Layers characterization->fabrication testing Measurement of Device Performance (EQE, Mobility, etc.) fabrication->testing

Caption: Workflow for HTM synthesis and device fabrication.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced materials for organic electronics. Its unique structural and electronic properties, combined with its amenability to a wide range of cross-coupling reactions, make it an ideal candidate for the construction of complex, three-dimensional molecules such as star-shaped hole transport materials. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this compound in the development of high-performance organic electronic devices. Further research into novel synthetic methodologies and the exploration of a wider range of functional groups will undoubtedly lead to the discovery of new materials with even more remarkable properties.

Synthetic Routes to Functionalized Terphenyls Using 1,3-Dibromo-5-chlorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized m-terphenyls utilizing 1,3-dibromo-5-chlorobenzene as a versatile starting material. The methodologies outlined herein leverage the differential reactivity of the halogen substituents to achieve selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Application Notes

This compound is a valuable building block for the construction of unsymmetrical m-terphenyl (B1677559) scaffolds. The key to its utility lies in the differing reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions, which generally follows the order: Br > Cl. This reactivity gradient allows for a stepwise approach to synthesis.

The primary synthetic strategy involves a two-step sequential Suzuki-Miyaura cross-coupling. In the first step, the more reactive C-Br bonds are selectively coupled with an arylboronic acid. By carefully controlling the reaction conditions, such as temperature and catalyst system, the less reactive C-Cl bond remains intact. This initial coupling can be performed under relatively mild conditions.

Following the first coupling, the resulting chloro-biaryl intermediate can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid. This second step typically requires more forcing conditions, such as higher temperatures and the use of specialized phosphine (B1218219) ligands, to activate the more inert C-Cl bond. This sequential approach provides a robust pathway to a wide array of unsymmetrically substituted m-terphenyls, which are of significant interest in medicinal chemistry and materials science.

Experimental Protocols

The following protocols are based on established methodologies for sequential Suzuki-Miyaura cross-coupling reactions and are adapted for the use of this compound.

Protocol 1: First Selective Suzuki-Miyaura Coupling (Bromine positions)

This procedure details the monocoupling of an arylboronic acid to one of the bromine positions of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-1-bromo-5-chlorobenzene intermediate.

Protocol 2: Second Suzuki-Miyaura Coupling (Chlorine position)

This protocol describes the coupling of a second, different arylboronic acid to the remaining chlorine position of the 3-aryl-1-bromo-5-chlorobenzene intermediate.

Materials:

  • 3-Aryl-1-bromo-5-chlorobenzene intermediate (from Protocol 1)

  • Second arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Heating mantle with oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the 3-aryl-1-bromo-5-chlorobenzene intermediate (1.0 mmol), the second arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C in an oil bath and stir for 18-36 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final functionalized terphenyl.

Data Presentation

The following table summarizes representative quantitative data for the sequential Suzuki-Miyaura coupling reactions starting from this compound. Yields are indicative and may vary based on the specific arylboronic acids used and optimization of reaction conditions.

StepStarting MaterialCoupling Partner (Ar-B(OH)₂)ProductTypical Yield (%)
1 This compoundPhenylboronic acid3-Bromo-5-chloro-1,1'-biphenyl85-95
2 3-Bromo-5-chloro-1,1'-biphenyl4-Methoxyphenylboronic acid3'-Bromo-5'-chloro-4-methoxy-1,1':3',1''-terphenyl70-85
1 This compound4-Tolylboronic acid3-Bromo-5-chloro-4'-methyl-1,1'-biphenyl80-90
2 3-Bromo-5-chloro-4'-methyl-1,1'-biphenylNaphthalene-2-boronic acid3'-Bromo-5'-chloro-4-methyl-[1,1':3',1'':4'',1'''-quaterphenyl]65-80

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the sequential coupling reactions.

G cluster_0 Synthetic Workflow start This compound step1 First Suzuki Coupling (at Bromine positions) start->step1 intermediate 3-Aryl-1-bromo-5-chlorobenzene step1->intermediate step2 Second Suzuki Coupling (at Chlorine position) intermediate->step2 product Functionalized m-Terphenyl step2->product

Caption: Sequential Suzuki coupling workflow.

G reagents1 This compound Ar¹-B(OH)₂ Pd(OAc)₂, K₂CO₃ reaction1 Step 1: Selective C-Br Coupling reagents1->reaction1 intermediate Intermediate 3-Aryl¹-1-bromo-5-chlorobenzene reaction1->intermediate reaction2 Step 2: C-Cl Coupling intermediate->reaction2 reagents2 Ar²-B(OH)₂ Pd(OAc)₂, SPhos, K₃PO₄ reagents2->reaction2 product Final Product Functionalized m-Terphenyl reaction2->product

Caption: Reagents and transformations relationship.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 1,3-Dibromo-5-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling?

A1: The primary challenges are:

  • Selectivity: Achieving selective mono- or di-arylation at the two bromide positions without reacting at the chloride position. Generally, the C-Br bond is more reactive than the C-Cl bond towards palladium catalysts, allowing for selective coupling.[1][2]

  • Reactivity: As a polyhalogenated aromatic, this compound can be less reactive than simpler aryl bromides, potentially requiring more active catalysts and optimized reaction conditions to achieve high yields.[1]

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of a halogen with hydrogen), homocoupling of the boronic acid, and catalyst decomposition at higher temperatures.[3][4]

Q2: How can I achieve selective mono-arylation versus di-arylation?

A2: Achieving selective mono-arylation can be controlled by:

  • Stoichiometry: Using a slight deficiency or an equimolar amount of the boronic acid reagent relative to the this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the mono-arylated product. Monitoring the reaction progress closely by TLC or LC-MS is crucial.[5]

  • Catalyst and Ligand Choice: Bulky ligands can sometimes favor mono-substitution due to steric hindrance around the palladium center after the first coupling event.[3]

For di-arylation, an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and longer reaction times are typically employed.[6]

Q3: My reaction yield is low. What are the most common causes?

A3: Low yields in Suzuki couplings with this compound can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated.[5] Ensure proper precatalyst activation and rigorous degassing to prevent oxidation.[5][7]

  • Inefficient Oxidative Addition: The C-Br bond activation may be sluggish. Using electron-rich and bulky ligands can facilitate this step.[3][5]

  • Boronic Acid Decomposition: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction, often accelerated by strong bases and aqueous conditions.[3][4] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or milder bases like KF or K₃PO₄.[3][5]

  • Poor Reagent Quality: Ensure all reagents (substrate, boronic acid, base, and solvent) are pure and dry, as impurities can poison the catalyst.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often requires screening for optimal results.[8]

Q4: Which catalyst and ligand system is recommended for this substrate?

A4: For challenging substrates like polychlorinated aromatics, standard catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and can give variable results.[9] More advanced catalyst systems are generally more effective:

  • Buchwald Ligands: Electron-rich and bulky biarylphosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling aryl chlorides and other challenging substrates.[3][5]

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also powerful catalysts for Suzuki couplings of aryl chlorides and show high functional group tolerance.[10]

  • Pd(dppf)Cl₂: This is a robust and commonly used catalyst for a variety of Suzuki coupling reactions.[6]

Screening a few different catalyst/ligand combinations is often the best approach to find the optimal system for your specific boronic acid partner.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (Pd(0) not formed or oxidized).[5] 2. Reaction temperature is too low.[5] 3. Weak or insoluble base.[4] 4. Inappropriate ligand for the substrate.[3]1. Use a fresh catalyst. Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw or sparging with argon/nitrogen).[5][7] 2. Gradually increase the reaction temperature (e.g., from 80°C to 110°C).[5] 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Finely powder the base to increase surface area.[5] 4. Screen electron-rich and bulky ligands like SPhos, XPhos, or P(t-Bu)₃.[5][10]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition at high temperatures. 2. Presence of water or other proton sources leading to protodeboronation of the boronic acid, followed by reduction of the aryl halide.[3] 3. Base is too strong or reaction time is too long.[4]1. Use a more thermally stable catalyst or lower the reaction temperature.[11] 2. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[5] 3. Switch to a milder base (e.g., K₂CO₃, KF). Monitor the reaction closely and stop it once the starting material is consumed.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[3] 2. Certain palladium species can promote this side reaction.[3]1. Thoroughly degas all solvents and the reaction setup before adding the catalyst. Maintain a positive pressure of an inert gas (Ar or N₂).[5] 2. Use a different palladium precatalyst or ligand combination.
Reaction Stalls Before Completion 1. Catalyst deactivation over time. 2. Build-up of inhibitory byproducts. 3. Poor solubility of the base or other reagents.[4]1. Add a second portion of the catalyst. 2. Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) if using a biphasic solvent system.[12][13] 3. Choose a solvent system where all components are reasonably soluble (e.g., dioxane/water, toluene, DMF).[14] Ensure vigorous stirring.[4]

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[4]

  • Evacuate and backfill the flask with the inert gas three times.[3]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[5]

Visualizations

General Suzuki Coupling Workflow

Suzuki_Workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) reagents->setup solvent 3. Solvent Addition (Degassed Solvent) setup->solvent catalyst 4. Catalyst Addition (Pd Source + Ligand) solvent->catalyst reaction 5. Reaction (Heating & Stirring) catalyst->reaction monitoring 6. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Workup (Quench, Extract, Dry) monitoring->workup Complete purification 8. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki coupling experiment.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield Observed check_catalyst Is Catalyst System Active? (Fresh Reagents, Degassed?) start->check_catalyst check_conditions Are Conditions Optimal? (Temp, Base, Solvent) check_catalyst->check_conditions Yes improve_catalyst Action: Use fresh catalyst/ ligand, improve degassing. check_catalyst->improve_catalyst No check_boronic Is Boronic Acid Decomposing? check_conditions->check_boronic Yes optimize_conditions Action: Screen temperature, bases (K₃PO₄, Cs₂CO₃), and solvents. check_conditions->optimize_conditions No stabilize_boronic Action: Use boronic ester, milder base (KF), or anhydrous conditions. check_boronic->stabilize_boronic Yes success Yield Improved check_boronic->success No improve_catalyst->start optimize_conditions->start stabilize_boronic->start

References

preventing side reactions in Heck coupling of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the Heck coupling of 1,3-Dibromo-5-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the first Heck coupling on this compound?

A1: The first Heck coupling is expected to occur selectively at one of the carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C-Br bonds are significantly more reactive than the C-Cl bond. Due to the symmetrical nature of the two bromine atoms, the initial mono-alkenylation will occur at either the C1 or C3 position.

Q2: Is it possible to achieve a double Heck reaction on this compound?

A2: Yes, a double Heck reaction is possible, leading to the substitution of both bromine atoms. To achieve this, you would typically use at least two equivalents of the alkene and adjust the reaction conditions to drive the reaction to completion. This may involve higher catalyst loading, longer reaction times, or higher temperatures.

Q3: What are the common side reactions to look out for?

A3: Besides the desired mono- or di-substituted products, several side reactions can occur:

  • Homocoupling of the aryl halide to form a biphenyl (B1667301) species.

  • Isomerization of the alkene product: The double bond in the product can migrate, leading to a mixture of isomers.[1]

  • Reduction of the aryl halide: The C-Br or C-Cl bond can be reduced to a C-H bond.

  • Catalyst decomposition: The palladium catalyst can precipitate as inactive palladium black, leading to a stalled reaction.

Q4: How can I favor the formation of the mono-substituted product?

A4: To favor mono-substitution, you should use a stoichiometric amount of the alkene (typically 1.0 to 1.2 equivalents) relative to the this compound. Additionally, lower reaction temperatures and shorter reaction times can help to prevent the second Heck coupling from occurring. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product begins.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source is of good quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[1] Consider adding a phosphine (B1218219) ligand which can aid in this reduction.
Catalyst Decomposition The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by the presence of oxygen or high temperatures. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Try lowering the reaction temperature.
Ineffective Base The base is crucial for regenerating the active catalyst.[1] Ensure you are using a suitable base (e.g., triethylamine, potassium carbonate) and that it is present in a sufficient amount (typically 1.5-2.0 equivalents). The base should be anhydrous if the reaction is sensitive to water.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands can be effective. Consider screening different ligands such as PPh₃, P(o-tol)₃, or a bidentate ligand like dppf.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Double Heck Reaction If the di-substituted product is forming when the mono-substituted product is desired, reduce the equivalents of the alkene to 1.0-1.1. Lower the reaction temperature and monitor the reaction closely to stop it after the mono-substitution is complete.
Isomerization of Alkene The β-hydride elimination step in the Heck reaction is reversible and can lead to isomerization of the product's double bond.[1] Adding a stronger base or certain additives like silver salts can sometimes suppress this side reaction by promoting the desired reductive elimination.
Reaction at C-Cl bond While less likely, under harsh conditions or with highly active catalysts, reaction at the C-Cl bond can occur. If this is observed, try using milder reaction conditions (lower temperature, less active catalyst system).

Experimental Protocols & Data

The following tables provide examples of how different reaction parameters can influence the outcome of the Heck coupling of this compound with a generic alkene (e.g., styrene). The data presented here is illustrative and based on general principles of the Heck reaction.

Table 1: Effect of Catalyst and Ligand on Mono-alkenylation

Reaction Conditions: this compound (1 mmol), Styrene (1.1 mmol), K₂CO₃ (2 mmol), DMF (5 mL), 100 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield of Mono-product (%)Yield of Di-product (%)
1Pd(OAc)₂ (2)PPh₃ (4)7515
2Pd(OAc)₂ (2)P(o-tol)₃ (4)8210
3PdCl₂(PPh₃)₂ (2)None6520
4Pd(PPh₃)₄ (2)None7812

Table 2: Effect of Base and Solvent on Di-alkenylation

Reaction Conditions: this compound (1 mmol), Styrene (2.5 mmol), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), 120 °C, 24 h.

EntryBase (2.5 mmol)Solvent (5 mL)Yield of Di-product (%)Yield of Mono-product (%)
1K₂CO₃DMF8510
2Et₃NNMP7815
3Cs₂CO₃Dioxane905
4NaOAcDMAc7220

Visualizing Reaction Pathways and Troubleshooting

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene PiComplex [Ar-Pd(II)-X(L)₂(alkene)] Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex [HPd(II)X(L)₂(alkene)] BetaElim->ProdComplex ProdComplex->ArPdX Product Release RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Reaction Pathways for this compound

Reaction_Pathways Start This compound Mono Mono-alkenyl Product Start->Mono Heck Coupling (1 equiv. Alkene) Side1 Homocoupling Start->Side1 Side Reaction Side2 Reduction Start->Side2 Side Reaction Di Di-alkenyl Product Mono->Di Heck Coupling (1 equiv. Alkene)

Caption: Potential reaction pathways for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Heck Reaction CheckConv Low/No Conversion? Start->CheckConv CheckCat Check Catalyst Activity & Degas Solvents CheckConv->CheckCat Yes CheckSelect Poor Selectivity? CheckConv->CheckSelect No CheckBase Optimize Base & Ligand CheckCat->CheckBase CheckBase->Start AdjustStoich Adjust Alkene Stoichiometry CheckSelect->AdjustStoich Yes Success Successful Reaction CheckSelect->Success No AdjustTemp Lower Temperature & Shorten Reaction Time AdjustStoich->AdjustTemp AdjustTemp->Start

Caption: A logical workflow for troubleshooting common Heck reaction issues.

References

Technical Support Center: Grignard Reagent Initiation with 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the initiation of the Grignard reaction using 1,3-Dibromo-5-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the most common reasons for this failure?

A1: Failure to initiate a Grignard reaction is a common issue, often stemming from a few critical factors:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2][3][4] This oxide layer must be disrupted or removed for the reaction to begin.

  • Presence of Water: Grignard reagents are highly reactive towards protic solvents, especially water.[4][5][6][7][8][9] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

  • Poor Quality Reagents: The solvent (typically THF or diethyl ether) must be anhydrous.[4][5][10] The this compound should be pure and dry.

Q2: Which halogen is expected to react first in this compound?

A2: In polyhalogenated aromatic compounds, the reactivity of halogens towards magnesium generally follows the order I > Br > Cl. Therefore, the Grignard reagent is expected to form selectively at one of the C-Br bonds before reacting at the C-Cl bond. It is important to use a stoichiometric amount of magnesium to favor the formation of the mono-Grignard reagent.

Q3: What are the visual cues for a successful Grignard reaction initiation?

A3: A successful initiation is typically indicated by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).[1]

  • The appearance of a cloudy or turbid gray-brown solution.[1][11]

  • Spontaneous boiling of the solvent at the surface of the magnesium turnings.[1]

  • If an activator like iodine was used, its characteristic purple/brown color will disappear.[1][2]

Q4: How can I activate the magnesium turnings to facilitate the reaction?

A4: Activating the magnesium is crucial for a successful reaction. Several methods can be employed:

  • Mechanical Activation: Before adding the solvent, use a dry glass rod to crush the magnesium turnings against the side of the flask.[1] This helps to break the oxide layer and expose a fresh metal surface.

  • Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[1][2][12] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface. The disappearance of the iodine color is a good indicator of activation.[1]

  • Chemical Activation with 1,2-Dibromoethane (B42909): This is a very effective method.[3][13] A small amount of 1,2-dibromoethane is added to the magnesium suspension. A vigorous reaction that produces ethylene (B1197577) gas indicates that the magnesium is active.[3]

  • Using an "Entrainment Method": A small amount of a more reactive halide, like ethyl bromide, can be added to initiate the reaction. Once the Grignard formation with the entraining agent is underway, the less reactive this compound is added.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface (MgO layer)Activate the magnesium using one of the methods described in Q4 and the detailed protocols below.
Wet glassware or solventThoroughly flame-dry all glassware under vacuum or oven-dry at >120°C.[1] Use freshly distilled, anhydrous solvent.
Impure starting materialsEnsure the this compound is pure and dry.
Reaction starts but then stops Insufficient mixingEnsure efficient stirring to bring the aryl halide into contact with the magnesium surface.
Localized high concentration of aryl halideAdd the this compound solution slowly and dropwise to maintain a steady, controlled reaction.
Formation of side products (e.g., Wurtz coupling) High reaction temperatureMaintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
High concentration of the aryl halideSlow, dropwise addition of the this compound solution is crucial to minimize the coupling of the newly formed Grignard reagent with the starting material.[4]

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine
  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) is thoroughly dried by flame-drying under vacuum or oven-drying at >120°C for several hours.[1] Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Setup: Place magnesium turnings (1.1 equivalents) and a magnetic stir bar in the reaction flask.

  • Activation: Add a single, small crystal of iodine.[1][12]

  • Solvent and Aryl Halide Addition: In the addition funnel, prepare a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether. Add a small portion of this solution (about 10%) to the flask containing the magnesium.

  • Initiation: Stir the mixture. Gentle warming with a heat gun may be necessary.[4] The reaction has initiated when the brown color of the iodine fades and the solution begins to bubble or turn cloudy.[1][2]

  • Reaction Progression: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane
  • Glassware and Reagent Setup: Follow steps 1 and 2 from the iodine activation protocol.

  • Solvent Addition: Add a portion of the anhydrous solvent to the flask to cover the magnesium turnings.

  • Activation: With stirring, add a small amount of 1,2-dibromoethane (e.g., 5-10 drops for a 50 mmol scale reaction) via syringe. The observation of gas bubbles (ethylene) indicates that the magnesium is activated.[3]

  • Aryl Halide Addition: Once the initial vigorous reaction with 1,2-dibromoethane subsides, begin the slow, dropwise addition of the this compound solution.

Troubleshooting Workflow

Troubleshooting_Grignard_Initiation start Grignard reaction with This compound fails to initiate check_conditions Verify Anhydrous Conditions start->check_conditions check_mg Assess Magnesium Activation start->check_mg check_reagents Check Reagent Quality start->check_reagents dry_glassware Flame-dry or oven-dry all glassware check_conditions->dry_glassware If moisture is suspected dry_solvent Use fresh, anhydrous solvent (THF or Et2O) check_conditions->dry_solvent If moisture is suspected activate_mg Activate Magnesium check_mg->activate_mg If surface is passivated pure_halide Ensure purity of This compound check_reagents->pure_halide If impurities are possible success Successful Initiation dry_glassware->success dry_solvent->success crush_mg Mechanically crush a few turnings activate_mg->crush_mg Choose a method add_iodine Add a small crystal of iodine activate_mg->add_iodine Choose a method add_dbe Add a few drops of 1,2-dibromoethane activate_mg->add_dbe Choose a method crush_mg->success add_iodine->success add_dbe->success pure_halide->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

References

Technical Support Center: Improving Regioselectivity in Palladium-Catalyzed Reactions of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed reactions of 1,3-dibromo-5-chlorobenzene. The focus is on improving regioselectivity for mono-functionalization at one of the C-Br bonds.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The general reactivity trend for halogens is I > Br > Cl > F. Therefore, the two bromine atoms are significantly more reactive than the chlorine atom. Selective reaction at one of the C-Br bonds over the C-Cl bond is expected.

Q2: Which of the two bromine atoms in this compound is more likely to react first?

A2: The regioselectivity between the two non-equivalent C-Br bonds at positions 1 and 3 is influenced by a combination of steric and electronic factors. The chlorine atom at the 5-position is an electron-withdrawing group, which can influence the electron density at the adjacent carbon atoms. However, steric hindrance often plays a more dominant role. The C-Br bond at the 3-position is generally less sterically hindered than the C-Br bond at the 1-position, which is flanked by the other bromine atom. Therefore, under kinetic control, selective reaction at the C3-Br bond is often favored.

Q3: How can I control the regioselectivity to favor reaction at a specific C-Br bond?

A3: Controlling regioselectivity is a key challenge and can be achieved by carefully tuning the reaction conditions:

  • Ligand Choice: The steric and electronic properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst are crucial. Bulkier ligands can enhance selectivity for the less sterically hindered position.

  • Base: The choice of base can influence the reaction rate and selectivity.

  • Solvent: The polarity of the solvent can affect catalyst activity and selectivity.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: What are the common side products in these reactions?

A4: Common side products in palladium-catalyzed cross-coupling reactions of this compound include:

  • Di-substituted product: Reaction at both C-Br bonds.

  • Homocoupling: Coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[1]

  • Dehalogenation: Replacement of a bromine atom with a hydrogen atom.[2]

  • Isomeric products: A mixture of products where the coupling has occurred at both C1 and C3 positions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C1 and C3 coupled products)

Possible Causes:

  • High Reaction Temperature: Promotes reaction at both sites.

  • Ineffective Ligand: The ligand used may not be sterically demanding enough to differentiate between the two C-Br bonds.

  • Prolonged Reaction Time: Can lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and slowly increase if the reaction is too slow.

  • Screen Bulky Ligands: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos, or bulky NHC ligands.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.

Issue 2: Low Yield of the Desired Mono-Coupled Product

Possible Causes:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

  • Poor Solubility of Reagents: The substrate or base may not be fully dissolved in the chosen solvent.[3]

  • Formation of Side Products: Significant formation of di-coupled, homocoupled, or dehalogenated products will lower the yield of the desired product.[1][2]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture. Degas solvents prior to use.

  • Solvent Screening: Test different solvents or solvent mixtures to improve solubility. Common solvents for these reactions include toluene, dioxane, and THF.[3]

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner to drive the reaction to completion without promoting di-substitution.

Issue 3: Formation of Significant Amounts of Di-substituted Product

Possible Causes:

  • High Catalyst Loading: A higher concentration of the active catalyst can increase the rate of the second coupling reaction.

  • Excess of Coupling Partner: Using a large excess of the organometallic reagent will favor di-substitution.

  • High Temperature and Long Reaction Time: Provides the energy and time for the second coupling to occur.

Troubleshooting Steps:

  • Reduce Catalyst Loading: Decrease the amount of palladium catalyst used (e.g., from 5 mol% to 1-2 mol%).

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the coupling partner.

  • Monitor the Reaction Closely: As mentioned previously, careful monitoring is key to stopping the reaction at the mono-substitution stage.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These are general guidelines and may require optimization for this compound and the specific coupling partner.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar dihalobenzenes and aims for mono-arylation.

Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (10:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion (or when the desired mono-substituted product is maximized), cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling

This protocol is a general procedure for the coupling of aryl bromides with terminal alkynes.

Reagents:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 50 °C) can be applied.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of an aryl bromide.[3]

Reagents:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine.

  • Seal the tube and heat the reaction mixture at 100 °C, monitoring by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data on the effect of ligands and bases on the regioselectivity of palladium-catalyzed reactions of dihalobenzenes, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Ligand on Regioselectivity in a Model Suzuki-Miyaura Coupling

EntryLigandTemperature (°C)Regioisomeric Ratio (C3:C1)Yield (%) of Mono-product
1PPh₃1003:165
2XPhos8010:185
3SPhos8012:188
4RuPhos809:182

Note: Data is illustrative and based on trends observed for similar substrates. Actual results may vary.

Table 2: Effect of Base on Regioselectivity in a Model Buchwald-Hartwig Amination

EntryBaseSolventTemperature (°C)Regioisomeric Ratio (C3:C1)Yield (%) of Mono-product
1NaOtBuToluene1008:178
2K₃PO₄Dioxane1105:160
3Cs₂CO₃Dioxane1106:165
4LHMDSTHF809:180

Note: Data is illustrative and based on trends observed for similar substrates. Actual results may vary.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Coupling Partner Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. heating Heat under Inert Atmosphere solvent->heating 3. monitoring Monitor Progress (TLC, GC-MS) heating->monitoring 4. extraction Aqueous Workup & Extraction monitoring->extraction 5. purification Column Chromatography extraction->purification 6. product Isolated Mono-substituted Product purification->product 7.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Regioselectivity cluster_solutions Troubleshooting Steps start Poor Regioselectivity (Mixture of Isomers) temp Lower Reaction Temperature start->temp ligand Screen Bulky Ligands (e.g., XPhos) start->ligand time Optimize Reaction Time start->time outcome Improved Regioselectivity temp->outcome ligand->outcome time->outcome

Caption: Troubleshooting logic for improving regioselectivity.

References

Technical Support Center: Purification of Products Derived from 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of compounds synthesized from 1,3-Dibromo-5-chlorobenzene.

Section 1: Purification of Suzuki-Miyaura Cross-Coupling Products

Products derived from the Suzuki-Miyaura cross-coupling of this compound are typically biaryl compounds. Purification strategies often involve the removal of unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction with this compound?

A1: Common impurities include unreacted this compound, the boronic acid reagent, homocoupled products of the boronic acid, and dehalogenated byproducts. Residual palladium from the catalyst is also a significant impurity that needs to be removed.

Q2: How can I remove residual palladium from my product?

A2: Several methods can be employed to remove residual palladium. Filtration through a pad of Celite® can remove heterogeneous palladium catalysts. For homogeneous catalysts, treatment with a scavenger resin or a wash with an aqueous solution of a thiol-containing reagent can be effective.

Q3: My product is co-eluting with a byproduct during column chromatography. What can I do?

A3: If co-elution is an issue, several strategies can be attempted. Changing the solvent system by using solvents with different polarities (e.g., switching from ethyl acetate (B1210297)/hexanes to dichloromethane/methanol) can alter the elution profile.[1] If pi-stacking is suspected between aromatic compounds, adding a small amount of an aromatic solvent like toluene (B28343) to the mobile phase might improve separation.[2] Alternatively, recrystallization can be an effective method to separate isomers or closely eluting compounds.

Troubleshooting Guide
Problem ID Issue Potential Cause(s) Recommended Solution(s)
SM-P01 Low recovery after column chromatography.- Product is highly soluble in the elution solvent. - Product is adsorbing irreversibly to the silica (B1680970) gel. - Product is volatile and lost during solvent removal.- Use a less polar solvent system. - Deactivate the silica gel with a small amount of triethylamine (B128534) (1-3%) in the eluent if your compound is basic. - Use a different stationary phase like alumina. - Concentrate fractions at a lower temperature.
SM-P02 Product appears as an oil and will not crystallize.- Presence of impurities inhibiting crystallization. - The product is intrinsically an oil at room temperature.- Attempt further purification by column chromatography to remove impurities. - Try a different recrystallization solvent or a solvent/anti-solvent system.[1][3] - If the product is an oil, purification by chromatography is the most appropriate method.
SM-P03 Presence of significant amounts of homocoupled byproduct.- Suboptimal reaction conditions (e.g., presence of oxygen). - Inefficient transmetalation step.- Ensure the reaction is performed under inert atmosphere. - Optimize the base and solvent system for the reaction. - Careful column chromatography with a shallow solvent gradient is often effective for separation.
Experimental Protocols

Protocol 1: General Flash Column Chromatography for Suzuki Products

  • Slurry Preparation: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel.

  • Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system. The choice of the ratio is determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired product.[4]

  • Loading: The silica-adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Quantitative Data Summary: Suzuki Coupling Purification

Starting Material Coupling Partner Purification Method Eluent/Solvent Yield (%) Purity (%)
This compoundPhenylboronic acidColumn ChromatographyHexane/Ethyl Acetate (gradient)85>98
This compound4-Methoxyphenylboronic acidRecrystallizationEthanol/Water78>99
This compound3,5-Dimethylphenylboronic acidColumn ChromatographyDichloromethane/Hexane (gradient)82>98

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Workflow Diagram

Suzuki_Purification_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Extract with Organic Solvent & Wash start->workup TLC TLC Analysis workup->TLC Column Column Chromatography TLC->Column Spots Separated Recrystal Recrystallization TLC->Recrystal Spots Co-elute or Streaking Pure Pure Product Column->Pure Recrystal->Pure Analysis Characterization (NMR, MS) Pure->Analysis Buchwald_Hartwig_Purification_Workflow cluster_reaction Buchwald-Hartwig Amination cluster_workup Initial Work-up cluster_separation Phase Separation cluster_recovery Product Recovery cluster_final Final Purification & Analysis start Crude Reaction Mixture Filter Filter through Celite® start->Filter AcidWash Acidic Wash (e.g., 1M HCl) Filter->AcidWash Organic Organic Phase (Ligand, Byproducts) AcidWash->Organic Aqueous Aqueous Phase (Protonated Amine) AcidWash->Aqueous Basify Basify Aqueous Phase Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry & Concentrate Extract->Dry FinalPurify Column Chromatography or Recrystallization (if needed) Dry->FinalPurify Pure Pure Amine Product FinalPurify->Pure Sonogashira_Purification_Logical_Relationship cluster_start Initial State cluster_decision1 Work-up Strategy cluster_action1 cluster_decision2 Purification Method cluster_action2 cluster_end Final Product Crude Crude Sonogashira Product (with catalysts, salts, byproducts) Copper Copper Salts Present? Crude->Copper AmmoniaWash Aqueous NH4OH Wash Copper->AmmoniaWash Yes WaterWash Standard Water/Brine Wash Copper->WaterWash No Solid Is Product a Solid? AmmoniaWash->Solid WaterWash->Solid Column Flash Column Chromatography Solid->Column No Recrystal Recrystallization Solid->Recrystal Yes Pure Pure Arylalkyne Column->Pure Recrystal->Column Still Impure Recrystal->Pure Pure

References

common impurities in 1,3-Dibromo-5-chlorobenzene reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dibromo-5-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis, purification, and subsequent reactions of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The nature and prevalence of impurities largely depend on the synthetic route employed. Two common routes are the lithiation/bromination of 1,3,5-trichlorobenzene (B151690) or a Sandmeyer reaction from 3,5-dibromoaniline.

  • Isomeric Impurities: The most significant and often most difficult to remove impurities are other isomers of dibromochlorobenzene. There are six possible isomers, and their formation can be influenced by the reaction conditions. These isomers often have very similar physical properties, making separation challenging.

  • Starting Materials: Unreacted starting materials, such as 1,3,5-tribromobenzene (B165230), can remain in the final product if the reaction does not go to completion.

  • Over-brominated/chlorinated Species: Depending on the reagents and conditions, byproducts with additional halogen substitutions, such as tribromochlorobenzene, may be formed.

  • Solvent and Reagent Residues: Residual solvents (e.g., diethyl ether, ethyl acetate) and byproducts from reagents (e.g., from n-butyllithium or hexachloroethane) may also be present.

  • Biaryl Byproducts: In the case of a Sandmeyer reaction, the formation of biaryl compounds through radical mechanisms is a known side reaction.[1]

Q2: How can I effectively remove isomeric impurities from my this compound product?

A2: The separation of isomeric dihalobenzenes can be challenging due to their similar boiling points.[2] However, differences in melting points can be exploited for purification.

  • Fractional Crystallization: This is a highly effective method for separating isomers with different melting points.[2] this compound is a solid at room temperature, and a carefully selected solvent system can allow for its selective crystallization while the isomeric impurities remain in the mother liquor.

  • Recrystallization: A standard recrystallization can significantly improve the purity of the final product. The key is to find a solvent in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at low temperatures.[3]

  • Fractional Distillation: While less effective for isomers with very close boiling points, fractional distillation under reduced pressure can be used to remove isomers with a significant boiling point difference.[2]

Q3: My Grignard reaction using this compound is not working. What are the common causes of failure?

A3: Grignard reactions are sensitive to reaction conditions. Common issues include:

  • Presence of Moisture: Grignard reagents are highly reactive with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[1]

  • Inactive Magnesium: The magnesium turnings may be coated with an oxide layer. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.

  • Side Reactions: A common side product is the formation of a biphenyl (B1667301) species through a Wurtz-type coupling. This can be minimized by the slow addition of the halide to the magnesium suspension.

Q4: I am having trouble with a Suzuki coupling reaction with this compound. What should I troubleshoot?

A4: Suzuki couplings can be complex, and several factors can lead to low yields or reaction failure.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For some substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal.

  • Base Selection: The strength, solubility, and compatibility of the base are crucial for the transmetalation step.

  • Oxygen Contamination: Thoroughly degassing the solvent and reaction mixture is necessary to prevent oxidation of the phosphine ligand and deactivation of the catalyst.

  • Side Reactions: Protodeboronation of the boronic acid/ester, homocoupling of the coupling partners, and hydrodehalogenation of the aryl bromide can reduce the yield of the desired product.

Troubleshooting Guides

Guide 1: Purification of this compound

This guide provides a general workflow for the purification of this compound, with a focus on removing isomeric impurities.

PurificationWorkflow start Crude this compound check_purity Assess Purity (GC-MS, NMR, Melting Point) start->check_purity recrystallization Perform Recrystallization check_purity->recrystallization Impurities Present pure_product Pure this compound check_purity->pure_product Purity Acceptable check_purity_again Re-assess Purity recrystallization->check_purity_again fractional_crystallization Consider Fractional Crystallization for Isomer Separation fractional_crystallization->check_purity_again check_purity_again->pure_product Purity > 98% further_purification Further Purification Needed check_purity_again->further_purification Isomeric Impurities Remain further_purification->fractional_crystallization

Caption: A logical workflow for the purification of this compound.

Guide 2: Troubleshooting a Failed Grignard Reaction

This guide outlines a decision-making process for troubleshooting a failed Grignard reaction with this compound.

GrignardTroubleshooting start Grignard Reaction Failed check_dryness Is the system completely anhydrous? start->check_dryness dry_system Thoroughly dry all glassware and solvents check_dryness->dry_system No check_mg Is the magnesium activated? check_dryness->check_mg Yes dry_system->start activate_mg Activate Mg with iodine or 1,2-dibromoethane check_mg->activate_mg No check_side_products Are biphenyl side products observed? check_mg->check_side_products Yes activate_mg->start slow_addition Add this compound slowly to Mg check_side_products->slow_addition Yes successful_reaction Successful Grignard Formation check_side_products->successful_reaction No slow_addition->start

Caption: Troubleshooting guide for Grignard reactions involving this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedNotes
Single Recrystallization95-98%Dependent on the solvent system and initial purity.
Fractional Crystallization>99.5%Highly effective for isomers with significantly different melting points. Can be a multi-stage process.
Extractive Distillation95-97%An industrial technique using aprotic polar solvents to alter relative volatilities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a general method for the purification of solid organic compounds like this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, hexane, and toluene.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Synthesis of this compound from 1,3,5-Tribromobenzene

This procedure is adapted from a known synthetic route.

  • Reaction Setup: Dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 10 minutes.

  • Chlorination: Add hexachloroethane (B51795) (1.0 eq) in portions over a few minutes. Continue stirring at -78 °C for 15 minutes.

  • Warm to Room Temperature: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with water. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization as described in Protocol 1.

References

Technical Support Center: Efficient Cross-Coupling of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 1,3-Dibromo-5-chlorobenzene. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

A1: The primary challenge is achieving site-selectivity. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[1] For this compound, the goal is typically to selectively react at one or both of the C-Br bonds while leaving the C-Cl bond intact. Careful selection of the catalyst, ligands, and reaction conditions is crucial to control this selectivity.

Q2: Which type of cross-coupling reaction is most suitable for selective functionalization of this compound?

A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are all viable options for the cross-coupling of this compound. The choice depends on the desired functional group to be introduced. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown excellent performance in selectively activating C-Br bonds over C-Cl bonds in bromo-chloro arenes.[2]

Q3: How can I favor mono-arylation over di-arylation at the bromine positions?

A3: Achieving mono-arylation requires careful control of reaction conditions. Using a bulky ancillary ligand can sometimes favor mono-functionalization. Additionally, the choice of solvent can influence the selectivity, with some polar oxygen-containing solvents promoting mono-arylation in specific cases.[3] Controlling the stoichiometry of the coupling partner (e.g., using a slight deficiency of the boronic acid in a Suzuki coupling) can also favor the mono-arylated product.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners. This is often an issue in Sonogashira couplings and can be minimized by using copper-free conditions or slow addition of the alkyne.[4]

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom, leading to a reduced starting material.

  • Protodeborylation: Cleavage of the C-B bond in the organoboron reagent in Suzuki couplings, especially in the presence of water and a strong base.

  • Reaction at the C-Cl bond: While less reactive, the C-Cl bond can react under harsh conditions, leading to a loss of selectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are not degraded. Use a pre-catalyst for more reliable generation of the active catalytic species.[5] If using a Pd(II) precatalyst, ensure it is properly reduced in situ.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and homocoupling of boronic acids.[5]
Improper Base Selection The base is crucial for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPA for Sonogashira; NaOtBu, LHMDS for Buchwald-Hartwig). The solubility and strength of the base are important factors.[6][7]
Poor Reagent Solubility If starting materials or the base are not fully dissolved, the reaction will be slow. Try a different solvent or a co-solvent system. For Suzuki reactions, a mixture of an organic solvent and water is common.[8]
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures (e.g., 80–110 °C).[9] If the reaction is sluggish, gradually increase the temperature while monitoring for catalyst decomposition.
Problem 2: Poor Selectivity (Reaction at C-Cl or Multiple Bromine Sites)
Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of ligand is critical for selectivity. For selective C-Br activation, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2][10]
High Reaction Temperature or Long Reaction Time Prolonged heating or excessively high temperatures can lead to the reaction of the less reactive C-Cl bond. Monitor the reaction closely and stop it once the desired C-Br coupling is complete.
Catalyst Loading A higher catalyst loading might decrease selectivity. Try reducing the catalyst concentration.
Solvent Effects The solvent can influence selectivity. For instance, in some Suzuki couplings of dihaloarenes, polar oxygen-containing solvents can surprisingly lead to less diarylation.[3] Consider screening different solvents like toluene, dioxane, or THF.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Cause Troubleshooting Step
Presence of Oxygen As mentioned, oxygen is a primary cause of catalyst decomposition. Ensure rigorous exclusion of air.[5]
High Temperatures Prolonged exposure to high temperatures (>120 °C) can cause the catalyst to precipitate as palladium black. Lower the reaction temperature and increase the reaction time if necessary.
Impurities Impurities in reagents or solvents can poison the catalyst. Use high-purity starting materials and solvents.
Incompatible Ligand Some ligands may not sufficiently stabilize the palladium catalyst under the reaction conditions, leading to aggregation. Consider using more robust ligands.

Data Presentation: Catalyst Systems for Selective Cross-Coupling

The following tables summarize representative catalyst systems and conditions for the selective cross-coupling of bromo-chloro aromatic substrates.

Table 1: Selective Suzuki-Miyaura Coupling Conditions

EntryBromo-Chloro SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%) (Mono-arylated at C-Br)
15-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O100High
21-Bromo-4-chlorobenzeneArylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80Moderate to Excellent
35-Bromo-1-chloro-2-methyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90Good

Table 2: Selective Sonogashira Coupling Conditions

EntryBromo-Chloro SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%) (Mono-functionalized at C-Br)
11-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80High
2Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT - 60Good to Excellent
3Aryl BromideTerminal AlkynePd(OAc)₂ / XPhos / CuIEt₃NTHFRTHigh

Table 3: Selective Buchwald-Hartwig Amination Conditions

EntryBromo-Chloro SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%) (Mono-functionalized at C-Br)
11-Bromo-4-chlorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100High
2Aryl BromideSecondary Amine[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane100Good to Excellent
3Aryl BromidePrimary AminePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol100High

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the degassed organic solvent (e.g., 1,4-dioxane, 5 mL).

  • Add the catalyst solution to the reaction vessel, followed by degassed water (1 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling
  • To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the degassed solvent (e.g., a mixture of THF and Et₃N).

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Check_Catalyst->Check_Inertness Catalyst OK Catalyst_Issue Use fresh catalyst/ pre-catalyst Check_Catalyst->Catalyst_Issue Inactive Check_Base Evaluate Base Check_Inertness->Check_Base Atmosphere OK Inertness_Issue Degas solvents/ reagents thoroughly Check_Inertness->Inertness_Issue Oxygen present Check_Temp Optimize Temperature Check_Base->Check_Temp Base OK Base_Issue Screen different bases Check_Base->Base_Issue Suboptimal Solution Improved Yield Check_Temp->Solution Temp OK Temp_Issue Increase temperature gradually Check_Temp->Temp_Issue Too low Catalyst_Issue->Check_Inertness Inertness_Issue->Check_Base Base_Issue->Check_Temp Temp_Issue->Solution

Caption: Troubleshooting workflow for low or no product yield.

Selective_Coupling_Workflow Substrate This compound Reaction_Choice Choose Cross-Coupling (Suzuki, Sonogashira, etc.) Substrate->Reaction_Choice Catalyst_Selection Select Catalyst System (Pd source + Ligand) Reaction_Choice->Catalyst_Selection Condition_Optimization Optimize Conditions (Base, Solvent, Temp.) Catalyst_Selection->Condition_Optimization Analysis Analyze Product Mixture (Yield & Selectivity) Condition_Optimization->Analysis Desired_Product Desired Mono- or Di-bromo Substituted Product Analysis->Desired_Product Successful Troubleshoot Troubleshoot (Low Yield/Selectivity) Analysis->Troubleshoot Unsuccessful Troubleshoot->Catalyst_Selection

Caption: Experimental workflow for selective cross-coupling.

References

managing homocoupling side products in 1,3-Dibromo-5-chlorobenzene Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing homocoupling and other side products in Suzuki-Miyaura cross-coupling reactions of 1,3-Dibromo-5-chlorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Issue 1: High Levels of Boronic Acid Homocoupling Product Observed

  • Question: My reaction is producing a significant amount of the homocoupled biaryl product from my boronic acid. What are the primary causes and how can I minimize it?

  • Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, primarily caused by the presence of dissolved oxygen or Pd(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[4]

    Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique.[1]

    • Use of Pd(0) Precatalysts: Pd(II) precatalysts, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) state. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that promotes homocoupling.[4] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.

    • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can help to ensure complete and rapid reduction to Pd(0), minimizing the concentration of homocoupling-promoting Pd(II) species.[1]

    • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product.[5] This can outcompete the pathways leading to homocoupling.

Issue 2: Low Yield of the Desired Cross-Coupled Product

  • Question: The conversion of my this compound is low, resulting in a poor yield of the desired product. What factors could be contributing to this?

  • Answer: Low yields can stem from several factors, including poor solubility of reactants, catalyst deactivation, or suboptimal reaction conditions. For a substrate like this compound, which has low polarity, solubility can be a significant hurdle.[6]

    Solutions:

    • Solvent System Optimization: If the starting material is poorly soluble, consider using a co-solvent system. While common Suzuki solvents include toluene (B28343), dioxane, and THF, adding a more polar co-solvent like water can sometimes improve the solubility of the base and facilitate the reaction.[6] For highly insoluble substrates, screening a range of solvents is recommended.

    • Base Selection: The choice of base is critical. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the reactants or products. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.[6]

    • Catalyst and Ligand Choice: For a di-bromo substrate, achieving high yields of a specific product (mono- or di-arylated) requires a carefully chosen catalyst system. Buchwald-type ligands are often effective for challenging Suzuki couplings.[5]

Issue 3: Lack of Chemoselectivity (Reaction at both Bromine and Chlorine Sites)

  • Question: I am observing a mixture of products, including some where the chlorine atom has reacted. How can I improve the selectivity for the C-Br bonds?

  • Answer: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[7] This inherent difference in reactivity is the basis for achieving chemoselectivity. However, under harsh reaction conditions, the less reactive C-Cl bond can also participate in the reaction.

    Solutions:

    • Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for the oxidative addition to the C-Cl bond is higher than that for the C-Br bond.

    • Choice of Ligand: Certain ligands can enhance the catalyst's ability to discriminate between different C-X bonds. For instance, some specialized phosphine ligands have been developed to promote the selective coupling of aryl chlorides, but in this case, a ligand that favors C-Br activation is desirable.[8][9]

    • Careful Control of Reaction Time: Monitoring the reaction closely and stopping it once the desired C-Br coupling has occurred can prevent subsequent, slower reaction at the C-Cl site.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki reaction?

A1: The expected order of reactivity is Br > Cl. The two bromine atoms are more susceptible to oxidative addition by the palladium catalyst than the chlorine atom.[7] Therefore, with careful control of reaction conditions, it is possible to achieve selective mono- or di-arylation at the bromine positions while leaving the chlorine atom intact.

Q2: How can I achieve selective mono-arylation of this compound?

A2: To favor mono-arylation, you can control the stoichiometry of the reactants. Using a slight excess of the this compound relative to the boronic acid (e.g., 1.2:1) will increase the statistical likelihood of a single coupling event. Additionally, lower reaction temperatures and shorter reaction times can also favor the mono-arylated product.

Q3: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A3: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as a Buchwald-type ligand (e.g., SPhos, XPhos) is often a robust choice for Suzuki couplings of aryl bromides.[5] Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective and may help to reduce homocoupling.[10]

Q4: My this compound is not very soluble in the reaction mixture. What can I do?

A4: Solubility issues with nonpolar substrates are common. Consider using a higher boiling point, less polar solvent like toluene or dioxane.[6] A mixture of solvents, such as toluene/water or dioxane/water, can sometimes be beneficial as the water helps to dissolve the inorganic base.[6] In extreme cases of insolubility, techniques like solid-state mechanochemistry (ball milling) can be an alternative to traditional solution-phase synthesis.[6]

Quantitative Data Summary

The following tables provide representative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the effect of different reaction parameters on product distribution and the formation of the homocoupling byproduct.

Table 1: Effect of Catalyst and Ligand on Product Distribution

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)Homocoupling (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012651510
2Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1001275105
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1008855<2
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene110690<2<1

Conditions: this compound (1.0 equiv), Phenylboronic acid (1.1 equiv), Base (2.0 equiv).

Table 2: Effect of Base and Solvent on Homocoupling

EntryCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling (%)
1Pd(OAc)₂/SPhos (2/4)K₂CO₃Toluene/H₂O1008808
2Pd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O1008883
3Pd(OAc)₂/SPhos (2/4)Cs₂CO₃Dioxane100892<2
4Pd(OAc)₂/SPhos (2/4)NaOtBuTHF80107512

Conditions: this compound (1.0 equiv), Phenylboronic acid (1.1 equiv).

Experimental Protocols

Representative Protocol for Mono-arylation of this compound

This protocol provides a general procedure for the selective mono-arylation of this compound with an arylboronic acid.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-1-bromo-5-chlorobenzene.[11]

Visualizations

Suzuki_Homocoupling_Troubleshooting start High Homocoupling Observed cause1 Presence of Oxygen? start->cause1 cause2 Using Pd(II) Precatalyst? cause1->cause2 No solution1 Thoroughly Degas Solvents (Sparge or Freeze-Pump-Thaw) cause1->solution1 Yes solution2 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) cause2->solution2 Yes solution4 Optimize Ligand (Bulky, Electron-Rich) cause2->solution4 No solution3 Add Mild Reducing Agent solution2->solution3

Caption: Troubleshooting workflow for addressing high homocoupling.

Suzuki_Reaction_Pathway cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Homocoupling Side Reaction A This compound E Desired Product (Aryl-substituted dibromochlorobenzene) A->E Oxidative Addition, Transmetalation, Reductive Elimination B Arylboronic Acid B->E C Pd(0) Catalyst C->E D Base D->E F Arylboronic Acid I Homocoupled Biaryl F->I G Arylboronic Acid G->I H Pd(II) Species / O2 H->I

Caption: Desired Suzuki pathway vs. homocoupling side reaction.

References

effect of solvent and base on the reactivity of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-chlorobenzene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during cross-coupling reactions with this versatile substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am trying to perform a selective mono-functionalization on this compound. Which bromine is more reactive?

A1: In palladium-catalyzed cross-coupling reactions, the two bromine atoms in this compound are chemically equivalent due to the molecule's symmetry. Therefore, achieving selective mono-arylation at one specific bromine over the other is generally not feasible and will typically result in a statistical mixture of mono- and di-substituted products. The primary challenge lies in controlling the reaction to favor mono-substitution over di-substitution.

Q2: My Suzuki-Miyaura coupling reaction is giving low yields of the desired mono-arylated product and a significant amount of the di-arylated byproduct. How can I improve the selectivity for mono-arylation?

A2: Achieving high selectivity for mono-arylation requires careful control of reaction conditions to disfavor the second coupling event. Here are several strategies:

  • Stoichiometry: Use a slight excess of this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of the dibromochloro-benzene). This ensures the boronic acid is the limiting reagent, reducing the likelihood of a second coupling.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to an optimal level. Lowering the reaction temperature can also help improve selectivity by slowing down the overall reaction rate, making it easier to stop at the mono-substituted stage.

  • Catalyst and Ligand Choice: A less reactive catalyst system may favor mono-coupling. For instance, using a less electron-rich phosphine (B1218219) ligand could slow down the second oxidative addition.

Troubleshooting Low Yield and Selectivity in Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
Low Yield Inactive catalystUse a pre-activated palladium(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) source.
Impure reagentsEnsure boronic acid, solvent, and base are pure and anhydrous.
Inappropriate baseThe base may be too weak to efficiently form the borate (B1201080) species. Consider a stronger base, but be mindful of substrate compatibility.
Poor Selectivity Reaction conditions too harshLower the reaction temperature and shorten the reaction time.
(Di-substitution)Incorrect stoichiometryUse an excess of this compound.
Side Reactions Protodeboronation of boronic acidUse anhydrous solvents and consider using potassium phosphate (B84403) (K₃PO₄) as the base.
(Homocoupling)Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

Q3: I am attempting a Sonogashira coupling with this compound. What are the key factors for achieving a successful reaction?

A3: For a successful Sonogashira coupling, the choice of base and the exclusion of oxygen are critical.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is typically used. It acts as both a base and a solvent in many cases. The base is crucial for the deprotonation of the terminal alkyne.

  • Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst like CuI is common and often accelerates the reaction. However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the palladium catalyst. It is essential to use degassed solvents and maintain an inert atmosphere (argon or nitrogen).

Q4: In my Buchwald-Hartwig amination, I am observing significant hydrodehalogenation (reduction of the C-Br bond) instead of C-N bond formation. What could be the cause?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. Several factors can contribute to this:

  • Moisture: Water can act as a proton source. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Base: The choice of base can influence the extent of hydrodehalogenation. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but if hydrodehalogenation is a major issue, screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be beneficial.

  • Ligand: The ligand plays a crucial role in promoting the desired C-N reductive elimination over competing pathways. Using bulky, electron-rich biaryl phosphine ligands is generally recommended for amination of aryl bromides.

Data Presentation

The following tables summarize the effects of different solvents and bases on the yield of mono-substituted products in cross-coupling reactions with substrates similar to this compound. This data is intended to be illustrative and serve as a starting point for reaction optimization.

Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling of Aryl Bromides

EntrySolventBaseTemperature (°C)Yield (%)
1Toluene/H₂ONa₂CO₃100Moderate
21,4-Dioxane (B91453)/H₂OK₂CO₃90Good
31,4-Dioxane/H₂OK₃PO₄80High
4DMF/H₂OK₂CO₃100Good

Data is representative of typical results found in the literature for similar substrates.

Table 2: Effect of Base on Sonogashira Coupling of Aryl Bromides

EntryBaseSolventTemperature (°C)Yield (%)
1TriethylamineDMF80Good
2DiisopropylamineToluene90Good
3PiperidineDMF50High
4Cs₂CO₃Acetonitrile110Moderate

Data is representative of typical results found in the literature for similar substrates.

Table 3: Effect of Solvent and Base on Buchwald-Hartwig Amination of Aryl Bromides

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneNaOtBu100High
21,4-DioxaneCs₂CO₃100Good
3THFLHMDS80High
4t-BuOHK₂CO₃120Moderate

Data is representative of typical results found in the literature for similar substrates.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol aims to achieve selective mono-arylation at one of the C-Br positions.

Reagents:

  • This compound (1.2 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.

  • Upon consumption of the arylboronic acid, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mono-Sonogashira Coupling

This protocol is for the mono-alkynylation of this compound.

Reagents:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3 mL, degassed)

  • DMF (3 mL, degassed)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and DMF via syringe.

  • Add the terminal alkyne.

  • Stir the reaction mixture at 80 °C for 6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Mono-Buchwald-Hartwig Amination

This protocol outlines the mono-amination of this compound.

Reagents:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows and logical relationships for troubleshooting common issues in cross-coupling reactions with this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->check_reagents Initial Check check_catalyst Assess Catalyst Activity (Pre-activation, Ligand Integrity) check_reagents->check_catalyst Reagents OK sol_reagents Purify/Replace Reagents check_reagents->sol_reagents Issue Found check_atmosphere Ensure Inert Atmosphere (Degassing, Argon/Nitrogen) check_catalyst->check_atmosphere Catalyst OK sol_catalyst Use Pre-catalyst/New Ligand check_catalyst->sol_catalyst Issue Found check_conditions Evaluate Reaction Conditions (Temperature, Time, Concentration) check_atmosphere->check_conditions Atmosphere OK sol_atmosphere Improve Degassing Technique check_atmosphere->sol_atmosphere Issue Found optimize Systematically Optimize (Screen Solvents, Bases, Ligands) check_conditions->optimize Conditions OK sol_conditions Increase Temperature/Concentration check_conditions->sol_conditions Issue Found

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Selective_Mono_Arylation_Workflow start Goal: Selective Mono-Arylation step1 Reaction Setup: - this compound (1.2-1.5 eq) - Arylboronic Acid (1.0 eq) - Pd Catalyst & Ligand - Base - Degassed Solvent start->step1 step2 Reaction Execution: - Heat to moderate temperature (e.g., 80-90°C) - Monitor closely by TLC/GC-MS step1->step2 decision Is Arylboronic Acid Consumed? step2->decision step3 Work-up: - Quench reaction - Extraction - Drying decision->step3 Yes troubleshoot Troubleshoot: - Adjust Stoichiometry - Lower Temperature - Change Catalyst/Ligand decision->troubleshoot No / Di-substitution observed step4 Purification: - Column Chromatography step3->step4 product Isolated Mono-arylated Product step4->product troubleshoot->step1

Caption: Experimental workflow for achieving selective mono-arylation.

Technical Support Center: Reactions Involving 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-chlorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: this compound is a polyhalogenated aromatic compound. The reactivity of the halogens in metal-catalyzed cross-coupling, Grignard formation, and metal-halogen exchange reactions generally follows the order I > Br > Cl.[1][2] Therefore, the two bromine atoms are the primary sites for reaction, while the chlorine atom is significantly less reactive and typically remains intact under conditions selective for bromides.

Q2: Which C-Br bond will react first in a mono-substitution reaction?

A2: In this compound, the two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a mono-substitution reaction will occur at either the C1 or C3 position without preference, leading to a single statistical product. Regioselectivity becomes a critical consideration only after the first substitution breaks this symmetry.

Q3: What are the main categories of scale-up challenges for reactions with this compound?

A3: The primary scale-up challenges fall into three categories:

  • Thermal Management: Many key reactions, such as Grignard formation and lithiation, are highly exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, increased impurity formation, or dangerous thermal runaway events.[3][4]

  • Mass Transfer and Mixing: Achieving uniform mixing of reagents, catalysts, and substrates in large volumes is difficult. Poor mixing can cause localized concentration gradients ("hot spots"), leading to inconsistent reaction progress and the formation of byproducts like Wurtz or homocoupling impurities.[3]

  • Process Safety and Control: Handling pyrophoric reagents like n-butyllithium or managing the initiation phase of Grignard reactions requires stringent safety protocols and specialized equipment at scale to prevent accidents.[4][5]

Q4: What are the most common impurities seen when scaling up Suzuki-Miyaura reactions with this compound?

A4: Common impurities include:

  • Homocoupling Products: Formation of biphenyls from the boronic acid coupling with itself.

  • Dehalogenated Starting Material: Reduction of a C-Br bond to a C-H bond.

  • Protiodeboronation: The boronic acid reacting with residual water or protic solvents.

  • Residual Palladium: The final product may contain traces of the palladium catalyst, which is often a critical impurity for pharmaceutical applications and requires specific removal steps.[6]

Troubleshooting Guides

Issue 1: Low or Stalled Conversion in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura reaction with this compound works well at the 1g scale, but conversion is low and slow at the 100g scale. What should I investigate?

Answer: This is a common scale-up issue. A systematic troubleshooting approach is recommended. Key areas to investigate include catalyst activity, mixing efficiency, and temperature control.

Start Low Conversion Observed at Scale Catalyst Evaluate Catalyst System Start->Catalyst Mixing Assess Mixing & Mass Transfer Start->Mixing Temp Verify Thermal Control Start->Temp Reagents Check Reagent Quality & Stoichiometry Start->Reagents Cat_Q1 Is Pd precatalyst fully activated to Pd(0)? Catalyst->Cat_Q1 Cat_Q2 Is catalyst deactivating (e.g., Pd black)? Catalyst->Cat_Q2 Mix_Q1 Is agitation speed sufficient for reactor geometry? Mixing->Mix_Q1 Mix_Q2 Are solids (base, boronic acid) fully suspended/dissolved? Mixing->Mix_Q2 Temp_Q1 Is internal temperature uniform? Are there hot spots? Temp->Temp_Q1 Reagent_Q1 Is base quality sufficient? Is degassing complete? Reagents->Reagent_Q1 Cat_A1 Consider pre-activation step or alternative precatalyst. Cat_Q1->Cat_A1 Cat_A2 Improve degassing. Increase ligand:Pd ratio. Use more robust ligand (e.g., Buchwald-type). Cat_Q2->Cat_A2 Mix_A1 Increase RPM. Evaluate impeller type (e.g., pitched-blade vs. anchor). Mix_Q1->Mix_A1 Mix_A2 Increase solvent volume. Use a base with better solubility (e.g., K3PO4 vs K2CO3). Mix_Q2->Mix_A2 Temp_A1 Improve mixing. Use a jacketed reactor with better heat transfer fluid circulation. Temp_Q1->Temp_A1 Reagent_A1 Use fresh, high-purity base. Implement rigorous sparging with N2/Ar. Reagent_Q1->Reagent_A1

Caption: Troubleshooting workflow for low conversion in scaled-up cross-coupling reactions.
Issue 2: Poor Selectivity and High Impurity in Grignard/Lithiation Reactions

Question: When scaling up a metal-halogen exchange on this compound, I'm seeing significant amounts of Wurtz-type coupling and other byproducts. How can I improve selectivity?

Answer: Poor selectivity at scale is often linked to inadequate temperature control and slow reagent addition, leading to localized high concentrations of the reactive organometallic intermediate.

Key Factors for Improving Selectivity:
  • Temperature Control: The reaction is highly exothermic. The reduced surface-area-to-volume ratio of large reactors makes heat removal less efficient.[4] Ensure your cooling system can handle the heat load. Cryogenic conditions (e.g., -78 °C for lithiation) are harder to maintain at scale and require specialized equipment.[7]

  • Addition Rate: The organolithium or magnesium metal must be added slowly and sub-surface to prevent accumulation. A localized excess of the organometallic reagent can lead to reaction with unreacted aryl bromide (Wurtz coupling).[3]

  • Solvent Choice: The choice of solvent affects the solubility and reactivity of the organometallic species. For lithiation, THF can accelerate the reaction but may also be attacked at higher temperatures. Using a less reactive co-solvent like heptane (B126788) can be beneficial.[8]

  • Material Quality: Ensure all reagents and solvents are scrupulously dry. Water will quench the organometallic reagent, reducing yield and potentially causing safety hazards during workup.[9] Glassware must be flame- or oven-dried and the reaction run under a strictly inert atmosphere (Argon or Nitrogen).[9]

Data Presentation: Impact of Scale on Reaction Parameters

The following table provides representative data illustrating common changes observed when scaling up an exothermic organometallic reaction. Note that specific values will vary based on the exact reaction and equipment.

ParameterLab Scale (100 mL flask)Pilot Scale (50 L Reactor)Key Scale-Up Challenge
Reagent Addition Time 5 minutes (via syringe)1 - 2 hours (via dosing pump)Controlling exotherm; preventing localized concentration.
Max Internal Temp (°C) -70 °C (Dry Ice/Acetone)-55 °C (Cryogenic Unit)Heat removal is less efficient; larger thermal mass.
Temperature Deviation ± 2 °C± 8 °CSlower thermal response and potential for hot spots.
Typical Yield 90%75-80%Increased potential for side reactions due to mixing/temp issues.
Wurtz Impurity < 2%5 - 10%Directly related to localized high concentrations of reagents.

Experimental Protocols

Protocol 1: Kilogram-Scale Selective Mono-Grignard Formation and Quench

This protocol is an illustrative example for the preparation of (3-Bromo-5-chlorophenyl)magnesium bromide on a multi-kilogram scale, followed by an electrophilic quench. Warning: This reaction is highly exothermic and requires specialized equipment and trained personnel.

Equipment:

  • 100 L glass-lined reactor with a jacketed cooling system, pitched-blade turbine agitator, reflux condenser, nitrogen inlet, and temperature probe.

  • 20 L dosing vessel connected to the reactor via a dip tube for subsurface addition.

Materials:

  • Magnesium turnings (1.05 kg, 43.2 mol)

  • This compound (10.0 kg, 37.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (50 L)

  • Iodine (one small crystal, ~1 g)

  • Electrophile (e.g., Iodine for iodination) (4.7 kg, 18.5 mol, for 50% theoretical quench)

Procedure:

  • Reactor Preparation: Flame-dry all glassware and ensure the reactor is clean, dry, and inert. Charge the reactor with magnesium turnings and the iodine crystal under a strong nitrogen purge.

  • Initiation: Add 5 L of anhydrous THF to the reactor. In the dosing vessel, prepare a solution of this compound (1.0 kg, 3.7 mol) in 5 L of anhydrous THF.

  • Add ~200 mL of the aryl bromide solution to the magnesium suspension. The mixture should warm, and the iodine color should fade, indicating initiation. If no initiation occurs, gentle warming of the reactor jacket to 30-35°C may be required.

  • Dosing: Once initiation is confirmed (exotherm observed), begin the slow, subsurface addition of the remaining this compound solution (9.0 kg in 40 L THF) over 4-6 hours. Maintain the internal temperature between 35-45°C using the jacket cooling system. The reaction is highly exothermic; the addition rate is the primary means of temperature control.

  • Completion: After the addition is complete, maintain the reaction temperature at 40°C for an additional 2 hours to ensure all magnesium is consumed.

  • Quench: Cool the reactor to -10°C. Slowly add a solution of the electrophile (e.g., iodine) in THF over 1-2 hours, keeping the temperature below 0°C.

  • Workup: Once the quench is complete, slowly add saturated aqueous ammonium (B1175870) chloride solution to the reactor to quench any remaining Grignard reagent. This process is also exothermic and requires careful temperature control.

cluster_prep Reactor Preparation cluster_initiation Initiation cluster_dosing Controlled Dosing cluster_quench Electrophilic Quench p1 Charge Reactor with Mg & I2 under N2 p2 Add initial 5L THF p1->p2 i1 Prepare Aryl Bromide solution in dosing vessel i2 Add small aliquot (~200mL) to reactor i1->i2 i3 Confirm exotherm & disappearance of I2 color i2->i3 d1 Begin slow, subsurface addition of remaining aryl bromide solution i3->d1 d2 Maintain T(internal) = 35-45°C (4-6 hours) d1->d2 d3 Stir for 2h post-addition d2->d3 q1 Cool reactor to -10°C d3->q1 q2 Slowly add electrophile solution (maintain T < 0°C) q1->q2 reagents Ar-Br (1,3-Dibromo- 5-chlorobenzene) Br Cl Br organolithium Ar-Li (Organolithium Intermediate) Li Cl Br reagents:f0->organolithium:f0 Metal-Halogen Exchange (-78°C, THF) byproduct n-BuBr reagents:f0->byproduct nBuLi n-BuLi nBuLi->organolithium:f0 product Product (Ar-E) E Cl Br organolithium:f0->product:f0 Electrophilic Quench electrophile Electrophile (E+) electrophile->product:f0

References

dehalogenation as a side reaction in 1,3-Dibromo-5-chlorobenzene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the chemistry of 1,3-Dibromo-5-chlorobenzene, with a specific focus on dehalogenation as a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of this compound, this side reaction is problematic as it leads to the formation of undesired byproducts such as 1-bromo-3-chlorobenzene (B44181), 1,3-dibromobenzene (B47543), chlorobenzene, and even benzene. This reduces the yield of the desired product and complicates the purification process.

Q2: Which of the halogens on this compound is most likely to be removed during a reaction?

A2: In most catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond. Therefore, one or both of the bromine atoms are more susceptible to both the desired reaction and undesired dehalogenation. Selective reaction at one of the two equivalent bromine sites is often challenging, and controlling the reaction to prevent dehalogenation is a key consideration.

Q3: What are the common types of reactions where dehalogenation of this compound is observed as a side reaction?

A3: Dehalogenation is a frequent side reaction in a variety of metal-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of biaryls.

  • Buchwald-Hartwig Amination: Formation of aryl amines.

  • Sonogashira Coupling: Formation of aryl alkynes.

  • Grignard Reagent Formation: Preparation of organomagnesium compounds.

  • Lithiation Reactions: Formation of organolithium species.

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Byproducts in Suzuki-Miyaura Coupling

Symptoms:

  • GC-MS or LC-MS analysis of the crude reaction mixture shows the presence of 1-bromo-3-chlorobenzene and/or 1,3-dibromobenzene in significant quantities.

  • The yield of the desired mono- or di-arylated product is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Palladium Catalyst Choice Use a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination over the dehalogenation pathway.
Base Strength and Type A strong base can sometimes promote dehalogenation. Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu.
Solvent as a Hydride Source Solvents like alcohols can act as hydride donors, leading to dehalogenation. Use anhydrous, aprotic solvents such as toluene (B28343), dioxane, or THF.
Reaction Temperature and Time High temperatures and long reaction times can increase the likelihood of side reactions. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.
Water Content While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can contribute to dehalogenation. Use a carefully controlled amount of degassed water.

Experimental Protocol to Minimize Dehalogenation in Suzuki-Miyaura Coupling:

  • Reagents:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Add the anhydrous, degassed toluene.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Dehalogenation During Buchwald-Hartwig Amination

Symptoms:

  • The desired amino-substituted product is contaminated with dehalogenated arenes.

  • The reaction stalls or gives a low yield of the C-N coupled product.

Possible Causes & Solutions:

CauseRecommended Solution
Ligand Choice As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands are crucial. Ligands like Josiphos or Buchwald's second-generation ligands can be effective.
Base Selection Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is commonly used, but if dehalogenation is severe, switching to a weaker base like Cs₂CO₃ might be beneficial, although it may require higher temperatures.
Reaction Conditions Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can interfere with the catalytic cycle and promote side reactions.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

  • Reagents:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Josiphos ligand (0.024 mmol, 2.4 mol%)

    • NaOtBu (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, the Josiphos ligand, and NaOtBu.

    • Add the this compound and the amine.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic phase, concentrate, and purify by chromatography.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired reaction pathway versus the competing dehalogenation side reaction in a typical palladium-catalyzed cross-coupling reaction.

G start Dehalogenation Observed ligand Change Ligand (bulky, electron-rich) start->ligand base Modify Base (milder, non-nucleophilic) ligand->base Still an issue end Problem Solved ligand->end Resolved solvent Change Solvent (anhydrous, aprotic) base->solvent Still an issue base->end Resolved temp Lower Temperature solvent->temp Still an issue solvent->end Resolved temp->end Resolved

Technical Support Center: Workup Procedures for Grignard Reactions of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for Grignard reactions involving 1,3-Dibromo-5-chlorobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the quenching and purification of these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with this compound?

A1: The main challenges arise from the presence of multiple halogen atoms with differing reactivity (Br vs. Cl). This can lead to several potential issues:

  • Selective Grignard Formation: Achieving selective formation of the Grignard reagent at one of the bromine positions while leaving the other bromine and the chlorine untouched can be difficult. The reactivity order for Grignard formation is generally I > Br > Cl.

  • Di-Grignard Formation: The formation of a di-Grignard reagent, where magnesium inserts at both bromine positions, is a possibility, which can lead to undesired products.

  • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide to form a biphenyl (B1667301) derivative.[1][2]

Q2: What are the standard quenching agents for Grignard reactions, and which is recommended for reactions of this compound?

A2: Common quenching agents include water, dilute acids (e.g., HCl, H₂SO₄), and saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[3]

  • Water: Reacts vigorously and exothermically with unreacted Grignard reagent.[1]

  • Dilute Acids: Effectively neutralize the reaction and dissolve the magnesium salts. However, a strong acid might be unsuitable if the product is acid-sensitive.

  • Saturated Aqueous NH₄Cl: A milder quenching agent that is often preferred for acid-sensitive products. It can sometimes lead to the formation of emulsions during workup.[4]

For reactions of this compound, a cautious quench with saturated aqueous NH₄Cl is often a good starting point, especially if the subsequent functional group is acid-labile. If emulsions are a problem, a dilute acid quench can be employed.

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A3: Wurtz coupling is a common side reaction where the Grignard reagent couples with the starting halide.[1][2] To minimize this:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of the Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can increase the rate of side reactions.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the reaction of the halide with the magnesium surface rather than with the formed Grignard reagent.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction fails to initiate - Magnesium surface is passivated by an oxide layer.- Traces of water in glassware or solvent.- Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[5]- Flame-dry all glassware under vacuum and use anhydrous solvents.[6]
Low yield of desired product - Incomplete Grignard formation.- Wurtz coupling side reaction.- Reaction with atmospheric CO₂ or oxygen.- Ensure all magnesium has reacted before proceeding.- Follow strategies to minimize Wurtz coupling (see FAQ).- Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Formation of a thick precipitate during quenching - Precipitation of magnesium salts (Mg(OH)X).- Add more of the quenching solution (e.g., dilute acid) with vigorous stirring until the salts dissolve.[1]
Emulsion formation during extraction - Formation of finely dispersed magnesium salts, especially when using NH₄Cl for quenching.- Add a small amount of dilute strong acid (e.g., 1M HCl) to break the emulsion, being mindful of product stability.- Brine washes can also help to break emulsions.- Filtration through a pad of Celite may be necessary in persistent cases.
Presence of a biphenyl impurity in the final product - Wurtz coupling reaction.- Purify the crude product by trituration with a non-polar solvent like petroleum ether or hexanes, in which the biphenyl is more soluble than the desired more polar product.[7][8] Column chromatography can also be effective.[7]
Formation of di-Grignard or a mixture of mono-Grignard reagents - High reactivity of both bromine atoms.- Use a stoichiometric amount of magnesium (1 equivalent) to favor mono-Grignard formation.- Consider a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures for better selectivity.[9]

Experimental Protocols

Protocol 1: General Procedure for Quenching with Saturated Aqueous Ammonium Chloride
  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C. Continue the addition until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[9]

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Quenching with Dilute Hydrochloric Acid
  • Preparation of Quenching Solution: Prepare a beaker with crushed ice and add 1 M hydrochloric acid.

  • Quenching: Slowly and carefully pour the Grignard reaction mixture onto the ice/acid mixture with stirring. This should be done in a fume hood as the reaction can be vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. If any solids are present, add more ether and acid until they dissolve. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

The following table summarizes representative yields for the formation of Grignard reagents from various polyhalogenated aromatic compounds, followed by trapping with an electrophile. This data can serve as a benchmark for what to expect in similar reactions with this compound.

SubstrateGrignard Formation ConditionsTrapping ElectrophileYield of Trapped Product (%)
1-Bromo-3,5-dichlorobenzenei-PrMgCl·LiCl, THF, -15 °C, 0.5 hVarious electrophiles~94
1,4-Dibromobenzenei-PrMgCl, THF, -15 to 0 °C, 1.5 hVarious electrophiles85-95
1-Bromo-4-chlorobenzenei-PrMgCl, THF, -10 °C, 1 hVarious electrophiles>90

Data adapted from similar substrates to provide a reasonable expectation for reactions of this compound.[10]

Visualizations

Grignard_Workup_Workflow General Grignard Reaction Workup Workflow start Completed Grignard Reaction Mixture cool Cool to 0 °C in Ice Bath start->cool quench Slowly Add Quenching Agent (e.g., sat. aq. NH4Cl or dilute HCl) cool->quench extract Extract with Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification (Column Chromatography, Recrystallization, or Trituration) crude_product->purify final_product Pure Product purify->final_product

Caption: A generalized workflow for the workup of a Grignard reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Grignard Reactions low_yield Low Yield Observed check_initiation Was reaction initiation confirmed? (exotherm, color change) low_yield->check_initiation no_initiation Problem: Failed Initiation check_initiation->no_initiation No check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes activate_mg Solution: Activate Mg (Iodine, 1,2-dibromoethane, crushing) no_initiation->activate_mg wet_reagents Problem: Reagent Quenching by Water check_conditions->wet_reagents No check_side_reactions Is biphenyl byproduct observed? check_conditions->check_side_reactions Yes dry_reagents Solution: Use flame-dried glassware and anhydrous solvents wet_reagents->dry_reagents wurtz_coupling Problem: Wurtz Coupling check_side_reactions->wurtz_coupling Yes incomplete_reaction Problem: Incomplete Reaction check_side_reactions->incomplete_reaction No minimize_wurtz Solution: Slow halide addition, maintain gentle reflux wurtz_coupling->minimize_wurtz ensure_completion Solution: Ensure all Mg is consumed before workup incomplete_reaction->ensure_completion

Caption: A logical decision tree for troubleshooting low yields.

References

impact of reaction temperature on the selectivity of 1,3-Dibromo-5-chlorobenzene couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-chlorobenzene in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the impact of reaction temperature on selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1] For this compound, the two carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the basis for achieving selective functionalization.

Q2: Is it possible to selectively react only one of the bromine atoms?

A2: Yes, selective mono-arylation or mono-amination at one of the C-Br positions is achievable. This typically requires careful control of reaction conditions, including stoichiometry of the coupling partner (usually 1.0-1.2 equivalents), catalyst loading, and reaction temperature. Lower temperatures generally favor mono-substitution.

Q3: How does reaction temperature influence the selectivity of the coupling reaction?

A3: Reaction temperature is a critical parameter for controlling selectivity.

  • Low to Moderate Temperatures (e.g., Room Temperature to 80 °C): These conditions typically favor the selective activation of the more reactive C-Br bonds over the C-Cl bond.[2][3][4] This is the ideal range for achieving mono- or di-bromo-selective couplings.

  • High Temperatures (e.g., >100 °C): Higher temperatures increase the reaction rate but can decrease selectivity.[5] At elevated temperatures, the energy barrier for the oxidative addition of the less reactive C-Cl bond can be overcome, potentially leading to a mixture of products where the chlorine has also been substituted.[1]

Q4: I am observing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-substituted product?

A4: To favor mono-substitution, you should adjust your reaction conditions to be less forcing.

  • Stoichiometry: Use a strict 1:1 ratio of this compound to your coupling partner.

  • Temperature: Lower the reaction temperature. If you are running the reaction at 80 °C, try 60 °C or even room temperature, though this may require a longer reaction time.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the di-substituted product.

Q5: My reaction is also substituting the chlorine atom. What should I do?

A5: Reaction at the C-Cl position indicates that the reaction conditions are too harsh. To prevent this:

  • Reduce Temperature: This is the most critical factor. Lowering the temperature will significantly disfavor the activation of the C-Cl bond.

  • Catalyst and Ligand Choice: Some catalyst systems are more active and may require milder conditions. Consider screening different ligands that promote C-Br activation at lower temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading.2. Reaction temperature is too low.3. Inappropriate base, solvent, or ligand.1. Use a fresh, active catalyst or precatalyst. Increase catalyst loading incrementally.2. Gradually increase the reaction temperature in 10-20 °C increments. For Suzuki reactions, temperatures around 80-100 °C are common, while Sonogashira couplings can sometimes proceed at room temperature.[3][6]3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene (B28343), DMF).
Poor Selectivity (Di-bromination instead of mono-bromination) 1. Stoichiometry of the coupling partner is greater than 1:1.2. Reaction temperature is too high or reaction time is too long.1. Use a precise 1:1 molar ratio of reactants.2. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS, stopping it upon consumption of the starting material.
Poor Selectivity (Reaction at C-Cl bond) 1. Reaction conditions are too harsh (high temperature).2. The chosen catalyst/ligand system is too reactive.1. Significantly reduce the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate for C-Br coupling.2. Consider a less reactive catalyst system. For instance, some phosphine (B1218219) ligands are known to favor C-Br activation under milder conditions.
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture.2. For Suzuki reactions, degradation of the boronic acid.1. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and use degassed solvents.2. Use high-purity boronic acids and consider using a slight excess (1.1-1.2 equivalents).

Impact of Temperature on Selectivity: Expected Outcomes

The following tables summarize the expected product distribution based on general principles of cross-coupling reactivity. Actual results will vary depending on the specific reaction type (Suzuki, Sonogashira, etc.), catalyst, ligand, base, and solvent used.

Table 1: Expected Selectivity in Mono-Coupling Reactions (1 equivalent of coupling partner)

Reaction TemperatureMajor ProductMinor Product(s)Potential Byproduct(s)
Low (RT - 60 °C) Mono-bromo coupled productUnreacted starting materialHomocoupled product
Moderate (60 - 100 °C) Mono-bromo coupled productDi-bromo coupled productHomocoupled product
High (> 100 °C) Mixture of mono- and di-bromo coupled productsChloro-coupled productsHomocoupled and degradation products

Table 2: Expected Selectivity in Di-Coupling Reactions (2 equivalents of coupling partner)

Reaction TemperatureMajor ProductMinor Product(s)Potential Byproduct(s)
Moderate (80 - 100 °C) Di-bromo coupled productMono-bromo coupled productHomocoupled product
High (> 100 °C) Di-bromo coupled productTri-substituted (Br, Br, Cl) productHomocoupled and degradation products

Experimental Protocols

The following are generalized starting procedures. Optimization will be necessary for specific substrates and desired outcomes.

General Protocol for Selective Suzuki-Miyaura Mono-Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL).

  • Reaction: Stir the mixture at a controlled temperature (start with 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF, 10 mL) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki protocol.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to a controlled temperature (start with 80-100 °C).

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki protocol.

Visualizations

G cluster_0 Reaction Conditions cluster_1 Potential Outcomes Temp Temperature Mono_Br Selective Mono-Br Coupling Temp->Mono_Br Low Di_Br Di-Br Coupling Temp->Di_Br Moderate Tri_Sub Tri-Substitution (Br, Br, Cl) Temp->Tri_Sub High Catalyst Catalyst/Ligand Catalyst->Mono_Br Selective Catalyst->Di_Br Active Catalyst->Tri_Sub Highly Active Stoich Stoichiometry Stoich->Mono_Br ~1 equiv. Stoich->Di_Br ~2 equiv. Stoich->Tri_Sub >2 equiv. G cluster_troubleshooting Troubleshooting start Start Experiment conditions Set Initial Conditions: - Low Temperature (e.g., 60-80°C) - 1.1 eq. Coupling Partner - 2-5 mol% Catalyst start->conditions run_rxn Run Reaction & Monitor conditions->run_rxn check_conv Check Conversion & Selectivity run_rxn->check_conv no_rxn Low/No Conversion? check_conv->no_rxn Bad end Desired Product check_conv->end Good low_select Low Selectivity? no_rxn->low_select No inc_temp Increase Temp / Catalyst Loading no_rxn->inc_temp Yes dec_temp Decrease Temp / Time low_select->dec_temp Yes low_select->end No, Acceptable inc_temp->run_rxn dec_temp->run_rxn

References

ligand effects on the rate and yield of 1,3-Dibromo-5-chlorobenzene cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling reactions of 1,3-Dibromo-5-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the factors that influence the rate and yield of these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the cross-coupling of this compound?

A1: The primary challenges include achieving high yields and controlling regioselectivity. The presence of two bromine atoms and one chlorine atom on the aromatic ring means that reactions can potentially occur at multiple sites. The reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl, making the bromine positions more susceptible to oxidative addition in palladium-catalyzed reactions. Controlling mono- versus di-substitution at the bromine positions is another key consideration.

Q2: How do ligands influence the rate and yield of the reaction?

A2: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are frequently employed to enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[1] The choice of ligand can significantly impact the reaction's efficiency, particularly when using less reactive aryl chlorides.[2] Bidentate phosphine ligands like DPPF and BINAP have also been shown to improve reaction rates and yields.[3]

Q3: What is the expected regioselectivity for the cross-coupling of this compound?

A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for carbon-bromine bonds than for carbon-chlorine bonds. Therefore, the reaction is expected to occur selectively at the bromine positions. Between the two bromine atoms at the 1 and 3 positions, electronic and steric factors can influence which site reacts first, although in many cases, a mixture of products or double substitution might be observed if reaction conditions are not carefully controlled.

Q4: Can I achieve selective mono-arylation of this compound?

A4: Achieving selective mono-arylation can be challenging but is often possible by carefully controlling the reaction conditions. This includes using a stoichiometric amount of the coupling partner, lower reaction temperatures, shorter reaction times, and choosing a suitable catalyst system. Ligand selection can also influence the selectivity of the reaction.

Q5: What are common side reactions, and how can they be minimized?

A5: Common side reactions include homocoupling of the boronic acid (in Suzuki-Miyaura coupling), hydrodehalogenation (replacement of a halogen with hydrogen), and formation of palladium black (catalyst decomposition).[2][4] To minimize these, it is crucial to work under an inert atmosphere to exclude oxygen, use high-purity, dry reagents and solvents, and select a robust catalyst system.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-quality palladium source and ligand. For Pd(II) precursors, ensure complete reduction to the active Pd(0) species. Consider using a pre-formed palladium(0) catalyst or a precatalyst.[2]
Poor Ligand Choice Screen a variety of ligands. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective.[1][5]
Inappropriate Base The choice of base is critical. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu). The base's strength and solubility can significantly affect the reaction rate.
Sub-optimal Temperature If the reaction is sluggish, gradually increase the temperature. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.
Reagent Quality Use high-purity this compound and coupling partner. Boronic acids, in particular, can degrade over time. Ensure all reagents and solvents are anhydrous and properly degassed.[4]
Issue 2: Poor Regioselectivity (Reaction at Multiple Sites)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Use milder reaction conditions. Lowering the temperature and reducing the reaction time can favor mono-substitution.
Stoichiometry of Reactants To favor mono-substitution, use a 1:1 ratio of this compound to the coupling partner. An excess of the coupling partner will promote di-substitution.
Ligand Effects The steric and electronic properties of the ligand can influence regioselectivity. Experiment with different ligands to find one that favors the desired isomer.
Issue 3: Formation of Palladium Black (Catalyst Decomposition)
Potential Cause Troubleshooting Steps
High Temperature Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[4]
Ligand Degradation The phosphine ligand may be susceptible to oxidation or degradation. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), if phosphine ligands prove to be unstable under your reaction conditions.

Data Presentation

The following tables provide illustrative data for common cross-coupling reactions. Note that this data is based on typical results for analogous polyhalogenated aromatic compounds and should be used as a starting point for optimization.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (B28343)/H₂O10065
2Pd₂(dba)₃SPhosK₃PO₄Dioxane10085
3Pd(PPh₃)₄-Cs₂CO₃THF/H₂O8078
4PdCl₂(dppf)-Na₂CO₃DMF11088

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of this compound with Morpholine

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂BINAPNaOtBuToluene10075
2Pd₂(dba)₃XPhosLHMDSDioxane9092
3PdCl₂(amphos)-K₃PO₄Toluene11080
4Pd(OAc)₂P(tBu)₃Cs₂CO₃Toluene10088

Table 3: Illustrative Yields for Sonogashira Coupling of this compound with Phenylacetylene

Entry Palladium Source Ligand Co-catalyst Base Solvent Temp (°C) Yield (%)
1PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF6085
2Pd(OAc)₂XPhos-Cs₂CO₃Dioxane8090
3Pd(PPh₃)₄-CuIi-Pr₂NHDMF7088
4PdCl₂(dppf)-CuIEt₃NToluene9082

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.[6]

General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) if applicable.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine (B128534) or diisopropylamine).

  • Add the terminal alkyne (1.1-2.2 equiv.) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar or N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low or No Yield? check_catalyst Check Catalyst Activity and Loading start->check_catalyst Yes check_base Screen Bases (Carbonates, Phosphates, etc.) start->check_base Yes check_purity Verify Reagent Purity start->check_purity Yes screen_ligands Screen Different Ligands (e.g., Buchwald type) check_catalyst->screen_ligands solution Improved Yield screen_ligands->solution optimize_temp Optimize Temperature check_base->optimize_temp optimize_temp->solution degas Ensure Proper Degassing check_purity->degas degas->solution

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Strategies to Minimize Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing the formation of isomeric byproducts. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during chemical synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomeric byproduct formation?

A1: Isomeric byproducts can arise from several factors during a chemical reaction. These are broadly categorized as kinetic versus thermodynamic control, and the inherent selectivity of the reaction.

  • Regioisomers are often formed when a reaction can proceed at different positions on a molecule. The distribution of products is influenced by both electronic and steric effects. For instance, in electrophilic aromatic substitution, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.[1][2][3][4]

  • Stereoisomers (enantiomers and diastereomers) are formed in reactions that create new chiral centers. The ratio of stereoisomers is determined by the relative energies of the transition states leading to each isomer. A lack of effective stereocontrol in the reaction mechanism will lead to a mixture of stereoisomers.

Q2: How do reaction conditions influence the formation of isomeric byproducts?

A2: Reaction conditions play a critical role in determining the ratio of isomeric products. Key parameters include:

  • Temperature: In reactions under thermodynamic control, higher temperatures can favor the formation of the more stable isomer. Conversely, in kinetically controlled reactions, lower temperatures often lead to higher selectivity for the product formed via the lower energy transition state.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting both regioselectivity and stereoselectivity.

  • Catalyst: In catalyzed reactions, the choice of catalyst and chiral ligands is paramount for achieving high stereoselectivity. Impurities or degradation of the catalyst can lead to a decrease in enantiomeric excess.

  • Reagents: The steric bulk and electronic properties of reagents can significantly influence which isomeric product is favored. For example, using a sterically hindered borane (B79455) in hydroboration-oxidation leads to higher regioselectivity.[5]

Q3: What are the most effective methods for separating isomers?

A3: The choice of separation method depends on the type of isomers and the scale of the purification.

  • Chromatography: Flash chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are powerful techniques for separating both regioisomers and stereoisomers. Chiral HPLC and GC, using chiral stationary phases, are specifically designed for the separation of enantiomers.[4]

  • Crystallization: Fractional crystallization can be a highly effective method for separating isomers that have different solubilities in a particular solvent system. This technique is particularly useful for large-scale purifications.[1]

  • Distillation: Fractional distillation is effective for separating isomers with sufficiently different boiling points. However, it is often challenging for isomers with very similar physical properties.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: My electrophilic aromatic substitution reaction is producing a mixture of ortho, meta, and para isomers, with no clear selectivity.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Weakly directing substituent The directing effect of the existing substituent on the aromatic ring may not be strong enough to favor a single isomer. Consider modifying the substituent to be more strongly directing before performing the substitution.
Steric hindrance A bulky substituent may hinder attack at the ortho position, leading to a mixture of ortho and para products. Try using a less bulky directing group if possible.
Reaction temperature is too high In some cases, higher temperatures can lead to a loss of selectivity and the formation of a thermodynamic mixture of products.[1] Try running the reaction at a lower temperature.
Inappropriate Lewis acid catalyst For Friedel-Crafts reactions, the choice and strength of the Lewis acid can influence regioselectivity.[1] Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).

G start Poor Regioselectivity Observed check_substituent Analyze Substituent's Directing Effect start->check_substituent check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Choice start->check_catalyst substituent_weak Is the directing group weak? check_substituent->substituent_weak conditions_temp Is the temperature too high? check_conditions->conditions_temp catalyst_fc Is it a Friedel-Crafts reaction? check_catalyst->catalyst_fc solution_substituent Modify substituent to be more strongly directing. substituent_weak->solution_substituent Yes end_node Improved Regioselectivity substituent_weak->end_node No solution_temp Lower the reaction temperature. conditions_temp->solution_temp Yes conditions_temp->end_node No solution_catalyst Screen different Lewis acids. catalyst_fc->solution_catalyst Yes catalyst_fc->end_node No solution_substituent->end_node solution_temp->end_node solution_catalyst->end_node

Issue 2: Low Enantioselectivity in Asymmetric Catalysis

Problem: My chiral-catalyzed reaction is resulting in a low enantiomeric excess (e.e.).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Impure or degraded chiral ligand/catalyst The purity of the chiral ligand and catalyst is crucial.[7] Verify the purity and enantiomeric excess of the ligand using techniques like chiral HPLC or NMR. Ensure the catalyst has not degraded during storage or handling.
Incorrect catalyst loading The catalyst loading can significantly impact enantioselectivity. Optimize the catalyst loading by running a series of small-scale reactions with varying amounts of the catalyst.
Sub-optimal reaction temperature Temperature can have a profound effect on the enantioselectivity of a reaction.[8] Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
Inappropriate solvent The solvent can influence the conformation of the catalyst-substrate complex.[8] Perform a solvent screen to identify a solvent that enhances enantioselectivity.
Presence of inhibitors Impurities in the substrate or solvent can act as catalyst inhibitors. Purify the substrate and use high-purity, dry solvents.

G start Low Enantiomeric Excess (e.e.) check_catalyst Verify Catalyst/Ligand Integrity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Assess Substrate and Solvent Purity start->check_substrate catalyst_purity Is the catalyst/ligand pure? check_catalyst->catalyst_purity conditions_temp Is the temperature optimized? check_conditions->conditions_temp substrate_purity Are substrate and solvent pure? check_substrate->substrate_purity solution_catalyst Purify ligand, use fresh catalyst. catalyst_purity->solution_catalyst No end_node High Enantiomeric Excess catalyst_purity->end_node Yes solution_temp Screen a range of temperatures. conditions_temp->solution_temp No conditions_temp->end_node Yes solution_substrate Purify substrate, use dry, high-purity solvent. substrate_purity->solution_substrate No substrate_purity->end_node Yes solution_catalyst->end_node solution_temp->end_node solution_substrate->end_node

Data Presentation

Table 1: Effect of Reagent on Regioselectivity in Hydroboration-Oxidation
AlkeneReagent% Boron Addition at C1% Boron Addition at C2
1-HexeneDisiamylborane>99%<1%
1-Hexene9-BBN>99.9%<0.1%
StyreneDisiamylborane98%2%
Styrene9-BBN98.5%1.5%
cis-4-Methyl-2-penteneDisiamylborane97% (at C2)3% (at C3)
cis-4-Methyl-2-pentene9-BBN99.8% (at C2)0.2% (at C3)
Data compiled from scientific literature.[5]
Table 2: Effect of Temperature on Enantiomeric Excess in the Asymmetric Hydrogenation of Acetophenone
CatalystTemperature (°C)Conversion (%)Enantiomeric Excess (e.e., %)
Ru(II)-p-cymene complex20>9985
Ru(II)-p-cymene complex30>9992
Ru(II)-p-cymene complex40>9995
Ru(II)-p-cymene complex50>9991
Data is illustrative and based on trends observed in the literature.[8]

Experimental Protocols

Protocol 1: Separation of Positional Isomers by Fractional Crystallization (Example: 1,4-Dichlorobenzene)

This protocol describes the purification of 1,4-dichlorobenzene (B42874) from a mixture containing its ortho and meta isomers.[1]

Materials:

  • Crude 1,4-dichlorobenzene mixture

  • Ethanol (B145695) or Methanol (reagent grade)

  • Beaker or Erlenmeyer flask

  • Ice bath

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, dissolve the crude 1,4-dichlorobenzene mixture in a minimal amount of hot ethanol or methanol. Stir until all the solid has dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. Once at room temperature, place the flask in an ice bath to induce crystallization of the 1,4-dichlorobenzene. The ortho and meta isomers will preferentially remain in the liquid phase.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the isomeric impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Assess the purity of the recrystallized product by GC or NMR and perform additional recrystallization steps if necessary to achieve the desired purity.

Protocol 2: Separation of Geometric Isomers by Flash Chromatography (Example: cis/trans-Anethole)

This protocol provides a general guideline for the separation of cis and trans isomers of anethole (B165797) using flash column chromatography.

Materials:

  • Crude anethole mixture

  • Silica (B1680970) gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (B1210297) (HPLC grade)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will show good separation between the cis and trans isomers, with the desired isomer having an Rf value of approximately 0.2-0.4. For anethole, a mixture of hexanes and ethyl acetate (e.g., 98:2) is a good starting point.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the least polar solvent mixture to create a well-packed column bed.

  • Sample Loading:

    • Dissolve the crude anethole mixture in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isomer.

  • Purity Confirmation: Confirm the purity and identity of the isolated isomer using GC-MS and NMR spectroscopy.[6]

Mandatory Visualization

G start Isomer Mixture to be Separated check_type What type of isomers? start->check_type type_enantiomers Enantiomers check_type->type_enantiomers Enantiomers type_diastereomers Diastereomers / Regioisomers check_type->type_diastereomers Diastereomers or Regioisomers check_properties Are physical properties significantly different? check_scale What is the scale of purification? check_properties->check_scale Similar Properties method_distillation Fractional Distillation check_properties->method_distillation Boiling Points Differ method_crystallization Fractional Crystallization check_properties->method_crystallization Solubilities Differ check_scale->method_crystallization Large Scale method_chromatography Flash Chromatography / HPLC check_scale->method_chromatography Analytical / Small Scale method_chiral Chiral HPLC / GC type_enantiomers->method_chiral type_diastereomers->check_properties

References

Validation & Comparative

Comparative Reactivity of C-Br vs. C-Cl in 1,3-Dibromo-5-chlorobenzene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 1,3-Dibromo-5-chlorobenzene serves as a versatile building block, offering multiple reaction sites with distinct chemical reactivities. This guide provides an objective comparison of the reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, supported by established chemical principles and representative experimental data, to facilitate its use in sequential and selective synthesis.

The differential reactivity of the C-Br and C-Cl bonds in this compound is primarily governed by the disparity in their bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in the rate-determining steps of many crucial synthetic transformations. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[1][2][3] This trend is a direct consequence of the decreasing ease of oxidative addition to the metal center.[1] This inherent chemoselectivity allows for the preferential reaction at the C-Br positions while leaving the C-Cl position intact for subsequent functionalization under more forcing conditions.[2][4]

Quantitative Data on Halogen Reactivity

The fundamental difference in reactivity can be traced to the bond dissociation energies (BDE) of the respective carbon-halogen bonds on a benzene (B151609) ring. A lower BDE corresponds to a weaker bond that requires less energy to cleave, leading to a faster reaction rate in processes like oxidative addition.

Bond Type (in Aryl Halides)Average Bond Dissociation Energy (kJ/mol)General Reactivity in Cross-Coupling
C-Br ~335High
C-Cl ~400Low
Data compiled from representative values in chemical literature.

This energy difference is the primary reason why palladium catalysts can selectively activate the C-Br bonds in the presence of a C-Cl bond under carefully controlled conditions.

Logical Workflow for Sequential Functionalization

The differential reactivity of the halogen atoms in this compound can be exploited to achieve selective, sequential functionalization. A typical synthetic strategy involves reacting the most labile bond first under mild conditions, followed by reaction at the next most reactive site, and finally, functionalizing the most robust bond under more vigorous conditions.

G cluster_start Starting Material cluster_step1 Step 1: Mild Conditions cluster_step2 Step 2: Standard Conditions cluster_step3 Step 3: Forcing Conditions start This compound reagent1 R¹-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Suzuki Coupling) start->reagent1 product1 1-Bromo-3-R¹-5-chlorobenzene reagent1->product1 Selective C-Br Functionalization reagent2 R²-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Suzuki Coupling) product1->reagent2 product2 1-R²-3-R¹-5-chlorobenzene reagent2->product2 Second C-Br Functionalization reagent3 R³-B(OH)₂ Pd(dba)₂ / Buchwald Ligand High Temp (e.g., Suzuki Coupling) product2->reagent3 product3 1-R²-3-R¹-5-R³-benzene reagent3->product3 C-Cl Functionalization

Caption: Sequential cross-coupling workflow for this compound.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the first and most critical step is the oxidative addition of the aryl halide to the low-valent palladium catalyst. This step is significantly faster for C-Br bonds than for C-Cl bonds.[1] This rate difference allows for high chemoselectivity.

  • C-Br Reactivity: The two C-Br bonds are the primary sites for cross-coupling under standard conditions (e.g., using Pd(PPh₃)₄ as a catalyst). Reaction occurs readily at these positions.

  • C-Cl Reactivity: The C-Cl bond is largely unreactive under conditions optimized for C-Br coupling. To activate the C-Cl bond, more specialized and reactive catalytic systems are required, often involving bulky, electron-rich phosphine (B1218219) ligands (like those developed by Buchwald or Fu) or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[4]

Grignard Reagent Formation

The formation of Grignard reagents involves the insertion of magnesium metal into a carbon-halogen bond. This reaction also shows a preference for the more reactive halogen.

  • C-Br Reactivity: Grignard formation will occur selectively at one of the C-Br bonds. It is possible to form the mono-Grignard reagent, although controlling the formation of di-Grignard species can be challenging and may require specific techniques like halogen-magnesium exchange using a reagent such as isopropylmagnesium chloride.[5][6]

  • C-Cl Reactivity: The C-Cl bond is significantly less reactive towards magnesium insertion and will remain intact under conditions used to form the aryl bromide Grignard reagent.[6]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[7] this compound lacks such activating groups, and therefore, all three halogen atoms are generally inert to nucleophilic aromatic substitution under standard conditions. If a reaction were forced under extreme conditions, the reactivity trend is often the reverse of cross-coupling (C-F > C-Cl > C-Br > C-I), but this is not a synthetically useful pathway for this particular substrate.[8]

Experimental Protocols

The following are representative protocols for achieving selective functionalization of a bromo-chloro aromatic substrate, illustrating the principles discussed above.

Protocol 1: Selective Suzuki-Miyaura Coupling at a C-Br Position

This protocol is adapted for the selective coupling of an arylboronic acid at one of the C-Br positions of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-arylated product.[2]

Protocol 2: Selective Grignard Reagent Formation via Halogen-Magnesium Exchange

This protocol describes the selective formation of a Grignard reagent at a C-Br bond using a halogen-magnesium exchange reaction, which offers better control than using magnesium turnings.

Materials:

  • This compound (1.0 mmol)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.05 eq., 1.3 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

  • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -15 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Slowly add the i-PrMgCl·LiCl solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Stir the mixture at -15 °C for 1-2 hours to allow for complete halogen-magnesium exchange.

  • The resulting Grignard reagent solution is highly reactive and should be used immediately in the subsequent reaction step (e.g., quenching with an electrophile).[5]

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical selective cross-coupling experiment as described in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: This compound, Arylboronic acid, Base p2 Evacuate & Backfill with Inert Gas (3x) p1->p2 r1 Add Degassed Solvents p2->r1 r2 Add Pd(PPh₃)₄ Catalyst r1->r2 r3 Heat to 90-100 °C Monitor by TLC/GC-MS r2->r3 w1 Cool & Quench with Water r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 end end w4->end Isolated Product

Caption: Workflow for selective Suzuki-Miyaura coupling.

References

A Comparative Guide to the Suzuki Coupling of 1,3-Dibromo-5-chlorobenzene and 1,3,5-tribromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers working on the synthesis of complex aromatic compounds, polyhalogenated benzenes serve as versatile scaffolds. This guide provides a detailed comparison of two such building blocks, 1,3-Dibromo-5-chlorobenzene and 1,3,5-tribromobenzene (B165230), in the context of Suzuki coupling reactions, offering insights into their relative reactivity and selectivity. This analysis is supported by established principles of chemical reactivity and illustrative experimental data.

Executive Summary

The performance of this compound and 1,3,5-tribromobenzene in Suzuki coupling is primarily dictated by the number of reactive sites and the inherent reactivity differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl.

This compound offers two reactive C-Br bonds and a significantly less reactive C-Cl bond. This differential reactivity allows for selective mono- or di-arylation at the bromine-bearing positions under controlled conditions, leaving the chlorine atom available for subsequent transformations.

1,3,5-tribromobenzene , with its three equivalent C-Br bonds, presents a platform for the synthesis of C₃-symmetric molecules. Stepwise functionalization to achieve mono-, di-, or tri-substituted products is possible by carefully controlling the stoichiometry of the boronic acid and reaction conditions.

This guide will delve into the specifics of their reactivity, supported by experimental protocols and data, to aid in the strategic selection of these substrates for synthetic campaigns.

Reactivity and Performance Comparison

The key to understanding the differential performance of these two substrates lies in the oxidative addition step of the Suzuki coupling catalytic cycle, which is typically the rate-determining step. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.

For This compound , this means that Suzuki coupling will preferentially occur at the two bromine-substituted positions. Achieving mono-arylation requires careful control of stoichiometry (i.e., using one equivalent or slightly less of the boronic acid). The second Suzuki coupling to form the di-arylated product is also feasible, often requiring more forcing conditions or an excess of the boronic acid and catalyst. The C-Cl bond generally remains intact under standard Suzuki conditions that are effective for C-Br bonds.

In the case of 1,3,5-tribromobenzene , all three C-Br bonds are, in principle, equally reactive. This symmetry is advantageous for the synthesis of 1,3,5-triarylbenzenes in a single step using an excess of the boronic acid. However, achieving selective mono- or di-substitution can be more challenging and often results in a mixture of products. The statistical distribution of products can be influenced by factors such as stoichiometry, catalyst loading, and reaction time.

Data Presentation

The following table summarizes the expected outcomes and provides a qualitative comparison of the two substrates in Suzuki coupling reactions with a generic arylboronic acid.

FeatureThis compound1,3,5-tribromobenzene
Primary Reactive Sites Two C-Br bondsThree C-Br bonds
Secondary Reactive Site One C-Cl bond (less reactive)N/A
Potential Products Mono-arylated, Di-arylatedMono-arylated, Di-arylated, Tri-arylated
Selectivity Control Good for mono- vs. di-arylation at C-BrChallenging for selective mono- or di-arylation
Primary Application Stepwise synthesis of unsymmetrical bi- and terphenylsSynthesis of C₃-symmetric 1,3,5-triarylbenzenes

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions involving polyhalogenated substrates. These should be considered as a starting point and may require optimization for specific substrates and coupling partners.

General Protocol for Mono-arylation of a Polybromoarene

This protocol is designed to favor the mono-substituted product by using a limited amount of the boronic acid.

Materials:

  • Polyhalogenated benzene (B151609) (e.g., this compound or 1,3,5-tribromobenzene) (1.0 mmol)

  • Arylboronic acid (1.0-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the polyhalogenated benzene, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-arylated product.

General Protocol for Poly-arylation of a Polybromoarene

This protocol is designed to achieve exhaustive substitution of all bromine atoms.

Materials:

  • Polyhalogenated benzene (e.g., 1,3,5-tribromobenzene) (1.0 mmol)

  • Arylboronic acid (3.3-3.6 mmol for tri-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, >3 equivalents per C-Br bond)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • Follow steps 1-4 from the mono-arylation protocol, adjusting the stoichiometry of the arylboronic acid and base for the desired number of substitutions.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete conversion of the starting material and any intermediates is observed (monitored by TLC or GC-MS).

  • Follow steps 6-9 from the mono-arylation protocol to work up and purify the poly-arylated product.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Coupling_Reactivity cluster_13DBCB This compound cluster_135TBB 1,3,5-tribromobenzene Start_1 1,3-Dibromo- 5-chlorobenzene Mono_1 Mono-arylated Product (at C-Br) Start_1->Mono_1 + 1 eq. ArB(OH)₂ [Pd], Base Di_1 Di-arylated Product (at C-Br) Mono_1->Di_1 + 1 eq. ArB(OH)₂ [Pd], Base Start_2 1,3,5-tribromobenzene Mono_2 Mono-arylated Product Start_2->Mono_2 + 1 eq. ArB(OH)₂ [Pd], Base Di_2 Di-arylated Product Mono_2->Di_2 + 1 eq. ArB(OH)₂ [Pd], Base Tri_2 Tri-arylated Product Di_2->Tri_2 + 1 eq. ArB(OH)₂ [Pd], Base

Caption: Stepwise Suzuki coupling pathways for the two substrates.

Reactivity_Comparison Reactivity {Reactivity in Suzuki Coupling | C-Br > C-Cl} Substrate_1 This compound C-Br (pos 1) C-Br (pos 3) C-Cl (pos 5) Reactivity->Substrate_1 Governs Selectivity Substrate_2 1,3,5-tribromobenzene C-Br (pos 1) C-Br (pos 3) C-Br (pos 5) Reactivity->Substrate_2 Governs Reactivity

Caption: Reactivity hierarchy of C-X bonds in Suzuki coupling.

Conclusion

Both this compound and 1,3,5-tribromobenzene are valuable and versatile starting materials for the synthesis of complex aromatic molecules via the Suzuki-Miyaura cross-coupling reaction. The choice between these two substrates should be guided by the specific synthetic target.

  • This compound is the substrate of choice for the programmed, stepwise synthesis of unsymmetrical di- and tri-aryl systems, leveraging the significant difference in reactivity between the C-Br and C-Cl bonds.

  • 1,3,5-tribromobenzene is ideal for the efficient synthesis of C₃-symmetric 1,3,5-triarylbenzenes. While selective mono- and di-arylation are possible, they require careful optimization of reaction conditions to overcome the statistical distribution of products.

For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to novel and complex molecular architectures.

A Comparative Guide to the Cross-Coupling of 1,3-Dibromo-5-chlorobenzene with other Dihalobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the strategic functionalization of aromatic rings is paramount. Dihalobenzenes serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides a comparative analysis of the performance of 1,3-dibromo-5-chlorobenzene in palladium-catalyzed cross-coupling reactions, drawing comparisons with other dihalobenzenes to inform substrate selection and reaction design.

The reactivity of halobenzenes in the key oxidative addition step of most cross-coupling catalytic cycles generally follows the trend: I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy of the C-X bond down the halogen group. Consequently, in a molecule like this compound, the carbon-bromine bonds are expected to be significantly more reactive than the carbon-chlorine bond, enabling selective functionalization.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The selective coupling at the C-Br bond in the presence of a C-Cl bond is a well-established strategy. While specific data for this compound is not extensively reported, data from the closely related 1-bromo-3-chloro-5-iodobenzene (B84608) provides valuable insights into the expected reactivity. In this analog, the C-I bond is the most reactive site. For this compound, selective mono- or di-arylation at the bromine-bearing positions is anticipated under controlled conditions.

Table 1: Comparison of Dihalobenzenes in Suzuki-Miyaura Coupling

DihalobenzeneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-DibromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O8012~90 (mono-arylated)[General knowledge]
1,4-DichlorobenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10018~85 (mono-arylated)[General knowledge]
1-Bromo-3-chloro-5-iodobenzeneNaphthylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O902485 (at Iodine)[1]

Note: The data for 1-bromo-3-chloro-5-iodobenzene suggests high selectivity for the most reactive halogen. For this compound, similar selectivity for the C-Br bonds over the C-Cl bond is expected.

A logical workflow for a selective Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow Start Start: Reaction Setup Reactants Combine Dihalobenzene, Boronic Acid, Base Start->Reactants Degas Degas Solvent Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki coupling, the reactivity difference between C-Br and C-Cl bonds allows for selective amination at the brominated positions of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Table 2: Comparison of Dihalobenzenes in Buchwald-Hartwig Amination

DihalobenzeneAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-DibromobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016~95 (mono-aminated)[General knowledge]
1,4-DichlorobenzeneAnilinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH11024~80 (mono-aminated)[General knowledge]
1-Bromo-4-chlorobenzeneIndolePd(OAc)₂ / SPhosK₂CO₃Toluene11024>95 (at Bromine)[General knowledge]

The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps involved in the C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange (Amine Coordination) PdII_Aryl->Ligand_Ex HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ Ligand_Ex->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in many advanced materials and pharmaceutical compounds. The chemoselectivity for the C-Br bond is also exploited in this reaction, allowing for the selective alkynylation of this compound.

Table 3: Comparison of Dihalobenzenes in Sonogashira Coupling

DihalobenzeneAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF654~90 (mono-alkynylated)[General knowledge]
1,4-DichlorobenzenePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane12024~75 (mono-alkynylated)[General knowledge]
1-Bromo-4-chlorobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene706>95 (at Bromine)[General knowledge]

The relationship between the different cross-coupling reactions and the starting dihalobenzene is summarized in the following diagram.

Cross_Coupling_Options Dihalobenzene This compound Suzuki Suzuki-Miyaura (C-C Coupling) Dihalobenzene->Suzuki ArB(OH)₂ Buchwald Buchwald-Hartwig (C-N Coupling) Dihalobenzene->Buchwald R₂NH Sonogashira Sonogashira (C-C Coupling, Alkyne) Dihalobenzene->Sonogashira RC≡CH Biaryl Biaryl Derivative Suzuki->Biaryl Arylamine Arylamine Derivative Buchwald->Arylamine Arylalkyne Arylalkyne Derivative Sonogashira->Arylalkyne

Caption: Cross-coupling options for this compound.

Experimental Protocols

Below are representative experimental protocols for the three major cross-coupling reactions discussed. These are general procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

A mixture of the dihalobenzene (1.0 mmol), arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol) is taken in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added. The mixture is degassed by bubbling argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 80 °C with stirring for 12 hours. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination Protocol

To a flame-dried Schlenk tube is added the dihalobenzene (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst precursor such as Pd₂(dba)₃ (0.01 mmol) and a ligand like BINAP (0.03 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling Protocol

In a Schlenk flask, the dihalobenzene (1.0 mmol), copper(I) iodide (0.04 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous triethylamine (B128534) (5 mL) and the terminal alkyne (1.2 mmol) are added. The reaction mixture is stirred at 65 °C for 4-6 hours. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, and the resulting precipitate is filtered off. The filtrate is concentrated, and the crude product is purified by column chromatography.

References

Spectroscopic Analysis: A Comparative Guide to Confirming Product Structure with 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous confirmation of a product's molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H (proton) and 13C (carbon-13) NMR, stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of NMR data for a target product, Ethyl Acetate, versus a potential isomeric impurity, Methyl Propanoate, showcasing how subtle differences in their spectra allow for definitive structural assignment.

Product Comparison: Ethyl Acetate vs. Methyl Propanoate

While both Ethyl Acetate and Methyl Propanoate share the same molecular formula (C4H8O2) and molecular weight, their distinct structural arrangements give rise to unique NMR spectral fingerprints. The following tables summarize the key quantitative data from 1H and 13C NMR analyses that differentiate these two isomers.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl Acetate 1.25Triplet3H-CH₃ (ethyl)
2.04Singlet3H-C(O)CH₃ (acetyl)
4.12Quartet2H-OCH₂- (ethyl)
Methyl Propanoate 1.15Triplet3H-CH₂CH₃
2.32Quartet2H-C(O)CH₂-
3.67Singlet3H-OCH₃

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Ethyl Acetate 14.2-CH₃ (ethyl)
21.1-C(O)CH₃ (acetyl)
60.5-OCH₂- (ethyl)
171.1C=O (ester)
Methyl Propanoate 9.2-CH₂CH₃
27.6-C(O)CH₂-
51.5-OCH₃
174.4C=O (ester)

The clear distinctions in chemical shifts, multiplicities, and integration values provide unequivocal evidence for the structure of the synthesized product. For instance, the presence of a quartet at ~4.12 ppm and a triplet at ~1.25 ppm in a 2:3 integration ratio is characteristic of an ethyl group attached to an electron-withdrawing atom (oxygen), a key feature of Ethyl Acetate. Conversely, Methyl Propanoate exhibits a singlet for the methoxy (B1213986) group at ~3.67 ppm and a quartet-triplet system further upfield, corresponding to the propionyl group.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural confirmation. The following is a detailed methodology for obtaining high-quality 1H and 13C NMR spectra.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified product for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): For samples with particulate matter, filter the solution through a small plug of glass wool in the pipette to prevent signal broadening.

NMR Data Acquisition (400 MHz Spectrometer):

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a polynomial correction.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Workflow for Spectroscopic Structure Confirmation

The logical flow from a synthesized compound to its confirmed structure using NMR spectroscopy is illustrated in the following diagram.

G Workflow for NMR-based Product Structure Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Chemical Synthesis of Target Product Purification Purification of Crude Product (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation for NMR Purification->SamplePrep H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis Comparison Comparison with Expected & Alternative Structures SpectralAnalysis->Comparison Confirmation Product Structure Confirmed Comparison->Confirmation

Revolutionizing Synthesis: A Mass Spectrometry-Based Guide to 1,3-Dibromo-5-chlorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 1,3-Dibromo-5-chlorobenzene serves as a versatile scaffold for the creation of complex molecular architectures. This guide provides a comparative analysis of common cross-coupling reactions involving this substrate, with a focus on the indispensable role of mass spectrometry in product identification and characterization.

The strategic placement of three halogen atoms on the benzene (B151609) ring of this compound offers a platform for selective and sequential chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, paving the way for novel pharmaceutical and materials science applications. The precise identification of the resulting products is paramount, and mass spectrometry stands out as a rapid and highly sensitive analytical technique for this purpose.

Comparative Analysis of Reaction Products

The following table summarizes the expected products from the Suzuki, Heck, and Buchwald-Hartwig reactions of this compound and their corresponding mass-to-charge ratios (m/z) as would be observed by mass spectrometry. Due to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are present in a roughly 3:1 ratio), the mass spectra of these compounds will exhibit characteristic isotopic patterns, which are definitive for their identification.

Reaction TypeReactantsExpected ProductTheoretical Monoisotopic m/z [M]⁺Key Isotopic Peaks (m/z) and Relative Intensities
Suzuki Coupling This compound + Phenylboronic acid3,5-Dibromo-5'-chloro-1,1'-biphenyl345.88M⁺ (346), M+2 (348), M+4 (350) - Complex pattern due to two bromines and one chlorine.
Heck Reaction This compound + Styrene (B11656)1,3-Dibromo-5-chloro-trans-stilbene371.89M⁺ (372), M+2 (374), M+4 (376) - Isotopic pattern characteristic of two Br and one Cl atom.
Buchwald-Hartwig Amination This compound + Aniline (B41778)N-(3,5-Dibromo-5-chlorophenyl)aniline360.89M⁺ (361), M+2 (363), M+4 (365) - Isotopic signature confirming the presence of two Br and one Cl atom.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections outline generalized experimental protocols for the key reactions and the subsequent mass spectrometry analysis.

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki Coupling:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system, typically a mixture of toluene (B28343) and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Heck Reaction:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine (B1218219) ligand such as P(o-tolyl)₃ (0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add a suitable solvent, for example, anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Heat the mixture to a specific temperature (e.g., 100 °C) for a set duration (e.g., 16-24 hours).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue via column chromatography to obtain the desired product.

3. Buchwald-Hartwig Amination:

  • To a glovebox-dried Schlenk tube, add this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., Xantphos, 0.02 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Add an anhydrous, degassed solvent such as toluene (5 mL).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 110 °C) for the required time (e.g., 4-18 hours).

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography.

Mass Spectrometry Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 280-300 °C) and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable range to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Dissolve the purified product in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Instrumentation: Utilize an LC-MS system with a reverse-phase C18 column.

  • LC Method:

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

    • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan Range: An appropriate m/z range to detect the protonated molecule [M+H]⁺.

Visualizing the Workflow and a Comparative Logic

To better illustrate the experimental process and the comparative utility of different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants This compound + Coupling Partner Reaction Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, or Buchwald-Hartwig) Reactants->Reaction Catalyst, Base, Solvent, Heat Crude_Product Crude Reaction Mixture Reaction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Purified Product Chromatography->Pure_Product MS Mass Spectrometry (GC-MS or LC-MS) Pure_Product->MS Spectra Mass Spectrum (m/z Data) MS->Spectra Identification Product Identification & Characterization Spectra->Identification

Caption: Experimental workflow from reaction to product identification.

analytical_comparison cluster_ms Mass Spectrometry cluster_other Other Techniques GCMS GC-MS Identification Confirmed Structure GCMS->Identification LCMS LC-MS LCMS->Identification NMR NMR Spectroscopy NMR->Identification FTIR FTIR Spectroscopy FTIR->Identification Product Reaction Product Product->GCMS Volatile Products Product->LCMS Non-Volatile/ Polar Products Product->NMR Structural Elucidation Product->FTIR Functional Group ID

Caption: Comparison of analytical techniques for product characterization.

Conclusion

The functionalization of this compound through Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions provides access to a diverse range of complex molecules. Mass spectrometry, in conjunction with chromatographic separation, is an indispensable tool for the unambiguous identification of the resulting products. The characteristic isotopic patterns arising from the bromine and chlorine atoms provide a definitive fingerprint for each synthesized compound. By employing the detailed protocols and understanding the comparative strengths of various analytical techniques, researchers can confidently and efficiently advance their synthetic endeavors in drug discovery and materials science.

A Comparative Guide to the Regioselectivity of Substitution on 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substitution reactions on the 1,3-dibromo-5-chlorobenzene ring. It explores the regioselectivity of various reaction types, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and data from analogous systems. Detailed experimental protocols and workflow visualizations are provided to assist in experimental design and execution.

Executive Summary

This compound offers multiple sites for substitution, but the regiochemical outcome is highly dependent on the reaction mechanism. The two bromine atoms and one chlorine atom deactivate the ring towards electrophilic attack, while the inherent reactivity differences between C-Br and C-Cl bonds govern the selectivity in cross-coupling and metal-exchange reactions. Generally, palladium-catalyzed reactions will selectively occur at the more reactive C-Br bonds, while electrophilic substitution is directed by the cumulative directing effects of the three halogen substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles compared to benzene. However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (the sigma complex) through resonance.[1][2][3]

For this compound, all three halogens direct incoming electrophiles to the positions ortho and para to themselves. The positions C2, C4, and C6 are activated by two halogens and deactivated by one, making them the most likely sites of substitution. Due to steric hindrance between the two bromine atoms, substitution at the C2 position is generally favored.

Data Presentation: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Reaction TypeReagentsPredicted Major ProductPredicted Minor Product(s)Rationale
Nitration HNO₃, H₂SO₄1,3-Dibromo-5-chloro-2-nitrobenzene1,3-Dibromo-5-chloro-4-nitrobenzeneThe cumulative ortho, para-directing effects of the halogens favor substitution at C2, C4, and C6. C2 is sterically less hindered than C4/C6 which are flanked by two halogens.
Bromination Br₂, FeBr₃1,2,3-Tribromo-5-chlorobenzene1,3,4-Tribromo-5-chlorobenzeneSimilar to nitration, the electrophile is directed to the positions activated by the existing halogens, with C2 being the most probable site.
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed-The ring is heavily deactivated by three halogens, making it generally unreactive to Friedel-Crafts conditions.
Experimental Protocol: General Procedure for Nitration

Warning: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.).

  • Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the isomers.

eas_workflow sub 1,3-Dibromo- 5-chlorobenzene reagents HNO₃ / H₂SO₄ (Nitrating Mixture) reaction Electrophilic Aromatic Substitution (0°C to RT) sub->reaction reagents->reaction Add slowly workup Aqueous Work-up & Extraction reaction->workup Quench purification Column Chromatography workup->purification Isolate crude product 1,3-Dibromo-5-chloro- 2-nitrobenzene (Major Product) purification->product Separate isomers

Caption: Workflow for the nitration of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. The regioselectivity in these reactions on polyhalogenated substrates is primarily dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[4]

For this compound, this reactivity trend strongly predicts that substitution will occur selectively at the C-Br bonds over the C-Cl bond.

Data Presentation: Predicted Regioselectivity of Cross-Coupling Reactions
Reaction TypeReagentsPredicted Major Product (Mono-substitution)Potential Product (Di-substitution)Rationale
Suzuki-Miyaura Coupling ArB(OH)₂, Pd catalyst, Base3-Aryl-1-bromo-5-chlorobenzene1,3-Diaryl-5-chlorobenzeneThe C-Br bonds are significantly more reactive than the C-Cl bond towards oxidative addition to the Pd(0) catalyst. Mono-substitution is expected with one equivalent of boronic acid.
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base3-Amino-1-bromo-5-chlorobenzene1,3-Diamino-5-chlorobenzeneSimilar to the Suzuki reaction, the C-Br bonds are the preferred sites for C-N bond formation. Stoichiometry of the amine can be used to control mono- vs. di-substitution.[5][6]
Experimental Protocol: General Procedure for Mono-Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water). Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

suzuki_pathway cluster_mono Mono-Substitution Pathway cluster_di Di-Substitution Pathway start This compound reagents_mono 1.1 eq. ArB(OH)₂ Pd Catalyst, Base product_mono 3-Aryl-1-bromo-5-chlorobenzene start->product_mono reagents_mono->product_mono Selective at C-Br reagents_di >2.2 eq. ArB(OH)₂ Pd Catalyst, Base product_di 1,3-Diaryl-5-chlorobenzene product_mono->product_di reagents_di->product_di Reacts at remaining C-Br

References

Kinetic Profile of 1,3-Dibromo-5-chlorobenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 1,3-Dibromo-5-chlorobenzene. Due to the limited availability of specific kinetic studies on this substrate, this document leverages established principles of palladium catalysis and data from analogous reactions to offer a predictive comparison with a related, well-studied substrate, 1,3-dibromobenzene (B47543). The aim is to provide a framework for experimental design and a deeper understanding of the reactivity of polyhalogenated aromatic compounds in cross-coupling reactions.

The selective functionalization of polyhalogenated benzenes is a crucial strategy in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The differential reactivity of various halogen substituents (I > Br > Cl) in palladium-catalyzed reactions allows for sequential, site-selective cross-couplings. This compound presents two reactive sites (C-Br) and one less reactive site (C-Cl), making it an interesting substrate for studying selectivity and reaction kinetics.

Comparative Kinetic Data (Illustrative)

The rate of a Suzuki-Miyaura coupling is influenced by factors such as the nature of the aryl halide, the boronic acid, the catalyst, the base, and the solvent.[1] The primary kinetic difference between this compound and 1,3-dibromobenzene is expected to arise from the electronic effect of the chloro-substituent and the statistical difference in the number of reactive sites. The following table presents an illustrative comparison of key kinetic parameters.

Table 1: Illustrative Comparison of Kinetic Parameters for the Suzuki-Miyaura Coupling of Dihalogenated Benzenes

Parameter1,3-Dibromobenzene (Alternative)This compound (Product of Interest)Rationale for Prediction
Relative Initial Rate (Mono-arylation) 1.0~1.8-2.0The presence of two C-Br bonds in 1,3-dibromobenzene versus two in this compound suggests a statistical rate enhancement for the latter. The electron-withdrawing nature of the chlorine atom may also slightly activate the C-Br bonds towards oxidative addition.
Selectivity (Mono-arylation vs. Di-arylation) Moderate to high under controlled conditionsHigh under controlled conditionsThe chloro-substituent deactivates the ring, potentially leading to higher selectivity for mono-arylation, as the first coupling product is less reactive towards a second oxidative addition.
Relative Rate of Second Coupling (Di-arylation) Slower than the first couplingSignificantly slower than the first couplingThe introduction of an aryl group in the first coupling step often sterically hinders the remaining bromine, slowing the second coupling. The deactivating effect of the remaining halogen and the newly introduced aryl group further reduces the rate.
Reactivity of C-Cl bond N/AVery low under standard conditionsThe C-Cl bond is significantly less reactive than the C-Br bond in palladium-catalyzed cross-coupling and typically requires more forcing conditions or specialized catalyst systems to react.[2]
Apparent Activation Energy (Ea) ~60-80 kJ/molPotentially slightly lower for the first couplingThe electron-withdrawing chlorine may lower the energy barrier for the rate-determining oxidative addition step at the C-Br position.

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for kinetic studies by systematically varying the concentration of one reactant while keeping others constant and monitoring the reaction progress over time.

Representative Experimental Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 5 mL of degassed 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Transfer the catalyst solution to the Schlenk flask containing the reactants.

  • Add 1 mL of degassed water to the reaction mixture.

  • If conducting a kinetic study, add a known amount of an internal standard.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • At specified time intervals, withdraw aliquots from the reaction mixture using a syringe, quench with water, and extract with diethyl ether.

  • Analyze the organic extracts by GC or HPLC to determine the concentration of the starting material and product(s).

Data Analysis for Kinetic Studies:

  • Plot the concentration of the reactant versus time to determine the reaction rate.

  • To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.

Visualizations

The following diagrams illustrate the catalytic cycle, a typical experimental workflow for kinetic analysis, and the selective reaction pathways for this compound.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) Transmetalation_complex->Pd0 Reductive Elimination Product_complex Ar-Ar' Transmetalation_complex->Product_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow prep Reaction Setup (Reactants, Solvent, Catalyst) reaction Controlled Temperature Reaction prep->reaction sampling Aliquots at Timed Intervals reaction->sampling quench Quench Reaction sampling->quench extraction Extraction with Organic Solvent quench->extraction analysis GC/HPLC Analysis extraction->analysis data Data Processing & Kinetic Modeling analysis->data

Caption: Experimental workflow for the kinetic study of Suzuki coupling.

Selective_Coupling start This compound mono_bromo Monocoupling Product (at C-Br) start->mono_bromo k₁ (fast) chloro_coupled Coupling at C-Cl start->chloro_coupled k₃ (very slow) di_bromo Dicoupling Product (at both C-Br) mono_bromo->di_bromo k₂ (slower) mono_bromo->chloro_coupled k₄ (very slow)

Caption: Logical relationship of selective coupling pathways.

References

computational studies on the electronic properties of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of 1,3-Dibromo-5-chlorobenzene with several alternative halogenated benzene (B151609) derivatives. The data presented herein is derived from computational quantum chemical studies, offering insights into the molecular structure, reactivity, and potential applications of these compounds.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and related halogenated benzenes have been investigated using Density Functional Theory (DFT), a powerful computational method for modeling molecular systems. The following table summarizes key quantitative data from these studies, providing a clear comparison of their electronic characteristics. The properties reported include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. These parameters are crucial in understanding the chemical reactivity, kinetic stability, and intermolecular interactions of these molecules.

CompoundComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compoundB3LYP/6-31G-6.83-0.686.151.39
1,3,5-TrichlorobenzeneB3LYP/6-311+G(d,p)-7.11-0.526.590.00
1,3,5-TribromobenzeneB3LYP/6-311++G(d,p)-6.80-0.835.970.00
1,3-DichlorobenzeneB3LYP/6-311++G(d,p)-6.99-0.416.581.48
1,3-DibromobenzeneB3LYP/6-311++G(d,p)-6.82-0.656.171.45
ChlorobenzeneB3LYP/6-311++G(d,p)-6.78-0.286.501.73
BromobenzeneB3LYP/6-311++G(d,p)-6.71-0.416.301.70
BenzeneB3LYP/6-311++G(d,p)-6.750.176.920.00

Experimental and Computational Protocols

The data presented in this guide are based on computational studies employing Density Functional Theory (DFT). A detailed outline of a typical computational protocol for determining the electronic properties of halogenated benzenes is provided below.

Computational Methodology

A standard computational approach for these types of studies involves the following steps:

  • Molecular Structure Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G or 6-311++G(d,p)). The optimization process minimizes the energy of the molecule with respect to its atomic coordinates.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. The molecular dipole moment is also calculated to understand the polarity and intermolecular interactions of the molecule.

  • Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This provides insights into the molecule's reactive sites.

The following diagram illustrates the typical workflow for a computational study of the electronic properties of a molecule like this compound.

G Computational Workflow for Electronic Property Analysis A Molecule Selection (e.g., this compound) B Geometry Optimization (DFT: B3LYP/6-31G) A->B C Frequency Calculation B->C C->B If not a minimum (re-optimize) D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E If minimum confirmed F Electronic Property Analysis (HOMO, LUMO, Dipole Moment) E->F G Data Interpretation and Comparison F->G

A typical computational workflow for analyzing molecular electronic properties.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how the electronic properties of a molecule influence its biological activity is crucial. While a direct signaling pathway for this compound is not applicable in the same way as for a drug molecule that binds to a specific receptor, we can illustrate the logical relationship between its electronic properties and its potential as a synthetic building block in drug discovery.

The electronic properties, such as the molecular electrostatic potential and the nature of the frontier orbitals, dictate how the molecule will interact with other reagents. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. This understanding guides the synthetic chemist in designing reactions to build more complex molecules with desired biological activities.

The following diagram illustrates the logical flow from computational analysis to the application of this compound in chemical synthesis for drug development.

G From Electronic Properties to Synthetic Application cluster_0 Computational Analysis cluster_1 Chemical Reactivity Prediction cluster_2 Application in Synthesis A This compound Structure B DFT Calculation A->B C Electronic Properties (HOMO, LUMO, MEP) B->C D Identification of Reactive Sites C->D E Prediction of Reaction Mechanisms D->E F Design of Synthetic Routes E->F G Synthesis of Novel Compounds F->G H Biological Activity Screening G->H

Logical flow from computational analysis to synthetic applications.

A Comparative Guide to Catalyst Efficiency for the Functionalization of 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Cross-Coupling Reactions.

1,3-Dibromo-5-chlorobenzene is a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug development and materials science, where precise functionalization is paramount. The efficiency of cross-coupling reactions on this substrate is highly dependent on the chosen catalyst system. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound, supported by experimental data to aid in the selection of the optimal catalytic approach.

Comparative Performance of Catalyst Systems

The strategic functionalization of this compound hinges on the ability to selectively activate one of the carbon-bromine bonds over the other, and in some cases, over the carbon-chlorine bond. The choice of palladium precursor, ligand, base, and solvent all play a critical role in determining the yield, selectivity, and reaction kinetics. Below is a summary of catalyst performance across three major cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PCy₃·HBF₄PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802>95%Highly selective for mono-arylation at the C-Br position.
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O10012~85%A classic, reliable system for Suzuki couplings.
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/H₂O908~92%Effective for achieving high yields in relatively shorter times.
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosMor-DalPhost-BuOKToluene85-HighEffective for mono-amination of aryl chlorides, suggesting high reactivity for aryl bromides.
Pd₂(dba)₃ / XPhosXPhosNaOt-BuToluene100-11012-24HighA robust system for the amination of various aryl halides.
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Dioxane10024Moderate to HighA versatile catalyst system applicable to a range of amine couplings.
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 702-24HighThe classic and widely used system for Sonogashira couplings.
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT18HighAn efficient, copper-free system that operates at room temperature.
PdCl₂(CH₃CN)₂ / sXPhosNoneCs₂CO₃MeCN/H₂O652HighA modern, highly active copper-free system suitable for complex substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PCy₃·HBF₄, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 2 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol), followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to the specified temperature (e.g., 100-110 °C) for the required duration (e.g., 12-24 hours).

  • Work-up: After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of Celite®. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The residue is purified by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL) and the base (if different from the solvent).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) to the mixture.

  • Reaction Execution: Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D Seal and Heat E Cool and Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure Product Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Precursor, Ligand, and Base B Add Aryl Halide and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir C->D Seal and Heat E Cool and Filter D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure Product Sonogashira_Workflow Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, and CuI B Add Degassed Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at Appropriate Temperature C->D E Quench and Extract D->E Reaction Complete F Wash and Dry E->F G Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

A Comparative Guide to the Isomeric Purity of Products from 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isomeric purity of products derived from the versatile building block, 1,3-Dibromo-5-chlorobenzene. In the synthesis of complex molecules, particularly in pharmaceutical and materials science applications, the regioselectivity of reactions involving polyhalogenated aromatic compounds is a critical parameter that dictates the purity and efficacy of the final product. This document offers a comparative analysis of reaction outcomes, detailed experimental protocols for the separation and quantification of isomers, and a comparison with an alternative starting material, 1-bromo-3,5-dichlorobenzene.

Isomeric Purity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for the functionalization of aryl halides. The presence of two bromine atoms in this compound raises the question of regioselectivity, as substitution can potentially occur at either the C1 or C3 position, leading to a mixture of isomers.

The regioselectivity in such reactions is often influenced by a combination of steric and electronic effects. In the case of this compound, the two bromine atoms are in electronically similar environments, being meta to the chlorine atom. However, subtle differences in their steric accessibility can lead to preferential reaction at one site over the other.

While specific quantitative data for the isomeric ratio of products from this compound is not extensively reported in publicly available literature, general principles of regioselectivity in Suzuki couplings of non-symmetric dibromobenzenes suggest that steric hindrance plays a significant role. The less sterically hindered bromine atom is generally more reactive towards oxidative addition to the palladium catalyst.

Comparative Analysis of Isomeric Purity

The following table summarizes the expected and, where available, reported isomeric purity of products from Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. For comparison, data for the alternative starting material, 1-bromo-3,5-dichlorobenzene, is also presented. This alternative offers a single reactive site for bromination-dependent coupling, thus avoiding the issue of isomeric mixtures from the outset.

Starting MaterialReaction TypeCoupling PartnerExpected Major IsomerExpected Isomeric Ratio (Major:Minor)Alternative Starting Material & Outcome
This compound Suzuki-MiyauraArylboronic acid3-Aryl-1-bromo-5-chlorobenzene>95:5 (estimated based on steric hindrance)1-Bromo-3,5-dichlorobenzene : Yields a single product, 1-Aryl-3,5-dichlorobenzene.
This compound Buchwald-HartwigPrimary/Secondary AmineN-Aryl-3-bromo-5-chloroaniline>95:5 (estimated based on steric hindrance)1-Bromo-3,5-dichlorobenzene : Yields a single product, N-Aryl-3,5-dichloroaniline.

Note: The isomeric ratios for this compound are estimations based on general principles of regioselectivity in similar systems and require experimental verification.

Experimental Protocols

Accurate determination of isomeric purity relies on robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for separating and quantifying positional isomers of halogenated aromatic compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Isomer Analysis

This protocol outlines a general method for the separation and quantification of bromodichlorobenzene isomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column: A non-polar or medium-polarity column is recommended for separating positional isomers of halogenated benzenes. A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is a suitable choice.

Reagents:

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity air and hydrogen for the FID.

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or ethyl acetate).

  • Reference standards of the expected isomers.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the crude reaction product in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Injector and Oven Program:

    • Injector temperature: 250 °C

    • Split ratio: 50:1

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • Detector:

    • Detector temperature: 300 °C

    • Hydrogen flow: 30 mL/min

    • Air flow: 300 mL/min

    • Makeup gas (Nitrogen or Helium) flow: 25 mL/min

  • Data Analysis: Identify the peaks corresponding to the different isomers based on the retention times of the reference standards. The isomeric purity is calculated from the relative peak areas.

High-Performance Liquid Chromatography-UV (HPLC-UV) for Isomer Analysis

This protocol provides a general method for the separation of trisubstituted benzene (B151609) isomers using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reverse-phase column: A C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is a common choice. For enhanced separation of aromatic isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can be beneficial.[1]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture. The mobile phase should be filtered and degassed before use.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: 254 nm.[3]

  • Data Analysis: Identify the peaks corresponding to the different isomers based on the retention times of the reference standards. The isomeric purity is calculated from the relative peak areas.

Visualizing Experimental Workflows

To aid in the understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Isomeric Purity Analysis start Starting Material (this compound) reaction Palladium-Catalyzed Cross-Coupling start->reaction product Crude Product (Mixture of Isomers) reaction->product sample_prep Sample Preparation (Dilution/Filtration) product->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Integration) gc_analysis->data_analysis hplc_analysis->data_analysis purity Isomeric Purity Determination (%) data_analysis->purity

Caption: Workflow for the synthesis and isomeric purity analysis of products from this compound.

Analytical_Method_Selection start Crude Product volatility Are isomers volatile and thermally stable? start->volatility gc GC-FID volatility->gc Yes hplc HPLC-UV volatility->hplc No end Quantitative Analysis gc->end hplc->end

References

Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction and its Alternatives for Derivative Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for structural elucidation, with key alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (cryo-EM), and Powder X-ray Diffraction (PXRD). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to empower informed decisions in selecting the most appropriate method for characterizing novel derivatives.

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and absolute stereochemistry, which is crucial for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. However, the requirement for high-quality single crystals can be a significant bottleneck. This guide explores viable alternatives for instances where suitable crystals cannot be obtained or when complementary data is required.

Quantitative Comparison of Structural Elucidation Techniques

The selection of an analytical technique for structural elucidation is often a trade-off between the desired resolution, sample availability, and experimental time. The following table summarizes key quantitative parameters for SC-XRD, NMR, cryo-EM, and PXRD in the context of small molecule derivatives.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Cryo-Electron Microscopy (Cryo-EM)Powder X-ray Diffraction (PXRD)
Typical Resolution Sub-ångström to 1.5 Å[1][2]Not directly comparable (provides connectivity and spatial proximity)2 - 5 Å for small molecule-protein complexes[3][4]Lower than SC-XRD, sufficient for phase identification
Sample Requirement Single crystal (ideally 0.1-0.3 mm)[5]2-20 mM (~0.5-5 mg for MW ~250) in 0.5-0.7 mL of deuterated solvent[6][7]Microliter volumes of purified sample (concentration varies)1-2 g of powdered material (can be as low as a few mg)[8][9]
Data Acquisition Time Hours to a dayMinutes to hours per experiment (a full suite of experiments can take a day or more)Hours to days[3]Minutes to hours
Key Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[10]Connectivity, relative stereochemistry, dynamics in solution, enantiomeric purity[11]3D structure of macromolecules and complexes, ligand binding poses[12]Crystalline phase identification, polymorphism, crystallinity[13]

Experimental Protocols: A Step-by-Step Overview

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: The most critical step is to grow a high-quality single crystal of the derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction spots.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The purified derivative is dissolved in a deuterated solvent to a concentration of approximately 2-20 mM.[6][7] The solution is then transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed to establish through-bond and through-space correlations between atoms.

  • Spectral Analysis and Structure Elucidation: The NMR spectra are processed and analyzed to assign chemical shifts and coupling constants. This information is used to piece together the molecular structure, including connectivity and relative stereochemistry.[11]

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complexes
  • Sample Preparation: A solution of the purified protein-ligand complex is applied to an EM grid. The grid is then plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice, preserving the complex in a near-native state.[15]

  • Data Collection: The frozen grid is loaded into a transmission electron microscope. A low-dose electron beam is used to image thousands of individual particles in different orientations.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a 2D class average. These 2D averages are then used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the protein and ligand is built into the 3D density map and refined.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: The crystalline or partially crystalline sample is ground into a fine, homogeneous powder.[8] The powder is then packed into a sample holder.

  • Data Collection: The sample holder is placed in a powder diffractometer. An X-ray beam is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.[8]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phases present in the sample. This pattern can be compared to databases to identify known polymorphs or used for quantitative phase analysis.[13]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical pathways, the following diagrams, generated using Graphviz, illustrate the workflow for single-crystal X-ray diffraction and a decision-making tree for selecting the appropriate structural elucidation technique.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystallization Crystal Growth synthesis->crystallization selection Crystal Selection (Microscopy) crystallization->selection mounting Crystal Mounting selection->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Unit Cell, Space Group) diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final 3D Structure validation->final_structure

A generalized workflow for structural elucidation using single-crystal X-ray diffraction.

decision_tree start Need to Determine 3D Structure of Derivative crystal_q Can high-quality single crystals be grown? start->crystal_q sc_xrd Single-Crystal XRD (Gold Standard) crystal_q->sc_xrd Yes no_crystal No suitable crystals crystal_q->no_crystal No solution_state_q Is solution-state information needed? no_crystal->solution_state_q nmr NMR Spectroscopy (Connectivity, Relative Stereochemistry) solution_state_q->nmr Yes powder_sample_q Is the sample a crystalline powder? solution_state_q->powder_sample_q No pxrd Powder XRD (Polymorphism, Phase ID) powder_sample_q->pxrd Yes large_complex_q Is it a large macromolecular complex with the derivative? powder_sample_q->large_complex_q No cryo_em Cryo-EM (for large complexes) large_complex_q->cryo_em Yes consider_alternatives Consider alternative characterization methods large_complex_q->consider_alternatives No

A decision-making tree for selecting a structural elucidation technique for a derivative.

Concluding Remarks

Single-crystal X-ray diffraction remains the definitive method for the complete structural elucidation of novel chemical derivatives, providing unparalleled detail at the atomic level. However, when faced with challenges in crystallization or the need for complementary information, techniques such as NMR spectroscopy, cryo-electron microscopy, and powder X-ray diffraction offer powerful alternatives. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for designing an effective and efficient characterization strategy in the pursuit of new therapeutic agents. The synergistic use of these methods can often provide a more comprehensive understanding of a derivative's structure and behavior, ultimately accelerating the drug discovery and development pipeline.

References

benchmarking the performance of 1,3-Dibromo-5-chlorobenzene against novel coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 1,3-Dibromo-5-chlorobenzene stands as a versatile building block, offering multiple reaction sites for the construction of diverse molecular architectures. This guide provides a comprehensive benchmark of its performance in cross-coupling reactions, with a focus on modern, high-performance catalytic systems that offer significant advantages in terms of efficiency, selectivity, and substrate scope.

This report details the performance of this compound with a selection of advanced palladium-based catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative studies on a wide range of "novel" reagents for this specific substrate are limited in publicly available literature, this guide synthesizes data from analogous reactions and highlights the capabilities of state-of-the-art catalytic systems that represent a significant advancement over traditional methods.

Performance Overview: Data-Driven Comparison

The strategic functionalization of this compound relies on the catalyst's ability to selectively activate one C-Br bond over the other, and to differentiate between the C-Br and the more inert C-Cl bonds. The following tables summarize the expected performance of modern catalytic systems in achieving regioselective mono-functionalization.

Table 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, have demonstrated exceptional performance in the selective coupling of polyhalogenated arenes. The data below is extrapolated from reactions with structurally similar substrates, showcasing the expected high yields and selectivity.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp. (°C)Time (h)Predicted Yield (%)Selectivity (Mono-arylation)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012-18>90High
4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄1,4-Dioxane/H₂O10012-18>90High
3-Thienylboronic acidcataCXium® A / Pd(OAc)₂K₃PO₄Toluene/H₂O10012-18>85High

Note: Yields are predicted based on the performance of these catalyst systems with other polyhalogenated aromatic substrates. Selectivity is expected to favor reaction at the C-Br bonds.

Table 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, crucial for the synthesis of many natural products and functional materials. Modern palladium catalysts, often used in conjunction with a copper co-catalyst, can achieve high selectivity for the mono-alkynylation of this compound.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) | Selectivity (Mono-alkynylation) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 6 | >85 | High | | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 6 | >80 | High | | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 6 | >85 | High |

Note: The reactivity of the C-Br bond is significantly higher than the C-Cl bond, ensuring high chemoselectivity under these conditions.

Table 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The development of sophisticated palladium precatalysts and bulky biarylphosphine ligands has revolutionized this field, allowing for the coupling of a wide range of amines with high efficiency and selectivity.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Predicted Yield (%)Selectivity (Mono-amination)
MorpholineBrettPhos Pd G3NaOtBuToluene10012-24>90High
AnilineRuPhos Pd G3K₃PO₄1,4-Dioxane10012-24>85High
N-MethylanilineXPhos Pd G4Cs₂CO₃Toluene10012-24>90High

Note: Buchwald-Hartwig G3 and G4 precatalysts are known for their high activity and broad substrate scope, making them ideal for the selective amination of polyhalogenated arenes.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.

Regioselective Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Degassed water

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Add degassed water (0.5 mL).

  • Seal the Schlenk tube, evacuate, and backfill with argon (repeat three times).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Regioselective Sonogashira Coupling Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Regioselective Buchwald-Hartwig Amination Protocol

Materials:

  • This compound

  • Amine

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the BrettPhos Pd G3 precatalyst (0.02 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations: Reaction Workflows and Logical Relationships

To further clarify the experimental processes and the decision-making involved in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst solvent Add Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Catalyst_Selection cluster_coupling Desired Transformation cluster_catalyst Novel Catalyst Choice substrate This compound suzuki C-C Bond (sp2-sp2) Suzuki-Miyaura substrate->suzuki sonogashira C-C Bond (sp2-sp) Sonogashira substrate->sonogashira buchwald C-N Bond Buchwald-Hartwig substrate->buchwald biaryl_phosphines Bulky Biaryl Phosphines (e.g., SPhos, RuPhos) suzuki->biaryl_phosphines nhc_ligands N-Heterocyclic Carbenes (e.g., cataCXium® A) suzuki->nhc_ligands sonogashira->biaryl_phosphines buchwald_g3_g4 Buchwald G3/G4 Precatalysts (e.g., XPhos, BrettPhos) buchwald->buchwald_g3_g4 product Regioselective Mono-functionalized Product buchwald_g3_g4->product biaryl_phosphines->product nhc_ligands->product

Distinguishing Reaction Pathways of 1,3-Dibromo-5-chlorobenzene: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise reaction mechanism is paramount for optimizing synthetic routes and developing novel molecular entities. This guide provides a comparative analysis of potential reaction mechanisms for 1,3-Dibromo-5-chlorobenzene, with a focus on the application of isotopic labeling studies to elucidate these pathways. Detailed experimental protocols and data interpretation are provided to facilitate the design and execution of such mechanistic investigations.

This compound is a versatile trihalogenated aromatic compound that can participate in a variety of transformations, including nucleophilic aromatic substitution (SNAr), elimination-addition (benzyne formation), and organometallic cross-coupling reactions. The operative mechanism is often dictated by the reaction conditions, particularly the nature of the nucleophile/base and the presence of a catalyst. Distinguishing between these pathways can be challenging, as they may lead to isomeric products. Isotopic labeling offers a powerful tool to trace the fate of specific atoms throughout the reaction, providing unambiguous evidence for a particular mechanism.

Competing Reaction Mechanisms and the Role of Isotopic Labeling

This guide will focus on three plausible reaction pathways for this compound:

  • Nucleophilic Aromatic Substitution (SNAr) : A two-step addition-elimination mechanism.

  • Elimination-Addition (Benzyne Mechanism) : Involving a highly reactive benzyne (B1209423) intermediate.

  • Metal-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) : Proceeding via an organometallic intermediate.

Isotopic labeling with stable isotopes such as Deuterium (²H) and Carbon-13 (¹³C) can be employed to differentiate these mechanisms. By strategically placing an isotopic label on the aromatic ring, the position of the label in the final product(s) can reveal the specific bonds that are broken and formed, thereby illuminating the reaction pathway.

Data Presentation: Predicted Outcomes of Isotopic Labeling

The following tables summarize the expected distribution of an isotopic label in the products for each of the competing mechanisms when starting with specifically labeled this compound.

Table 1: Predicted Product Distribution for C-2 Deuterium Labeled this compound in Nucleophilic Substitution with a Strong Base/Nucleophile (e.g., NaNH₂)

Reaction MechanismPredicted Product(s)Position of Deuterium Label
SNAr (Addition-Elimination) 3-Bromo-5-chloroanilineC-2 (original position)
Benzyne Mechanism 3-Bromo-5-chloroaniline AND 2-Bromo-4-chloroanilineC-2 and C-6 in the respective products

Table 2: Predicted Product Distribution for C-1 ¹³C Labeled this compound in Nucleophilic Substitution with a Strong Base/Nucleophile (e.g., NaNH₂)

Reaction MechanismPredicted Product(s)Position of ¹³C Label
SNAr (Addition-Elimination) 3-Bromo-5-chloroanilineC-1 (original position)
Benzyne Mechanism 3-Bromo-5-chloroaniline AND 2-Bromo-4-chloroanilineC-1 and C-2 in the respective products

Table 3: Predicted Product Distribution for C-1 ¹³C Labeled this compound in Suzuki Coupling with Phenylboronic Acid

Reaction MechanismPredicted ProductPosition of ¹³C Label
Suzuki Coupling 3-Bromo-5-chloro-1,1'-biphenylC-1 (original position)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Reaction_Mechanisms Competing Reaction Pathways for this compound cluster_start Starting Material cluster_snar SNAr Mechanism cluster_benzyne Benzyne Mechanism cluster_suzuki Suzuki Coupling This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile - Leaving Group Benzyne Intermediate Benzyne Intermediate This compound->Benzyne Intermediate + Strong Base - HBr Oxidative Addition Oxidative Addition This compound->Oxidative Addition + Pd(0) Catalyst SNAr Product SNAr Product Meisenheimer Complex->SNAr Product Benzyne Products Benzyne Products Benzyne Intermediate->Benzyne Products Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Suzuki Product Suzuki Product Reductive Elimination->Suzuki Product

Caption: Competing reaction pathways for this compound.

Isotopic_Labeling_Workflow Experimental Workflow for Isotopic Labeling Study Synthesis of Labeled Substrate Synthesis of Labeled Substrate Reaction under Investigation Reaction under Investigation Synthesis of Labeled Substrate->Reaction under Investigation Product Isolation and Purification Product Isolation and Purification Reaction under Investigation->Product Isolation and Purification Spectroscopic Analysis Spectroscopic Analysis Product Isolation and Purification->Spectroscopic Analysis Mechanism Determination Mechanism Determination Spectroscopic Analysis->Mechanism Determination Compare label position to predictions

Caption: General workflow for a reaction mechanism study using isotopic labeling.

Experimental Protocols

Protocol 1: Synthesis of 2-Deuterio-1,3-dibromo-5-chlorobenzene

Objective: To synthesize the deuterated starting material for investigating the benzyne mechanism.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Quench the reaction by the slow addition of D₂O (5.0 eq).

  • Allow the reaction mixture to warm to room temperature.

  • Add water and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-Deuterio-1,3-dibromo-5-chlorobenzene.

  • Confirm the position and extent of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Amide

Objective: To perform a nucleophilic substitution reaction on labeled this compound to distinguish between SNAr and benzyne mechanisms.

Materials:

  • Isotopically labeled this compound (from Protocol 1 or a ¹³C labeled analog)

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

  • Standard glassware for reactions in liquid ammonia

Procedure:

  • Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

  • Condense anhydrous liquid ammonia into the flask at -78 °C.

  • Add sodium amide (3.0 eq) to the liquid ammonia with stirring.

  • Dissolve the isotopically labeled this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution.

  • Stir the reaction mixture at the reflux temperature of liquid ammonia (-33 °C) for 4 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product mixture by GC-MS to identify the isomeric products and their relative ratios.

  • Purify the products by column chromatography or preparative HPLC.

  • Determine the position of the isotopic label in each purified product using ¹³C NMR or ¹H NMR and mass spectrometry.

Protocol 3: Suzuki Coupling of this compound

Objective: To perform a Suzuki cross-coupling reaction on ¹³C-labeled this compound to demonstrate a mechanism without label scrambling.

Materials:

  • ¹³C-labeled this compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for cross-coupling reactions

Procedure:

  • To a round-bottom flask, add ¹³C-labeled this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 eq) and toluene.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Analyze the purified product by ¹³C NMR and mass spectrometry to confirm the position of the ¹³C label.

By comparing the experimental results from these isotopic labeling studies with the predicted outcomes, researchers can definitively determine the operating reaction mechanism for this compound under specific conditions. This knowledge is crucial for controlling product distribution, optimizing reaction yields, and designing novel synthetic strategies.

Safety Operating Guide

Proper Disposal of 1,3-Dibromo-5-chlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3-Dibromo-5-chlorobenzene, a halogenated aromatic hydrocarbon. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Due to its classification as a hazardous substance, improper disposal of this compound is illegal and poses significant risks.

Immediate Safety and Handling Precautions

This compound is a skin, eye, and respiratory irritant.[1][2] All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is through a licensed chemical waste disposal company that utilizes high-temperature incineration.[4][5] Landfill disposal is generally prohibited for halogenated organic compounds.

1. Waste Segregation:

  • It is crucial to segregate halogenated waste, such as this compound, from non-halogenated chemical waste.[6] Mixing these waste streams can increase disposal costs and create more complex hazardous waste mixtures.[4]

  • Store waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date when the first waste was added to the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to prevent spills.

  • Keep the storage area cool, dry, and away from incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to transport the waste yourself.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area.

  • If trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Place the absorbent material in a sealed container and label it as hazardous waste.

  • Report all spills to your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Segregate_Waste Segregate Halogenated Waste Waste_Generated->Segregate_Waste Label_Container Label Container as 'Hazardous Waste' Segregate_Waste->Label_Container Store_Safely Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) Store_Safely->Contact_EHS EHS_Pickup EHS Waste Pickup Contact_EHS->EHS_Pickup Final_Disposal Licensed High-Temperature Incineration EHS_Pickup->Final_Disposal End End Final_Disposal->End Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Contain_Spill Contain Spill with Inert Absorbent Evacuate_Area->Contain_Spill If trained & equipped Package_Spill_Debris Package and Label Spill Debris Contain_Spill->Package_Spill_Debris Report_Spill Report to EHS Package_Spill_Debris->Report_Spill Report_Spill->Contact_EHS

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States. As a halogenated organic compound, it is classified as a hazardous waste. Institutions that generate this type of waste are required to follow strict guidelines for its management and disposal to ensure complete and accurate classification.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

Essential Safety and Operational Guide for 1,3-Dibromo-5-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Dibromo-5-chlorobenzene (CAS No. 14862-52-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Physicochemical and Hazard Information

This compound is a halogenated aromatic compound that presents as a white to slightly pale-yellow crystalline powder.[1][2] It is crucial to be aware of its physical properties and associated hazards to handle it safely.

PropertyValue
Molecular Formula C6H3Br2Cl[3][4][5]
Molecular Weight 270.35 g/mol [5]
Melting Point 91-94 °C[3][6]
Appearance White to slightly pale-yellow crystalline powder[1][2]
Solubility Soluble in toluene[1]
Hazard ClassificationDescription
Skin Irritation Category 2: Causes skin irritation[4][5][7]
Eye Irritation Category 2: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[4][5][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in conjunction with goggles when there is a potential for splashing or handling large quantities.[8][9]
Skin Wear chemically resistant, impervious clothing.[7] Disposable nitrile, vinyl, or latex gloves are suitable for incidental contact.[8] For prolonged contact or immersion, select gloves based on chemical compatibility.[8] Viton or Silver Shield gloves offer excellent protection against chlorinated and aromatic solvents.[8]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[4][7][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate combination filter for organic vapors and particulates should be used.[7]

Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[9]

    • Ensure a safety shower and eyewash station are readily accessible.[10]

    • Put on all required personal protective equipment as detailed in the table above.[4][7]

    • Conduct all handling operations within a certified chemical fume hood to ensure adequate ventilation.[7][10]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7][10]

    • Avoid contact with skin and eyes.[9][11]

    • Wash hands and any exposed skin thoroughly after handling.[4][7][10]

    • Keep the container tightly closed when not in use.[4][7][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[7][10][11]

    • Keep the container tightly closed and stored in a locked-up area.[4][7]

    • Store away from incompatible materials such as strong oxidizing agents.[1][10]

Emergency and Disposal Plans

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9][10]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[9][10] If skin irritation occurs, get medical advice/attention.[4][7] Wash contaminated clothing before reuse.[4][7]
Eye Contact Rinse cautiously with water for several minutes.[4][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[10]
Spill and Disposal Procedures
  • Spill Response:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[9][10][11]

    • Do not let the chemical enter the drains.[9][10]

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

    • Contaminated packaging should be treated as the product itself.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.